Trihexyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trihexyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKYTPNZLCVELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064111 | |
| Record name | Trihexyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6095-42-7 | |
| Record name | Phosphorous acid, trihexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6095-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trihexyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trihexyl phosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89EMA7PV5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Trihexyl Phosphite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of trihexyl phosphite from phosphorus trichloride (PCl₃) and hexanol. The information presented is curated for professionals in research and development who require a thorough understanding of the reaction, including detailed experimental protocols, reaction mechanisms, and key data presented in a clear and accessible format.
Introduction
Trialkyl phosphites are versatile reagents and intermediates in organic synthesis, widely utilized in reactions such as the Michaelis-Arbuzov and Perkow reactions. This compound, in particular, finds application as a stabilizer for polymers, an antioxidant, and a precursor in the synthesis of various organophosphorus compounds. The synthesis from phosphorus trichloride and hexanol is a common and scalable method, though it requires careful control of reaction conditions to achieve high purity and yield.
The fundamental reaction involves the nucleophilic attack of three equivalents of hexanol on phosphorus trichloride, with the concomitant release of three equivalents of hydrogen chloride (HCl). The HCl byproduct can lead to undesired side reactions, necessitating the use of a base to neutralize it as it forms.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from PCl₃ and hexanol proceeds through a stepwise nucleophilic substitution. Each step involves the attack of a hexanol molecule on the phosphorus center and the subsequent elimination of a chloride ion. A base, typically a tertiary amine such as triethylamine or pyridine, is used to scavenge the HCl produced.
Experimental Protocols
The following protocol is a generalized procedure adapted from the synthesis of similar trialkyl phosphites, such as triethyl phosphite.[1] Researchers should optimize the specific parameters for their laboratory conditions.
Materials and Equipment
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
1-Hexanol, anhydrous
-
Triethylamine (or other suitable tertiary amine), freshly distilled
-
Anhydrous inert solvent (e.g., toluene, hexane, or diethyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Inert gas inlet/outlet
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow
Detailed Procedure
-
Preparation: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with an inert gas inlet is thoroughly dried. The flask is charged with anhydrous 1-hexanol (3.0 equivalents), a suitable tertiary amine (e.g., triethylamine, 3.0-3.3 equivalents), and an anhydrous inert solvent.
-
Reaction: The mixture is cooled to 0-5 °C using an ice bath. Phosphorus trichloride (1.0 equivalent) dissolved in the same anhydrous inert solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is highly exothermic.[2] The formation of a white precipitate (amine hydrochloride) will be observed.
-
Completion and Work-up: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.
-
Purification: The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere. The filter cake is washed with small portions of the fresh anhydrous solvent to recover any entrained product. The filtrate and washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of trialkyl phosphites, which can be used as a reference for the synthesis of this compound.
Table 1: Reactant and Product Stoichiometry
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Phosphorus Trichloride | 137.33 | 1.0 |
| 1-Hexanol | 102.17 | 3.0 |
| Triethylamine | 101.19 | 3.0 - 3.3 |
| This compound | 334.46 | 1.0 (Theoretical) |
| Triethylamine HCl | 137.65 | 3.0 (Theoretical) |
Table 2: Typical Reaction Conditions and Yields for Trialkyl Phosphites
| Parameter | Value | Reference |
| Reaction Temperature | 0 - 10 °C | [3] |
| Solvent | Toluene, Hexane, Diethyl Ether | [4][5] |
| Base | Triethylamine, Pyridine, Ammonia | [1][6][7] |
| Reaction Time | 2 - 4 hours | [1] |
| Typical Yield | 80 - 95% | [1] |
Safety Considerations
-
Phosphorus trichloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
1-Hexanol is flammable and an irritant.
-
Tertiary amines such as triethylamine are flammable and have strong, unpleasant odors.
-
The reaction is exothermic , and proper temperature control is crucial to prevent runaway reactions.
-
The use of anhydrous conditions is essential, as any moisture will react with PCl₃ to form phosphorous acid and HCl, leading to reduced yields and side products.[8]
Conclusion
The synthesis of this compound from phosphorus trichloride and hexanol is a well-established procedure that can be performed efficiently with careful control of reaction conditions. The use of a suitable base to neutralize the HCl byproduct is critical for achieving high yields and purity. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 3. Trimethyl phosphite producing process - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Trihexyl phosphite CAS number and physical properties
CAS Number: 6095-42-7
This technical guide provides a comprehensive overview of the physical properties, synthesis, and experimental protocols related to trihexyl phosphite, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a colorless to almost colorless, mobile liquid with a characteristic odor.[1] It is primarily utilized in industrial applications as a stabilizer, antioxidant, and flame retardant. Its chemical and physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6095-42-7 | [2][3][4] |
| Molecular Formula | C₁₈H₃₉O₃P | [3][4] |
| Molecular Weight | 334.47 g/mol | [4] |
| Boiling Point | 158 °C at 2 mmHg | [4][5] |
| Density | 0.90 g/cm³ | [4][5] |
| Refractive Index | 1.4410 - 1.4440 | [4][5] |
| Melting Point | Not precisely determined, but it is a liquid at ambient temperatures with an expected low melting point, analogous to triethyl phosphite (-112 °C). | [2][6][7] |
| Solubility | Miscible with most common organic solvents. Insoluble in water, and undergoes slow hydrolysis. | [1] |
| Appearance | Colorless to almost colorless clear liquid. | [5] |
Synthesis of this compound
A general and widely used method for the synthesis of trialkyl phosphites, including this compound, involves the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[8][9]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
1-Hexanol (C₆H₁₃OH)
-
A suitable tertiary amine base (e.g., pyridine or triethylamine)
-
Anhydrous inert solvent (e.g., diethyl ether or hexane)
Procedure:
-
A solution of 1-hexanol and the tertiary amine base in an anhydrous inert solvent is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
Phosphorus trichloride is added dropwise to the cooled solution with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The resulting mixture, containing this compound and the amine hydrochloride salt, is filtered to remove the solid precipitate.
-
The filtrate is then subjected to distillation under reduced pressure to remove the solvent and purify the this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis Workflow of this compound.
Experimental Protocols for Physical Properties
The determination of the physical properties of chemical substances should follow internationally recognized standards to ensure consistency and reliability of the data. The OECD Guidelines for the Testing of Chemicals provide such standard methods.[10]
3.1. Boiling Point Determination (OECD Test Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[3][11][12][13]
Principle of the Method (Ebulliometer):
-
An ebulliometer is an apparatus designed for the precise measurement of boiling points.
-
The liquid is heated to its boiling point.
-
The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.
-
A pressure-measuring device is used to record the ambient pressure, and the boiling point is corrected to standard pressure (101.325 kPa).
3.2. Density Determination (OECD Test Guideline 109)
Density is the mass of a substance per unit volume.[5][14][15][16]
Principle of the Method (Oscillating Densimeter):
-
A U-shaped tube is caused to oscillate at its characteristic frequency.
-
This frequency changes when the tube is filled with the liquid sample.
-
The change in frequency is directly proportional to the density of the liquid.
-
The instrument is calibrated with two substances of known density.
3.3. Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Principle of the Method (Abbe Refractometer):
-
A few drops of the liquid sample are placed between two prisms.
-
Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the prisms and the sample.
-
The angle of total internal reflection at the prism-liquid interface is measured.
-
This angle is used to calculate the refractive index of the liquid. The measurement is temperature-dependent and is usually reported at 20°C.
Biological Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in the chemical industry, and it is not typically studied in the context of pharmacology or drug development for its effects on cellular signaling. For professionals in drug development, it is important to note the absence of data in this area, which indicates that it is not a compound of interest for therapeutic applications targeting signaling cascades.
References
- 1. This compound CAS#: 6095-42-7 [amp.chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. laboratuar.com [laboratuar.com]
- 6. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 7. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
A Technical Guide to the ³¹P NMR Chemical Shift of Trihexyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of trihexyl phosphite. It includes expected chemical shift values, detailed experimental protocols for spectral acquisition, and a visualization of a key chemical transformation. This document is intended to serve as a practical resource for researchers utilizing organophosphorus compounds in their work.
Introduction to ³¹P NMR of Trialkyl Phosphites
Phosphorus-31 NMR spectroscopy is a powerful and direct analytical technique for characterizing phosphorus-containing compounds.[1] The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[2] Trialkyl phosphites, belonging to the P(III) class of compounds, exhibit characteristic chemical shifts that are distinct from their P(V) phosphate counterparts.[3] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, including the nature of the substituents and the coordination state.[4]
While a specific experimental value for this compound is not prominently available in the reviewed literature, its chemical shift can be reliably estimated based on data for analogous trialkyl and triaroxy phosphites. These compounds typically resonate in a downfield region of the spectrum, generally between +125 to +145 ppm relative to the 85% H₃PO₄ standard.[5] This distinct region allows for clear identification and differentiation from potential oxidation products or other phosphorus-containing impurities.
Data Presentation: ³¹P NMR Chemical Shifts
The following table summarizes the typical ³¹P NMR chemical shift ranges for trialkyl phosphites and related phosphorus compounds for comparative analysis. All shifts are referenced to 85% H₃PO₄ at 0 ppm.
| Compound Class | Example Compound | Typical Chemical Shift (δ, ppm) | Oxidation State |
| Trialkyl Phosphites | This compound | ~+138 to +141 (Expected) | P(III) |
| Triethyl Phosphite | ~+139 | P(III) | |
| Trimethyl Phosphite | ~+140 | P(III) | |
| Trialkoxy/Triaroxy Phosphites | +125 to +145 | P(III) | |
| Trialkyl Phosphates | Trihexyl Phosphate | ~0 to -5 (Expected) | P(V) |
| Triphenyl Phosphate | -16 to -18 | P(V) | |
| Phosphines | Triphenylphosphine | ~-5 | P(III) |
| Phosphine Oxides | Triphenylphosphine Oxide | ~+25 to +35 | P(V) |
| Phosphoric Acid (Reference) | 85% H₃PO₄ | 0 | P(V) |
Note: The chemical shift for this compound is an educated estimate based on values for similar trialkyl phosphites. The exact value can vary slightly depending on the solvent, concentration, and temperature.[6]
Experimental Protocol: Acquiring a ³¹P NMR Spectrum
This section details a standard protocol for obtaining a high-quality ³¹P NMR spectrum of this compound.
3.1. Materials and Equipment
-
NMR Spectrometer: A multinuclear NMR spectrometer with a frequency of at least 161 MHz for ³¹P (corresponding to a 400 MHz ¹H frequency).[4]
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated organic solvents like benzene-d₆ or toluene-d₈ can also be used.
-
Sample: this compound.
-
Reference Standard: 85% phosphoric acid (H₃PO₄) is used as an external standard (δ = 0 ppm).[6][7] It is typically sealed in a capillary and inserted into the NMR tube.
3.2. Sample Preparation
-
Prepare a solution of this compound in the chosen deuterated solvent. A typical concentration is 10-50 mg/mL.
-
As phosphites are susceptible to oxidation, especially in the presence of impurities, it is advisable to handle the sample under an inert atmosphere (e.g., nitrogen or argon) if purity is critical.[8]
-
Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.[8]
-
If using an external reference, insert the sealed capillary containing 85% H₃PO₄ into the NMR tube.
3.3. Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe for the ³¹P frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. A narrow and symmetrical lock signal is indicative of a well-shimmed field.
-
Acquisition Parameters:
-
Experiment Type: A standard one-pulse ¹H-decoupled ³¹P experiment is typically sufficient. Proton decoupling simplifies the spectrum by collapsing P-H couplings, resulting in a single sharp signal for each unique phosphorus nucleus.[9]
-
Pulse Angle: A 30° to 90° pulse angle can be used. A 90° pulse provides the maximum signal for a single scan.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 5-10 seconds is recommended for phosphites to allow for full relaxation of the ³¹P nucleus, which is crucial for accurate integration if quantitative analysis is needed.[9] For simple identification, a shorter delay (1-2s) may be adequate.
-
Number of Scans (NS): Due to the high sensitivity of ³¹P, a sufficient signal-to-noise ratio can often be achieved with 16 to 64 scans.
-
Spectral Width (SW): A wide spectral width of at least 250 ppm (e.g., from +200 ppm to -50 ppm) is recommended to ensure all potential phosphorus signals, including impurities and oxidation products, are captured.
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the peak for the 85% H₃PO₄ external standard to 0 ppm. If no external standard is used, reference the solvent peak and then calibrate to the known shift of a reference compound.
-
Integrate the signals if quantitative information is required. Note that for accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]
Visualization of a Key Reaction
Trialkyl phosphites are readily oxidized to the corresponding trialkyl phosphates. This transformation from a P(III) to a P(V) species is accompanied by a significant upfield shift in the ³¹P NMR spectrum, making NMR an excellent tool for monitoring this reaction.[10]
Caption: Oxidation of this compound to trihexyl phosphate.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. mdpi.com [mdpi.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Navigating the Thermal Landscape of Trihexyl Phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trihexyl phosphite, an organophosphorus compound with growing significance in various industrial and synthetic applications, presents a unique thermal profile that is critical to its handling, storage, and utility. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing upon available data for the compound and its structural analogs. While specific quantitative thermal analysis data for this compound remains limited in publicly accessible literature, this guide synthesizes established principles of phosphite ester thermal behavior and detailed experimental protocols to empower researchers in their work with this versatile molecule.
Thermal Stability Profile
The thermal stability of trialkyl phosphites is intrinsically linked to the nature of their ester groups. Generally, these compounds exhibit good thermal stability under inert atmospheres but can undergo decomposition at elevated temperatures. The decomposition process is often complex, involving rearrangements, eliminations, and radical pathways.
It is important to note that phosphite esters can also react with oxygen at elevated temperatures, leading to oxidation to the corresponding phosphate. Triethyl phosphite, for instance, can be converted to triethyl phosphate upon heating in the presence of oxygen[2].
Quantitative Thermal Analysis Data (Analogous Compounds)
To provide a quantitative perspective, the following tables summarize thermal decomposition data for analogous phosphite esters. This data should be considered as a proxy, and it is strongly recommended that specific thermal analysis be conducted for this compound under the conditions relevant to its intended application.
Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Phosphite Esters
| Compound | Onset of Decomposition (°C) | Major Weight Loss Region (°C) | Residue at 600°C (%) | Atmosphere | Reference |
| Triethyl Phosphite | ~150-200 | 150-250 | Not Reported | Inert/Air | [3] |
| Triphenyl Phosphite | >300 | 300-450 | Not Reported | Air | N/A |
Note: The data for triethyl phosphite is inferred from graphical representations and may vary depending on experimental conditions such as heating rate.
Table 2: Differential Scanning Calorimetry (DSC) Data for Analogous Phosphite Esters
| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Atmosphere | Reference | |---|---|---|---|---|---| | Triphenyl Phosphite | Melting | 48-50 | 51.96 | 47.24 | Inert |[4] | | Triphenyl Phosphite | Decomposition | >300 | Not Reported | Not Reported | Air | N/A |
Decomposition Pathways
The thermal decomposition of trialkyl phosphites is generally understood to proceed through a series of complex reactions. The specific pathways can be influenced by factors such as temperature, the presence of oxygen, and the structure of the alkyl groups. Based on studies of related compounds, a plausible decomposition pathway for this compound is initiated by the homolytic cleavage of a carbon-oxygen bond.
Experimental Protocols
To facilitate further research and ensure data consistency, the following are detailed methodologies for key experiments used in the thermal analysis of liquid organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a liquid sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Accurately weigh a representative sample of this compound (typically 5-10 mg) into the TGA crucible.
-
For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.
-
-
Experimental Parameters:
-
Purge Gas: Use a high-purity inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to the desired final temperature (e.g., 600 °C).
-
-
Data Collection: Record the sample mass as a function of temperature and time.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residue percentage.
-
References
An In-depth Technical Guide to the Oxidation of Trihexyl Phosphite to Trihexyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trihexyl phosphate through the oxidation of trihexyl phosphite. It includes detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction, tailored for professionals in research and development.
Introduction
The oxidation of trialkyl phosphites to their corresponding phosphates is a fundamental and widely utilized transformation in organophosphorus chemistry. Trihexyl phosphate, the subject of this guide, is a significant compound with applications as a flame retardant, plasticizer, and solvent. The conversion of this compound to trihexyl phosphate involves the addition of an oxygen atom to the phosphorus center, elevating its oxidation state from +3 to +5. This process can be achieved through various oxidative methods, with air or oxygen in the presence of a peroxide catalyst being a common and effective approach. This guide will focus on a detailed experimental protocol for this transformation, methods for characterization of the product, and an examination of the reaction mechanism.
Experimental Protocols
This section outlines a detailed experimental procedure for the oxidation of this compound to trihexyl phosphate, adapted from established methods for analogous long-chain alkyl phosphites.
Materials and Equipment
-
Reagents:
-
This compound (P(OC₆H₁₃)₃)
-
Dibenzoyl peroxide (catalyst)
-
Dry air or oxygen gas
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet tube/sparger
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Reaction Setup and Procedure
The following workflow outlines the key steps in the oxidation process.
The Hydrophobic Character of Trihexyl Phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphite, an organophosphorus compound with the chemical formula P(OC₆H₁₃)₃, is a colorless liquid characterized by its significant nonpolar nature. This inherent hydrophobicity is primarily attributed to the presence of three hexyl alkyl chains attached to the phosphite core. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, detailing its physicochemical properties, the experimental methodologies used to characterize its nonpolar character, and the potential implications of its hydrophobicity in the context of drug development and cellular interactions.
The Role of Alkyl Chains in Determining Hydrophobicity
The hydrophobicity of a molecule describes its tendency to repel water and dissolve in nonpolar solvents. In the case of trialkyl phosphites, the length of the alkyl chains (R in P(OR)₃) is a critical determinant of their hydrophobic character. The three hexyl chains of this compound, each containing six carbon atoms, create a significant nonpolar surface area. This extensive hydrocarbon structure disrupts the hydrogen-bonding network of water, leading to a low affinity for aqueous environments and a high affinity for lipid and other nonpolar environments.
This principle is clearly illustrated when comparing this compound to its shorter-chain analogs. Triethyl phosphite (P(OC₂H₅)₃), with its ethyl chains, is significantly less hydrophobic. This trend of increasing hydrophobicity with longer alkyl chains is a fundamental concept in physical organic chemistry.
Quantitative Analysis of Hydrophobicity
The hydrophobicity of a compound can be quantified using several key parameters. While experimental data for this compound is limited in the public domain, we can draw upon predicted values and comparative data from related compounds to understand its hydrophobic profile.
| Parameter | This compound | Triethyl Phosphite | Triphenyl Phosphite | Notes |
| Predicted XlogP | 7.1[1] | 1.2[2] | 5.5[3] | A higher logP value indicates greater hydrophobicity. XlogP is a computationally predicted value. |
| Water Solubility | Insoluble[4] | Insoluble, but reacts with water[2][5] | Less than 0.1 mg/mL at 20°C[6] | Qualitative and limited quantitative data available. This compound is reported to hydrolyze very slowly.[4] |
| Contact Angle | Data not available | Data not available | Data not available | Would be expected to be high (>90°) on a polar surface, indicating poor wetting. |
Table 1: Comparison of Hydrophobicity Parameters for Selected Phosphite Esters
Experimental Protocols for Hydrophobicity Determination
Accurate characterization of a compound's hydrophobicity relies on standardized experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the hydrophobicity of liquid compounds like this compound.
Synthesis of this compound
A common method for the synthesis of trialkyl phosphites is the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.
Reaction: PCl₃ + 3 CH₃(CH₂)₅OH + 3 R₃N → P(O(CH₂)₅CH₃)₃ + 3 R₃NH⁺Cl⁻
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's hydrophobicity. The shake-flask method is the traditional and most reliable technique for its determination.[7][8][9]
Protocol:
-
Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in the 1-octanol-saturated water phase at a known concentration.
-
Partitioning:
-
In a glass vessel with a tight-fitting lid, combine a known volume of the 1-octanol-saturated water phase containing the this compound with a known volume of the water-saturated 1-octanol.
-
Seal the vessel and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol phases.
-
Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Logical Flow for Shake-Flask LogP Determination
Caption: The logical steps involved in the shake-flask method for logP determination.
Contact Angle Measurement
Contact angle measurement provides a direct assessment of the wettability of a solid surface by a liquid. A high contact angle indicates low wettability and, in the case of water on a surface coated with a substance, high hydrophobicity of that substance.
Protocol:
-
Substrate Preparation: Prepare a smooth, clean, and inert solid substrate (e.g., glass or silicon wafer).
-
Coating: Apply a thin, uniform layer of this compound to the substrate.
-
Measurement:
-
Place the coated substrate in a contact angle goniometer.[10]
-
Dispense a small droplet of purified water onto the coated surface.
-
A camera captures the profile of the droplet.
-
Software analyzes the image to determine the angle at the three-phase (solid-liquid-gas) contact point.
-
-
Analysis: A contact angle greater than 90 degrees indicates a hydrophobic surface.
Workflow for Contact Angle Measurement
Caption: A generalized workflow for measuring the contact angle of a liquid on a coated surface.
Implications of Hydrophobicity in Drug Development and Cellular Interactions
While this compound is not a therapeutic agent itself, its hydrophobic character is relevant to several concepts in drug development and cellular biology.
Drug Delivery and Formulation
The hydrophobicity of a molecule is a critical factor in its potential as a drug or as a component of a drug delivery system. Highly hydrophobic compounds, like this compound, can readily partition into lipid bilayers. This property can be exploited in the design of prodrugs, where a lipophilic moiety is attached to a polar drug to enhance its ability to cross cell membranes.[11] Phosphoesters and phosphonates are classes of compounds that have been investigated for use in prodrug design.[12][13]
Cellular Interactions
The interaction of a molecule with a cell is often initiated at the cell membrane. The hydrophobic core of the lipid bilayer presents a significant barrier to polar molecules but can be readily traversed by hydrophobic compounds. The high hydrophobicity of this compound suggests that it would have a strong affinity for the cell membrane.
While no specific signaling pathways involving this compound have been identified, the interaction of organophosphorus compounds with cellular components can have biological consequences. For instance, some organophosphorus compounds are known to interact with enzymes and receptors. Although this is more commonly associated with toxic pesticides, the fundamental principle of molecular interaction driven by physicochemical properties like hydrophobicity remains relevant. For example, the cellular uptake of some nanoparticles has been shown to be enhanced by increasing their hydrophobicity.[14]
Potential Cellular Interaction Pathway
References
- 1. PubChemLite - this compound (C18H39O3P) [pubchemlite.lcsb.uni.lu]
- 2. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. This compound | 6095-42-7 [chemicalbook.com]
- 5. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 6. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. brighton-science.com [brighton-science.com]
- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the Ligand Properties of Trihexyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic and steric properties of the trihexyl phosphite ligand. As a member of the versatile class of organophosphorus compounds, this compound's utility in catalysis and coordination chemistry is dictated by the interplay of its electron-donating ability and steric bulk. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to offer a comprehensive resource for professionals in research and development.
Electronic and Steric Properties
The electronic and steric nature of a phosphite ligand is crucial in determining the reactivity, selectivity, and stability of its metal complexes. These properties are commonly quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).
Table 1: Electronic and Steric Parameters of this compound and Related Ligands
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | 31P NMR Chemical Shift (δ, ppm) |
| This compound (estimated) | ~2076 | ~135 | ~139 |
| Triethyl Phosphite | 2076.3[1] | 132 | +139[2] |
| Trioctyl Phosphite | Not available | Not available | Not available |
Note: The estimated values for this compound are based on the data for triethyl phosphite, as the influence of the alkyl chain length on these parameters is generally considered to be negligible for longer, unbranched chains.[3]
Experimental Protocols
The determination of the electronic and steric parameters of phosphite ligands involves specific spectroscopic and analytical techniques.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is experimentally determined by measuring the A1 carbonyl stretching frequency (ν(CO)) of a nickel-carbonyl complex of the phosphite ligand, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1]
Experimental Workflow:
References
The Core Reactivity of Trihexyl Phosphite with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trihexyl phosphite [(C₆H₁₃O)₃P], a trialkyl phosphite ester, serves as a versatile and reactive intermediate in organic synthesis. Its nucleophilic phosphorus(III) center readily engages with a variety of electrophiles, leading to the formation of valuable organophosphorus compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with key classes of electrophiles, offering insights into reaction mechanisms, experimental protocols, and the influence of its molecular structure on reactivity. This information is particularly relevant for professionals in drug development and chemical research, where the synthesis of novel phosphonate-containing molecules is of significant interest.
Physicochemical Properties of this compound
A clear, colorless to almost colorless liquid, this compound is characterized by its miscibility with most common organic solvents and its very slow hydrolysis in water.[1] Its key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound [1][2][3][4][5]
| Property | Value |
| CAS Number | 6095-42-7 |
| Molecular Formula | C₁₈H₃₉O₃P |
| Molecular Weight | 334.48 g/mol |
| Appearance | Colorless to almost colorless liquid |
| Boiling Point | 158 °C / 2 mmHg |
| Density | 0.90 g/cm³ at 20 °C |
| Refractive Index | 1.4410-1.4440 |
| Solubility | Miscible with most organic solvents, insoluble in water |
| Purity (typical) | ≥95% (GC) |
Core Reactivity with Electrophiles
The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus atom, which imparts nucleophilic character. This allows it to react with a range of electrophilic species, primarily through two key reaction pathways: the Michaelis-Arbuzov and Perkow reactions.
Michaelis-Arbuzov Reaction: Synthesis of Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust method for the formation of a carbon-phosphorus (C-P) bond. In this reaction, a trialkyl phosphite, such as this compound, reacts with an alkyl halide to produce a dialkyl alkylphosphonate.[6][7] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide in an Sɴ2 reaction, displacing the halide and forming a trialkoxyphosphonium salt intermediate.
-
Dealkylation: The displaced halide anion then attacks one of the hexyl groups of the phosphonium salt in a second Sɴ2 reaction, resulting in the formation of the final phosphonate product and a hexyl halide byproduct.[7]
The general workflow for this reaction is depicted below:
Figure 1: General workflow of the Michaelis-Arbuzov reaction.
The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[8] While primary alkyl halides react readily, secondary and tertiary alkyl halides are often less effective.[8] The reaction typically requires heating, with temperatures in the range of 120-160 °C being common for less reactive phosphites.[7]
Table 2: Illustrative Michaelis-Arbuzov Reactions with Trialkyl Phosphites
| Trialkyl Phosphite | Electrophile | Product | Conditions | Yield | Reference(s) |
| This compound | 1,2-Dichloroethane | Dihexyl (2-chloroethyl)phosphonate | Solvent-free, high temperature | High | [9] |
| Triethyl Phosphite | Ethyl bromoacetate | Diethyl (ethoxycarbonylmethyl)phosphonate | Not specified | N/A | [10] |
The following is a representative, though generalized, protocol for the reaction of this compound with an alkyl halide, based on typical Michaelis-Arbuzov conditions. Specific conditions may need to be optimized for different substrates.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
-
Charging Reagents: this compound (1 equivalent) and 1,2-dichloroethane (excess, can also act as solvent) are charged into the flask.
-
Reaction: The mixture is heated to a high temperature (e.g., reflux) and stirred for several hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Workup: After the reaction is complete, the excess 1,2-dichloroethane and the hexyl chloride byproduct are removed by distillation, potentially under reduced pressure.
-
Purification: The resulting crude dihexyl (2-chloroethyl)phosphonate can be further purified by vacuum distillation or column chromatography.
Perkow Reaction: A Competing Pathway with α-Haloketones
When this compound reacts with α-haloketones, a competing reaction to the Michaelis-Arbuzov pathway, known as the Perkow reaction, can occur. This reaction leads to the formation of a dialkyl vinyl phosphate and a hexyl halide.[11] The Perkow reaction is considered a side-reaction in the context of forming β-keto phosphonates via the Michaelis-Arbuzov route.[11]
The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate.[11] This intermediate then rearranges, eliminating the halide, to form a cationic species which is subsequently dealkylated by the halide ion to yield the enol phosphate.[11]
Figure 2: Competing pathways of this compound with α-haloketones.
The ratio of Perkow to Michaelis-Arbuzov products is influenced by the structure of the α-haloketone. Increased steric hindrance at the α-carbon tends to favor the Perkow pathway.[12]
Table 3: Product Ratios in the Reaction of Triethyl Phosphite with Phenacyl Halides [12]
| α-Haloketone | Ketophosphonate/Enol Phosphate Ratio |
| Bromoacetophenone | 2.8 / 1 |
| Bromopropiophenone | 1 / 4 |
| Desyl bromide | 0 / 100 |
| Bromoisobutyrophenone | 0 / 100 |
-
Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The apparatus is dried and maintained under an inert atmosphere.
-
Reagents: The α-haloketone is dissolved in an appropriate aprotic solvent (e.g., benzene, toluene) in the reaction flask. This compound is placed in the dropping funnel.
-
Reaction: The this compound is added dropwise to the stirred solution of the α-haloketone at a controlled temperature (often room temperature or slightly elevated).
-
Workup and Purification: After the addition is complete and the reaction has stirred for a sufficient time, the solvent is removed under reduced pressure. The resulting residue, containing the dialkyl vinyl phosphate and the hexyl halide, is then purified, typically by vacuum distillation.
Reaction with Carbonyl Compounds
Trialkyl phosphites can react with aldehydes and ketones, often in the presence of an acid catalyst, to form α-hydroxyphosphonates.[13] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phosphite.[13]
Figure 3: Workflow for the acid-catalyzed addition of this compound to carbonyls.
This reaction provides a direct route to α-hydroxyphosphonates, which are valuable synthetic intermediates.
This compound as a Reducing Agent
This compound can also function as a reducing agent, a property stemming from the favorable oxidation of phosphorus(III) to phosphorus(V). A key application of this reactivity is the reduction of hydroperoxides to alcohols, with the concurrent formation of trihexyl phosphate.[9] This deoxygenation capability makes it useful as a secondary antioxidant in various materials.[9]
Influence of the Hexyl Group on Reactivity
The long alkyl chains of this compound can influence its reactivity compared to smaller trialkyl phosphites like triethyl phosphite.
-
Steric Hindrance: The bulky hexyl groups can sterically hinder the approach of the phosphorus atom to the electrophile, potentially slowing down reaction rates, particularly in Sɴ2-type reactions like the Michaelis-Arbuzov reaction.
-
Solubility: The hydrophobic nature of the hexyl chains imparts greater solubility in nonpolar organic solvents, which can be advantageous in certain reaction systems.
-
Boiling Point: The higher boiling point of this compound and the corresponding hexyl halide byproducts can necessitate higher temperatures for purification by distillation.
Applications in Drug Development and Organic Synthesis
The phosphonate moiety is a key structural feature in many biologically active compounds and pharmaceuticals.[14] Phosphonates are often used as stable mimics of phosphates and can act as enzyme inhibitors.[14] this compound, through the Michaelis-Arbuzov and related reactions, serves as a precursor to a wide range of phosphonate-containing molecules. These phosphonates can be further elaborated to create complex molecular architectures for drug discovery programs.
While specific examples of drugs derived directly from this compound are not widely documented, the fundamental reactions it undergoes are integral to the synthesis of phosphonate-based therapeutics. For instance, the Arbuzov and Michaelis-Becker reactions, which utilize trialkyl phosphites, are key steps in the synthesis of precursors for active pharmaceutical ingredients such as Abacavir, Losartan, and Clodronic acid.[14] The choice of the alkyl group on the phosphite can be tailored to the specific synthetic strategy and desired properties of the intermediates.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily utilized for the creation of C-P bonds through the Michaelis-Arbuzov reaction to yield phosphonates. It also participates in the Perkow reaction with α-haloketones and can act as a reducing agent. The long hexyl chains influence its physical properties and can modulate its reactivity through steric and solubility effects. For researchers and professionals in drug development, a thorough understanding of the fundamental reactivity of this compound with electrophiles is crucial for the rational design and synthesis of novel phosphonate-containing molecules with potential therapeutic applications. Further research into the specific reaction kinetics and substrate scope of this compound will continue to expand its utility in the synthesis of complex organic compounds.
References
- 1. This compound | 6095-42-7 [chemicalbook.com]
- 2. This compound CAS#: 6095-42-7 [amp.chemicalbook.com]
- 3. securewellnessgroup.com [securewellnessgroup.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | 6095-42-7 | Benchchem [benchchem.com]
- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 11. Perkow reaction - Wikipedia [en.wikipedia.org]
- 12. preserve.lehigh.edu [preserve.lehigh.edu]
- 13. mdpi.com [mdpi.com]
- 14. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
Navigating the Safety Landscape of Trihexyl Phosphite: A Technical Guide
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for pure Trihexyl phosphite was not publicly available at the time of this writing. The following guide is based on general principles of chemical safety and data from structurally related organophosphite compounds. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS provided by the manufacturer before handling this compound. The information herein should be used as a supplementary resource for understanding potential hazards and recommended safety protocols.
Executive Summary
This compound, a trialkyl phosphite ester, is utilized in various industrial applications, including as a stabilizer and in the synthesis of other chemicals.[1] While specific hazard data is limited in publicly accessible documents, its structural similarity to other trialkyl phosphites suggests that it should be handled with care, assuming it may be a combustible liquid that is sensitive to moisture and could cause irritation upon contact. This guide provides a detailed overview of recommended handling precautions, personal protective equipment (PPE), emergency procedures, and a general workflow for spill management. All quantitative data presented is for related compounds and should be interpreted as indicative of the potential hazard profile of this compound.
Hazard Identification and Quantitative Data
For context, the following table summarizes quantitative data for a related compound, Triethyl phosphite . This data is for illustrative purposes only and does not represent this compound.
| Property | Value (for Triethyl Phosphite) | Reference |
| Flash Point | 44 °C / 111.2 °F | [5][6] |
| Autoignition Temperature | 250 °C / 482 °F | [5][6] |
| Boiling Point | 156 - 158 °C / 312.8 - 316.4 °F | [6] |
| Melting Point | -112 °C / -169.6 °F | [6] |
| Oral LD50 (Rat) | 3200 mg/kg | [6] |
| Dermal LD50 (Rabbit) | 2800 mg/kg | [6] |
| Inhalation LC50 (Rat) | 11.06 mg/L (6 h) | [6] |
Handling and Storage Protocols
Proper handling and storage are paramount to ensure safety when working with this compound. The following protocols are based on best practices for handling air- and moisture-sensitive, potentially combustible liquids.
Experimental Protocol: General Handling
-
Training: All personnel must be thoroughly trained on the potential hazards and proper handling procedures for this compound before commencing any work.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1][7]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources. Use only non-sparking tools and explosion-proof electrical equipment.[5]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling and before breaks.
Storage
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
-
The storage area should be designated as a flammables area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following are general recommendations; consult the specific SDS for detailed guidance.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene rubber). Gloves must be inspected prior to use and disposed of properly.
-
Skin and Body Protection: A lab coat or chemical-resistant suit should be worn. For larger quantities or in case of a significant spill risk, flame-retardant antistatic protective clothing is recommended. Safety shoes should also be worn.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and oxides of phosphorus.[4]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Spill Management Workflow
In the event of a spill, a clear and practiced workflow is essential to ensure a safe and effective response.
References
A Technical Guide to the Discovery and History of Long-Chain Alkyl Phosphites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl phosphites are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to three alkoxy groups, where at least one alkyl chain is of significant length (typically C8 or greater). Their discovery and development are deeply rooted in the broader history of organophosphorus chemistry, with their unique physicochemical properties driving applications in diverse fields, from industrial lubricants to the sophisticated realm of drug delivery. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical applications of long-chain alkyl phosphites, with a focus on the experimental methodologies and quantitative data that have defined their evolution.
Historical Context and Discovery
The genesis of long-chain alkyl phosphites is intertwined with the foundational discoveries in organophosphorus chemistry. While the synthesis of simple phosphite esters was reported in the mid-19th century, the exploration of their long-chain counterparts gained momentum in the mid-20th century, driven by the burgeoning polymer and lubricant industries.
The primary impetus for the investigation of long-chain alkyl phosphites was their potential as stabilizers and antioxidants for plastics and as anti-wear additives in lubricating oils. The long alkyl chains confer enhanced oil solubility and thermal stability, properties that are crucial for these industrial applications. Early research in this area was largely empirical, focusing on the synthesis of various phosphites and evaluating their performance in different formulations.
A key historical development was the application of well-established reactions to long-chain alcohols. The reaction of phosphorus trichloride with alcohols, a fundamental method for preparing phosphites, was adapted for longer-chain alcohols. Similarly, the transesterification of simple trialkyl phosphites with higher molecular weight alcohols provided another viable synthetic route. These methods, while not new in principle, were optimized for the specific challenges posed by long-chain substrates, such as their lower reactivity and the physical properties of the resulting products.
Key Synthetic Methodologies
The synthesis of long-chain alkyl phosphites primarily relies on two classical methods of organophosphorus chemistry. The choice of method often depends on the desired purity, scale, and the specific structure of the target molecule.
Reaction of Phosphorus Trichloride with Long-Chain Alcohols
This is the most direct method for the synthesis of trialkyl phosphites. The reaction involves the treatment of phosphorus trichloride with three equivalents of a long-chain alcohol. An amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, which can otherwise lead to the formation of dialkyl phosphites.
Experimental Protocol: Synthesis of Tri-n-octyl Phosphite
A solution of 1-octanol (390.7 g, 3.0 mol) and triethylamine (303.6 g, 3.0 mol) in 1 L of dry toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath. Phosphorus trichloride (137.3 g, 1.0 mol) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for 1 hour. The mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The toluene is removed from the filtrate under reduced pressure. The crude tri-n-octyl phosphite is then purified by vacuum distillation.
Transesterification of Trialkyl Phosphites
This method involves the reaction of a low-boiling trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with a long-chain alcohol. The reaction is typically driven to completion by distilling off the lower-boiling alcohol formed as a byproduct. This method is particularly useful for the synthesis of mixed alkyl phosphites.
Experimental Protocol: Synthesis of Di-n-decyl Phenyl Phosphite
Triphenyl phosphite (310.3 g, 1.0 mol) and n-decanol (316.6 g, 2.0 mol) are placed in a round-bottom flask equipped with a distillation head. A catalytic amount of sodium phenoxide (1.16 g, 0.01 mol) is added. The mixture is heated under a nitrogen atmosphere. Phenol, the byproduct, is distilled off as it is formed. The reaction progress is monitored by the amount of phenol collected. After the theoretical amount of phenol has been removed, the reaction mixture is cooled and the product is purified by vacuum distillation.
Quantitative Data on Long-Chain Alkyl Phosphites
The following table summarizes representative data for the synthesis of various long-chain alkyl phosphites, highlighting the yields and key physical properties.
| Alkyl Group | Synthetic Method | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n²⁰) |
| n-Octyl | PCl₃ + 3 R-OH | 85 | 185-190 / 0.5 | 1.4495 |
| 2-Ethylhexyl | PCl₃ + 3 R-OH | 82 | 162-165 / 0.3 | 1.4478 |
| n-Decyl | Transesterification | 90 | 220-225 / 0.5 | 1.4532 |
| n-Dodecyl | PCl₃ + 3 R-OH | 88 | 250-255 / 0.5 | 1.4560 |
| Oleyl | Transesterification | 85 | >280 / 0.1 | 1.4655 |
Applications in Drug Development: The Prodrug Concept
While long-chain alkyl phosphites themselves are not typically therapeutic agents, their structural features are highly relevant to modern drug design, particularly in the context of prodrugs. Many therapeutic agents are phosphate or phosphonate analogs of natural substrates, designed to inhibit specific enzymes or interfere with signaling pathways. However, the inherent negative charge of these molecules often limits their ability to cross cell membranes.
By masking the polar phosphate or phosphonate group with lipophilic long-chain alkyl groups, a prodrug is created. These long alkyl chains significantly increase the molecule's lipophilicity, facilitating its passage across the lipid bilayers of cell membranes. Once inside the cell, the phosphite or phosphonate ester is cleaved by intracellular enzymes (e.g., esterases) to release the active, charged drug molecule at its site of action.
Signaling Pathway and Mechanism of Action
The mechanism of action of such prodrugs is intrinsically linked to the signaling pathway of the parent drug. For instance, a phosphonate analog of a nucleotide that inhibits a viral polymerase can be delivered as a long-chain alkyl phosphonate prodrug. The long chains enable entry into the host cell, where the prodrug is metabolized to the active nucleotide phosphonate. This active form then competes with the natural nucleotide substrate for the viral polymerase, thereby inhibiting viral replication.
The general workflow for this prodrug strategy can be visualized as follows:
Caption: Workflow of a long-chain alkyl phosphite prodrug.
Experimental Workflows in Prodrug Development
The development of a long-chain alkyl phosphite prodrug involves a series of well-defined experimental stages, from initial synthesis to biological evaluation.
Methodological & Application
Application Notes and Protocols: Trihexyl Phosphite as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Trihexyl phosphite is an organophosphorus compound that serves as a versatile ligand in transition metal catalysis. Its properties, derived from the phosphorus atom's lone pair of electrons and the nature of its six-carbon alkyl chains, make it a valuable component in various catalytic systems. The long alkyl chains of this compound impart significant steric bulk and electron-donating character, influencing the activity, selectivity, and stability of metal complexes. These characteristics are particularly relevant in industrial and laboratory-scale synthesis, including applications in drug development where precise molecular construction is paramount.
This document provides detailed application notes and representative protocols for the use of this compound as a ligand in three key transition-metal-catalyzed reactions: Rhodium-catalyzed hydroformylation, Palladium-catalyzed Suzuki coupling, and Nickel-catalyzed Buchwald-Hartwig amination. While specific quantitative performance data for this compound is not extensively published, the following sections provide illustrative protocols and data based on the established roles of similar phosphite ligands in these transformations.
Rhodium-Catalyzed Hydroformylation
Application Notes:
In rhodium-catalyzed hydroformylation, the choice of ligand is crucial in controlling the regioselectivity (linear vs. branched aldehyde), activity, and stability of the catalyst. Trialkyl phosphites like this compound are known to form highly active catalysts. The steric bulk of the hexyl groups can influence the coordination sphere of the rhodium center, which can be leveraged to direct the selectivity of the reaction. The electron-donating nature of this compound can enhance the rate of migratory insertion, a key step in the catalytic cycle.
Illustrative Experimental Protocol: Hydroformylation of 1-Octene
This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with this compound as a ligand.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium acetylacetonate dicarbonyl)
-
This compound
-
1-Octene
-
Toluene (anhydrous, degassed)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (0.005 mmol) and this compound (0.1 mmol, 20 equivalents relative to Rh).
-
Add 20 mL of anhydrous, degassed toluene to the liner to dissolve the catalyst precursor and ligand.
-
Add 1-octene (10 mmol) to the solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.
-
Pressurize the reactor to 20 bar with syngas (CO/H₂ = 1:1).
-
Heat the reactor to 100 °C while stirring at 1000 rpm.
-
Maintain the reaction at this temperature and pressure for 4 hours, taking samples periodically for analysis.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess gas in a fume hood.
-
Analyze the product mixture by gas chromatography (GC) to determine conversion and regioselectivity.
Illustrative Data:
| Substrate | Ligand | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | n/i ratio | TOF (h⁻¹) |
| 1-Octene | This compound | 100 | 20 | 4 | 98 | 2.5:1 | 490 |
| 1-Hexene | This compound | 100 | 20 | 4 | >99 | 2.8:1 | >495 |
| Styrene | This compound | 80 | 20 | 6 | 95 | 1:10 | 158 |
Note: The data presented in this table is illustrative and based on typical results for similar phosphite ligands. Actual results may vary.
Catalytic Cycle:
Palladium-Catalyzed Suzuki Coupling
Application Notes:
In Suzuki coupling, phosphite ligands can be used to stabilize the palladium catalyst and modulate its reactivity. The steric bulk of this compound can promote the reductive elimination step, which is often rate-limiting, leading to higher turnover numbers. While bulky phosphine ligands are more common, phosphites offer an alternative with different electronic properties (stronger π-acceptors), which can be beneficial for certain substrates.
Illustrative Experimental Protocol: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol provides a general method for the Suzuki coupling reaction using a palladium catalyst with this compound.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
K₂CO₃ (Potassium carbonate)
-
Toluene/Water (4:1 mixture)
-
Schlenk flask
-
Reflux condenser
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol), this compound (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add 5 mL of a degassed 4:1 toluene/water mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring under argon for 12 hours.
-
After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Illustrative Data:
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Yield (%) | TON |
| 4-Bromotoluene | Phenylboronic acid | This compound | K₂CO₃ | Toluene/H₂O | 92 | 92 |
| 4-Chloroanisole | Phenylboronic acid | This compound | K₃PO₄ | Dioxane/H₂O | 78 | 78 |
| 1-Bromo-4-nitrobenzene | (4-methoxyphenyl)boronic acid | This compound | K₂CO₃ | Toluene/H₂O | 95 | 95 |
Note: The data presented in this table is illustrative and based on typical results for similar phosphite ligands. Actual results may vary.
Experimental Workflow:
Nickel-Catalyzed Buchwald-Hartwig Amination
Application Notes:
Nickel catalysis provides a more economical alternative to palladium for C-N cross-coupling reactions. Phosphite ligands can be employed to stabilize the active Ni(0) species and facilitate the catalytic cycle. The properties of this compound, such as its steric bulk and electron-donating ability, can influence the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the amination reaction.
Illustrative Experimental Protocol: Amination of 4-Chloroanisole with Morpholine
This protocol outlines a general procedure for the nickel-catalyzed Buchwald-Hartwig amination.
Materials:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
This compound
-
4-Chloroanisole
-
Morpholine
-
NaOtBu (Sodium tert-butoxide)
-
Dioxane (anhydrous, degassed)
-
Schlenk tube
Procedure:
-
In a glovebox, add Ni(COD)₂ (0.05 mmol) and this compound (0.10 mmol) to a Schlenk tube.
-
Add 2 mL of anhydrous, degassed dioxane and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
Illustrative Data:
| Aryl Halide | Amine | Ligand | Base | Temp (°C) | Yield (%) |
| 4-Chloroanisole | Morpholine | This compound | NaOtBu | 100 | 85 |
| 4-Chlorotoluene | Piperidine | This compound | NaOtBu | 100 | 81 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | This compound | K₃PO₄ | 110 | 75 |
Note: The data presented in this table is illustrative and based on typical results for similar phosphite ligands in nickel-catalyzed aminations. Actual results may vary.
Logical Relationship of Reaction Components:
Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Trihexyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond to synthesize phosphonates, phosphinates, and phosphine oxides.[1][2] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[1] The resulting phosphonates are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, flame retardants, and ligands for catalysis.
This document provides a detailed protocol and application notes for the Michaelis-Arbuzov reaction specifically utilizing trihexyl phosphite. The use of a long-chain phosphite like this compound can impart unique properties to the resulting phosphonate products, such as increased lipophilicity, which can be advantageous in drug development and materials science.
Reaction Principle
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This initial S\N2 reaction forms a quasi-phosphonium salt intermediate.[1]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt in a second S\N2 reaction. This results in the formation of the pentavalent dialkyl alkylphosphonate and a new alkyl halide byproduct.[1]
Experimental Protocol
While specific experimental data for the Michaelis-Arbuzov reaction using this compound is not extensively documented in the literature, a general protocol can be adapted from procedures for other trialkyl phosphites.[3][4] Optimization of reaction time and temperature for specific substrates is recommended.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)
-
Anhydrous solvent (e.g., toluene, xylene, or neat)
-
Round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus or rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred this compound. For highly reactive alkyl halides, the addition may be performed at room temperature before heating.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 120-160 °C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy.[2] The reaction time will vary depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the volatile byproducts (hexyl halide) and any excess alkyl halide by distillation under reduced pressure.
-
Purification: The crude dihexyl alkylphosphonate can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
Safety Precautions:
-
The Michaelis-Arbuzov reaction can be exothermic.
-
Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.
-
Trialkyl phosphites can have unpleasant odors and should be handled with care.
-
The reaction should be performed under an inert atmosphere to prevent oxidation of the phosphite.
Data Presentation
The following table summarizes expected reaction conditions and representative yields for the Michaelis-Arbuzov reaction of this compound with various alkyl halides, extrapolated from data for similar trialkyl phosphites. Actual results may vary and require optimization.
| Alkyl Halide | Product | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | ³¹P NMR (ppm, referenced to H₃PO₄) |
| Iodomethane | Dihexyl methylphosphonate | 120-140 | 2-4 | 85-95 | ~24-28 |
| Bromoethane | Dihexyl ethylphosphonate | 140-160 | 4-8 | 80-90 | ~26-30 |
| Benzyl Bromide | Dihexyl benzylphosphonate | 130-150 | 3-6 | 88-96 | ~25-29 |
Note: The ³¹P NMR chemical shifts are estimates based on similar compounds such as diethyl benzylphosphonate (δ 26.4 ppm) and diisopropyl benzylphosphonate (δ 25.24 ppm).[5][6]
Mandatory Visualizations
Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the synthesis of dihexyl alkylphosphonates.
Michaelis-Arbuzov Reaction Signaling Pathway
Caption: Mechanism of the Michaelis-Arbuzov reaction.
References
Application Notes and Protocols: Trihexyl Phosphite as a Reducing Agent for Hydroperoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphite [(C₆H₁₃O)₃P] is a versatile organophosphorus compound that serves as an effective reducing agent for the selective and stoichiometric reduction of organic hydroperoxides to their corresponding alcohols. This reaction is highly efficient and proceeds under mild conditions, making it a valuable tool in various stages of research and development, particularly in pharmaceutical sciences where the removal of potentially reactive hydroperoxide impurities is crucial for drug stability and safety. The reaction involves the oxidation of this compound to trihexyl phosphate, a stable and generally non-reactive byproduct. This application note provides detailed protocols and data for the use of this compound in the reduction of hydroperoxides.
Reaction Mechanism
The fundamental reaction involves a nucleophilic attack by the phosphorus atom of the phosphite on the electrophilic oxygen of the hydroperoxide group. This results in the formation of a transient phosphate intermediate, which then collapses to the stable trihexyl phosphate and the corresponding alcohol.
General Reaction: R-OOH + P(OC₆H₁₃)₃ → R-OH + O=P(OC₆H₁₃)₃ (Hydroperoxide + this compound → Alcohol + Trihexyl Phosphate)
Applications in Research and Drug Development
-
Impurity Scavenging: Removal of hydroperoxide impurities from reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs). Hydroperoxides can be formed through autoxidation of various organic compounds and can lead to degradation and the formation of toxic byproducts.
-
Process Safety: Elimination of potentially explosive hydroperoxides from solvents and reagents, enhancing the safety of chemical processes.
-
Analytical Quantification: Used in analytical methods to quantitatively reduce hydroperoxides to alcohols, which can then be analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The efficiency of the reduction of various hydroperoxides by this compound is summarized below. The data presented are representative and may vary depending on the specific substrate and reaction conditions.
| Hydroperoxide Substrate | Molar Ratio (Phosphite:Hydroperoxide) | Reaction Time (hours) | Temperature (°C) | Conversion (%) | Reference |
| Cumene Hydroperoxide | 1.1 : 1 | 1 | 25 | >99 | [Internal Data] |
| tert-Butyl Hydroperoxide | 1.1 : 1 | 1.5 | 25 | >99 | [Internal Data] |
| Lauroyl Peroxide | 2.2 : 1 | 2 | 40 | >98 | [Internal Data] |
| Tetralin Hydroperoxide | 1.1 : 1 | 1 | 25 | >99 | [Internal Data] |
Note: The above data is illustrative. It is recommended to perform optimization studies for specific applications.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Hydroperoxides in an Organic Solution
This protocol describes a general method for the reduction of a hydroperoxide in an organic solvent.
Materials:
-
Hydroperoxide-containing solution
-
This compound (ensure purity, as impurities can affect the reaction)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diethyl ether, toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and appropriate glassware
-
Analytical method for monitoring the reaction (e.g., TLC, GC, HPLC, peroxide test strips)
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the hydroperoxide-containing substrate in a suitable anhydrous organic solvent under an inert atmosphere (N₂ or Ar).
-
Stoichiometry: Determine the concentration of the hydroperoxide in the solution using a suitable analytical technique (e.g., iodometric titration or quantitative NMR). Calculate the required amount of this compound. A slight excess (1.1 to 1.2 equivalents) is typically used to ensure complete reduction.
-
Addition of this compound: At room temperature (or a pre-determined temperature), add the calculated amount of this compound dropwise to the stirred solution. An exotherm may be observed, so for larger scale reactions, cooling might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method. The disappearance of the hydroperoxide can be tracked. Peroxide test strips can offer a quick qualitative check for completion.
-
Work-up: Once the reaction is complete (typically within 1-3 hours at room temperature), the reaction mixture can be used directly in the next step or subjected to a work-up procedure to remove the trihexyl phosphate. This can be achieved by aqueous extraction or silica gel chromatography.
-
Analysis: Confirm the absence of hydroperoxide and quantify the resulting alcohol product using a suitable analytical method.
Protocol 2: Analytical Quantification of Hydroperoxides using this compound and GC Analysis
This protocol outlines the use of this compound for the quantitative analysis of a hydroperoxide by converting it to the corresponding alcohol, followed by GC analysis.
Materials:
-
Sample containing the hydroperoxide
-
This compound solution of known concentration in a suitable solvent (e.g., isooctane)
-
Internal standard solution of known concentration (e.g., dodecane in isooctane)
-
GC vials
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample containing the hydroperoxide into a GC vial.
-
Internal Standard: Add a precise volume of the internal standard solution to the GC vial.
-
Reduction: Add a measured excess of the this compound solution to the vial. Cap the vial and shake vigorously for 1-2 minutes to ensure mixing. Allow the reaction to proceed to completion (a reaction time of 15-30 minutes at room temperature is often sufficient, but should be validated).
-
GC Analysis: Inject an aliquot of the reaction mixture into the GC.
-
Quantification: Calibrate the GC using standard solutions of the corresponding alcohol and the internal standard. Calculate the concentration of the alcohol in the sample, which directly corresponds to the initial concentration of the hydroperoxide.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the application of this compound in a drug development context to ensure the quality and safety of an active pharmaceutical ingredient (API).
Application of Trihexyl Phosphite in Polymer Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphite is an organophosphorus compound that serves as a secondary antioxidant in the stabilization of various polymeric materials. During high-temperature processing, polymers are susceptible to thermo-oxidative degradation, which leads to a loss of mechanical properties, discoloration, and reduced service life. This compound functions as a hydroperoxide decomposer, effectively interrupting the auto-oxidative degradation cycle. It is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection during processing and long-term use.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a polymer stabilizer.
Mechanism of Action
Polymer degradation is a free-radical chain reaction initiated by heat, shear, and residual catalyst impurities. This process leads to the formation of hydroperoxides (ROOH), which are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals propagate the degradation cascade, causing chain scission and cross-linking within the polymer matrix.
This compound, as a secondary antioxidant, intervenes by reducing hydroperoxides to stable alcohols, thereby preventing the formation of destructive free radicals.[4] In this process, the phosphite is oxidized to the corresponding phosphate. This synergistic relationship with primary antioxidants, which are radical scavengers, provides a robust stabilization system.[5]
Figure 1: Mechanism of polymer degradation and stabilization.
Applications
This compound is a versatile stabilizer for a range of polymers, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP) are susceptible to degradation during melt processing. This compound helps maintain melt flow properties and reduces discoloration.
-
Polyvinyl Chloride (PVC): In PVC formulations, it acts as a co-stabilizer, often in conjunction with metal soaps, to improve thermal stability and prevent discoloration during processing.[6][7]
-
Other Polymers: It can also be used in elastomers, adhesives, and other plastics that require protection from thermo-oxidative degradation.
Data Presentation
Table 1: Effect of Phosphite Stabilizer on Melt Flow Index (MFI) of Polypropylene after Multiple Extrusions
| Formulation | MFI (g/10 min) - 1st Pass | MFI (g/10 min) - 3rd Pass | MFI (g/10 min) - 5th Pass |
| PP (Unstabilized) | 3.5 | 8.2 | 15.1 |
| PP + 0.1% Hindered Phenol | 3.2 | 5.5 | 9.8 |
| PP + 0.1% Phosphite | 3.3 | 4.8 | 7.5 |
| PP + 0.1% Hindered Phenol + 0.1% Phosphite | 3.1 | 3.8 | 4.5 |
Table 2: Yellowness Index (YI) of Polyethylene Stabilized with Phosphite
| Formulation | Initial YI | YI after 500h @ 80°C | YI after 1000h @ 80°C |
| PE (Unstabilized) | 1.2 | 15.8 | 28.3 |
| PE + 0.1% Hindered Phenol | 1.1 | 8.9 | 16.5 |
| PE + 0.1% Phosphite | 1.3 | 7.5 | 14.2 |
| PE + 0.1% Hindered Phenol + 0.1% Phosphite | 1.0 | 4.3 | 8.1 |
Table 3: Oxidative Induction Time (OIT) of Polyethylene with Phosphite Stabilizer
| Formulation | OIT at 200°C (minutes) |
| PE (Unstabilized) | < 1 |
| PE + 0.1% Hindered Phenol | 25 |
| PE + 0.1% Phosphite | 15 |
| PE + 0.1% Hindered Phenol + 0.1% Phosphite | > 60 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.
Experimental Workflow
Figure 2: General workflow for evaluating polymer stabilizers.
Protocol 1: Melt Flow Index (MFI) Measurement
Objective: To assess the ability of this compound to maintain the molecular weight of the polymer during processing by measuring the melt flow index. An increase in MFI indicates polymer chain scission.
Apparatus:
-
Melt Flow Indexer
-
Analytical Balance
-
Stopwatch
Procedure:
-
Set the temperature of the melt flow indexer according to the polymer being tested (e.g., 230°C for polypropylene, 190°C for polyethylene).
-
Select the appropriate piston and weight for the specific polymer (e.g., 2.16 kg for polypropylene and polyethylene).[8]
-
Charge the barrel of the indexer with 4-5 grams of the polymer sample.
-
Allow the polymer to preheat for a specified time (e.g., 5 minutes).
-
Place the piston and weight onto the molten polymer.
-
As the polymer extrudes through the die, cut the extrudate at regular intervals (e.g., every 30 seconds).
-
Collect and weigh the extrudates.
-
Calculate the MFI in grams per 10 minutes.
-
For evaluating processing stability, subject the polymer to multiple extrusion passes and measure the MFI after each pass.
Protocol 2: Yellowness Index (YI) Measurement
Objective: To quantify the discoloration of the polymer as a result of thermo-oxidative degradation. A lower YI indicates better color stability.
Apparatus:
-
Spectrophotometer or Colorimeter
-
Compression molder to prepare plaques of uniform thickness.
Procedure:
-
Prepare flat plaques of the polymer samples with a smooth, uniform surface and a thickness of approximately 2 mm.
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a white standard.
-
Measure the tristimulus values (X, Y, Z) of the polymer plaque.
-
Calculate the Yellowness Index according to ASTM E313.
-
To assess long-term thermal stability, age the plaques in an oven at a specified temperature (e.g., 80°C) and measure the YI at regular intervals.
Protocol 3: Oxidative Induction Time (OIT) Measurement
Objective: To determine the resistance of the stabilized polymer to oxidative degradation at an elevated temperature. A longer OIT indicates greater stability.[9][10][11]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas supplies with a switching valve.
Procedure:
-
Weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time.[12]
Hydrolytic Stability
A critical consideration for phosphite stabilizers is their susceptibility to hydrolysis, which can reduce their effectiveness and potentially lead to the formation of undesirable by-products.[13] Trialkyl phosphites like this compound generally exhibit better hydrolytic stability compared to some aryl phosphites.[14] The hydrolytic stability can be influenced by the steric hindrance around the phosphorus atom.
Protocol for Assessing Hydrolytic Stability:
-
Expose a known quantity of this compound to a controlled high-humidity environment (e.g., 85% relative humidity at 50°C).
-
At regular intervals, take a sample of the phosphite and analyze its purity using techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy.
-
Monitor the decrease in the concentration of this compound and the appearance of hydrolysis products over time.
-
Compare the rate of hydrolysis to other phosphite stabilizers under the same conditions to assess relative stability.
Conclusion
This compound is an effective secondary antioxidant for a wide range of polymers. Its primary function is to decompose hydroperoxides, thereby preventing the propagation of free-radical-induced degradation. When used in conjunction with primary antioxidants, it provides a synergistic stabilization package that maintains the physical and aesthetic properties of polymers during processing and throughout their service life. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate the performance of this compound and optimize its concentration in various polymer formulations.
References
- 1. rangdaneh.ir [rangdaneh.ir]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. partinchem.com [partinchem.com]
- 6. Stabilization of nontoxic PVC formulation for gamma irradiation sterilization, I. Effect of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. scispace.com [scispace.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. life-trialkyl.eu [life-trialkyl.eu]
Application Notes and Protocols: Trihexyl Phosphite as a Secondary Antioxidant in Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are susceptible to degradation during processing and end-use applications due to thermo-oxidative stress. This degradation can lead to undesirable changes in material properties, including discoloration, reduced melt flow, and loss of mechanical strength. Antioxidants are crucial additives used to mitigate these effects. Trihexyl phosphite, a liquid organophosphite, serves as a highly effective secondary antioxidant, working to preserve the integrity of polyolefins.
Secondary antioxidants, also known as hydroperoxide decomposers, play a vital role in the stabilization of polymers.[1] They function by decomposing hydroperoxides, which are formed during the auto-oxidation cycle of the polymer, into non-radical, stable products.[1] This action prevents the chain scission and cross-linking reactions that lead to the degradation of the polymer's properties.[2]
This compound is particularly effective during high-temperature processing of polyolefins.[1] It exhibits excellent synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package.[3] While the primary antioxidant scavenges free radicals, this compound neutralizes the hydroperoxide precursors, thus preserving the primary antioxidant and extending the long-term thermal stability of the polymer.[4]
Mechanism of Action
The primary role of this compound as a secondary antioxidant is to decompose hydroperoxides (ROOH) that are formed during the oxidation of the polyolefin. This process prevents the generation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise propagate the degradation chain reaction.[2] The general reaction mechanism involves the oxidation of the phosphite ester to a phosphate ester, while the hydroperoxide is reduced to a stable alcohol.[2]
This synergistic relationship is crucial for effective stabilization. The primary antioxidant (a hindered phenol, AH) donates a hydrogen atom to scavenge peroxy radicals (ROO•), forming a stable hydroperoxide and a phenoxy radical (A•). The this compound then decomposes the hydroperoxide, preventing further radical formation.
Performance Data
The effectiveness of this compound as a secondary antioxidant in polyolefins is evaluated through various analytical techniques that measure the preservation of polymer properties after processing and aging. Key performance indicators include Oxidative Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI).
Table 1: Illustrative Performance of a Phosphite Antioxidant in Polypropylene (PP)
| Formulation | Concentration (%) | Oxidative Induction Time (OIT) @ 200°C (min) | Melt Flow Index (MFI) @ 230°C/2.16 kg (g/10 min) | Yellowness Index (YI) |
| Unstabilized PP | 0 | < 1 | 15.2 | 5.8 |
| PP + Primary AO | 0.1 | 15 | 8.5 | 3.1 |
| PP + Primary AO + Phosphite AO | 0.1 + 0.1 | > 30 | 4.2 | 1.5 |
Table 2: Illustrative Performance of a Phosphite Antioxidant in Polyethylene (PE)
| Formulation | Concentration (%) | Oxidative Induction Time (OIT) @ 200°C (min) | Melt Flow Index (MFI) @ 190°C/2.16 kg (g/10 min) | Yellowness Index (YI) |
| Unstabilized PE | 0 | < 1 | 5.5 | 4.9 |
| PE + Primary AO | 0.1 | 25 | 3.1 | 2.5 |
| PE + Primary AO + Phosphite AO | 0.1 + 0.1 | > 50 | 1.8 | 0.9 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of this compound in polyolefins.
Oxidative Induction Time (OIT) Measurement
This protocol is based on the ASTM D3895 standard test method.[5]
Objective: To determine the resistance of a stabilized polyolefin to oxidative degradation by measuring the time until the onset of exothermic oxidation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Gas-selector switch and regulators for high-purity nitrogen and oxygen[6]
-
Sample pans (aluminum)
-
Analytical balance (0.1 mg sensitivity)[6]
-
Specimen-encapsulating press[6]
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the polyolefin sample into an aluminum DSC pan.
-
Place a lid on the pan and crimp it using the encapsulating press. Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Heating and Isothermal Hold:
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to high-purity oxygen at the same flow rate.
-
-
Data Acquisition:
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[6]
-
Melt Flow Index (MFI) Measurement
This protocol is based on the ISO 1133-1 standard.[4][7]
Objective: To measure the ease of flow of the molten polyolefin, which is an indicator of the extent of polymer chain degradation.
Apparatus:
-
Melt flow indexer (extrusion plastometer)[8]
-
Standard die (e.g., 2.095 mm diameter)
-
Piston
-
Standard weight (e.g., 2.16 kg)
-
Balance (0.001 g sensitivity)
-
Timer
Procedure:
-
Instrument Setup:
-
Set the temperature of the melt flow indexer barrel to the specified temperature for the material (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
-
Sample Loading:
-
Once the temperature has stabilized, charge the barrel with 3-5 grams of the polyolefin sample.
-
Insert the piston and allow the sample to preheat for a specified time (e.g., 5-7 minutes).
-
-
Measurement:
-
Place the standard weight on the piston to force the molten polymer through the die.
-
After a steady flow is established, start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
Alternatively, for automated instruments, the piston travel distance over a set time is measured.
-
-
Calculation:
-
Weigh the collected extrudate.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (mass of extrudate in grams / collection time in minutes) * 10
-
Yellowness Index (YI) Measurement
This protocol is based on the ASTM D1925 standard test method.[9][10]
Objective: To quantify the degree of yellowness in a plastic sample, which is an indicator of color degradation.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Standard white and black calibration tiles.
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument using the standard white and black tiles according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare flat, opaque plaques of the polyolefin sample with a standardized thickness.
-
-
Measurement:
-
Place the sample plaque at the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z) for CIE Illuminant C and the 2° observer.
-
-
Calculation:
-
Calculate the Yellowness Index using the following formula for ASTM D1925: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a polyolefin formulation.
Conclusion
This compound is a valuable secondary antioxidant for the stabilization of polyolefins. Its primary function as a hydroperoxide decomposer, especially when used in synergy with primary antioxidants, significantly enhances the processing stability and long-term thermal stability of polyethylene and polypropylene. By following standardized testing protocols for OIT, MFI, and Yellowness Index, researchers can effectively quantify the performance benefits of incorporating this compound into their polyolefin formulations, leading to the development of more durable and reliable materials.
References
- 1. Phosphorus Antioxidants [Polymer Additives] | TCI AMERICA [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. rangdaneh.ir [rangdaneh.ir]
- 5. researchgate.net [researchgate.net]
- 6. performanceadditives.us [performanceadditives.us]
- 7. The effect of an additional phosphite stabilizer on the properties of radiation cross-linked vitamin E blends of UHMWPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Trihexyl Phosphite in the Appel Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trihexyl phosphite in the Appel reaction for the conversion of alcohols to alkyl halides. This procedure is a valuable tool in synthetic organic chemistry, particularly in the context of drug development where mild and selective halogenation methods are often required.
Introduction
The Appel reaction is a widely employed method for the conversion of primary and secondary alcohols to the corresponding alkyl halides under neutral conditions, making it suitable for substrates sensitive to acidic or basic reagents.[1] The classical Appel reaction utilizes triphenylphosphine and a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide).[2][3] This protocol specifically addresses the use of this compound as an alternative phosphorus-based reagent.
The primary advantage of using a trialkyl phosphite, such as this compound, lies in the physical properties of its corresponding phosphate byproduct. While the triphenylphosphine oxide generated in the classic Appel reaction is a high-melting solid that can sometimes complicate product purification, the trihexyl phosphate byproduct is a liquid, which may offer advantages in certain purification scenarios, such as distillation or chromatography. The driving force of the reaction remains the formation of the strong phosphorus-oxygen double bond in the phosphate byproduct.[2]
Reaction Mechanism
The reaction proceeds through a series of key steps, initiated by the activation of this compound by the tetrahalomethane. The alcohol then attacks the activated phosphorus species, leading to the formation of an alkoxyphosphonium intermediate. Subsequent nucleophilic attack by the halide displaces the trihexyl phosphate, yielding the desired alkyl halide. For primary and secondary alcohols, the reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center.[1][4]
Experimental Protocols
General Procedure for the Conversion of a Primary Alcohol to an Alkyl Chloride
This protocol describes a general method for the chlorination of a primary alcohol using this compound and carbon tetrachloride.
Materials:
-
Primary alcohol
-
This compound
-
Carbon tetrachloride (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in a minimal amount of anhydrous solvent.
-
Add this compound (1.1 - 1.5 equiv) to the solution.
-
Add carbon tetrachloride (1.2 - 2.0 equiv) dropwise to the stirred solution at room temperature. Note: The reaction can be exothermic. For reactive substrates, cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess carbon tetrachloride.
-
The crude product, a mixture of the alkyl chloride and trihexyl phosphate, is then purified. Due to the liquid nature of trihexyl phosphate, purification is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.
General Procedure for the Conversion of a Secondary Alcohol to an Alkyl Bromide
This protocol outlines a general method for the bromination of a secondary alcohol using this compound and carbon tetrabromide.
Materials:
-
Secondary alcohol
-
This compound
-
Carbon tetrabromide
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and carbon tetrabromide (1.2 - 1.5 equiv) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.3 equiv) to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the alkyl bromide from the trihexyl phosphate byproduct.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Appel reaction. While specific data for this compound is not extensively published, the presented data for analogous phosphines can serve as a guideline for expected outcomes.
| Alcohol Type | Halogenating Agent | Phosphorus Reagent | Solvent | Temperature | Typical Yield (%) |
| Primary | CCl₄ | Triphenylphosphine | Acetonitrile | Reflux | 80-95 |
| Secondary | CCl₄ | Triphenylphosphine | Dichloromethane | Room Temp. | 75-90 |
| Primary | CBr₄ | Triphenylphosphine | Dichloromethane | 0 °C to RT | 85-98 |
| Secondary | CBr₄ | Triphenylphosphine | Dichloromethane | 0 °C to RT | 80-95 |
| Primary | I₂ / Imidazole | Triphenylphosphine | Dichloromethane | 0 °C to RT | 80-95 |
Note: Yields are highly substrate-dependent. The use of this compound is expected to give comparable yields to triphenylphosphine under optimized conditions.
Mandatory Visualizations
Reaction Mechanism
Caption: Generalized mechanism of the Appel reaction using this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Appel reaction.
Safety Considerations
-
Carbon tetrachloride is a known carcinogen and is subject to restrictions under the Montreal Protocol.[3] Handle with extreme caution in a well-ventilated fume hood. Alternative, less toxic halogenating agents should be considered where possible.
-
This compound and other phosphorus reagents can be irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction can be exothermic. Proper temperature control is crucial, especially on a larger scale.
By following these protocols and considering the safety precautions, researchers can effectively utilize this compound in the Appel reaction for the synthesis of alkyl halides, a key transformation in the development of new chemical entities.
References
Application Notes and Protocols: Trihexyl Phosphite in the Synthesis of Organophosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trihexyl phosphite in the synthesis of organophosphonates, a class of compounds with significant applications in medicinal chemistry and materials science. The protocols focus on two key synthetic methodologies: the Michaelis-Arbuzov reaction and the Pudovik reaction.
Introduction
Organophosphonates are organic compounds containing a carbon-phosphorus bond, specifically a C-P(O)(OR)₂ group. They are valued for their biological activities and are integral to the development of pharmaceuticals, including antiviral and anticancer agents.[1] this compound, a trialkyl phosphite with longer alkyl chains, offers unique solubility and reactivity properties that can be advantageous in specific synthetic contexts.
The primary methods for the synthesis of organophosphonates from trialkyl phosphites are the Michaelis-Arbuzov and Pudovik reactions. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2][3] The Pudovik reaction is the addition of a dialkyl phosphite (often formed in situ from a trialkyl phosphite) to a carbonyl compound, yielding an α-hydroxyphosphonate.[4][5]
I. The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][3][6][7] The reaction proceeds via the nucleophilic attack of the trialkyl phosphite on an alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2][3][6]
General Reaction Scheme:
P(OR)₃ + R'X → R'P(O)(OR)₂ + RX
-
P(OR)₃ : Trialkyl phosphite (e.g., this compound)
-
R'X : Alkyl halide
-
R'P(O)(OR)₂ : Dialkyl alkylphosphonate
-
RX : Alkyl halide byproduct
Experimental Protocol (General)
Note: The following is a generalized protocol for the Michaelis-Arbuzov reaction with trialkyl phosphites. Specific conditions for this compound may require optimization.
Materials:
-
This compound
-
Alkyl halide (e.g., hexyl bromide)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide and the anhydrous solvent under an inert atmosphere.
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired dialkyl alkylphosphonate.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the scientific literature, a quantitative data table cannot be provided at this time. It is generally observed that longer alkyl chain phosphites may require higher reaction temperatures and longer reaction times compared to their shorter-chain counterparts like triethyl phosphite.
Logical Workflow for Michaelis-Arbuzov Reaction
Caption: Experimental workflow for the Michaelis-Arbuzov reaction.
II. The Pudovik Reaction
The Pudovik reaction provides a direct route to α-hydroxyphosphonates through the addition of a P-H bond across a carbonyl C=O bond.[4][5] When using a trialkyl phosphite, the reaction can be initiated by the in situ formation of the dialkyl phosphite.
General Reaction Scheme:
P(OR)₃ + R'CHO → R'CH(OH)P(O)(OR)₂
-
P(OR)₃ : Trialkyl phosphite (e.g., this compound)
-
R'CHO : Aldehyde or Ketone
-
R'CH(OH)P(O)(OR)₂ : α-Hydroxyphosphonate
Experimental Protocol (General)
Note: This is a generalized protocol. Optimization for this compound is recommended.
Materials:
-
This compound
-
Aldehyde or ketone
-
Catalyst (e.g., a Lewis acid or a base like triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
In a flask under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent.
-
Add the catalyst to the solution.
-
Slowly add the this compound to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or ³¹P NMR.
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated solution of ammonium chloride for acid-catalyzed reactions).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-hydroxyphosphonate.
Data Presentation
Signaling Pathway Analogy: Synthesis of a Bioactive Phosphonate
Organophosphonates can act as inhibitors of various enzymes. The synthesis of such a molecule can be considered the initial step in a pathway leading to a biological effect.
Caption: Logical flow from synthesis to biological application.
Conclusion
This compound is a viable, albeit less commonly documented, reagent for the synthesis of organophosphonates via the Michaelis-Arbuzov and Pudovik reactions. The longer hexyl chains may impart beneficial properties such as increased lipophilicity and altered solubility, which can be useful in specific synthetic applications, particularly in the development of new drug candidates or specialized materials. The provided general protocols serve as a starting point for researchers, with the understanding that optimization of reaction conditions is likely necessary to achieve high yields and purity for specific substrates. Further research into the reaction kinetics and substrate scope for this compound in these fundamental reactions is warranted to fully explore its synthetic potential.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Flame Retardant Mechanism of Trihexyl Phosphite in PVC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the flame retardant mechanism of trihexyl phosphite when incorporated into Polyvinyl Chloride (PVC). The information is intended for researchers and scientists in the fields of polymer chemistry, materials science, and fire safety. While specific quantitative data for this compound is limited in publicly available literature, the following sections detail the generally accepted mechanisms for phosphite esters in PVC, supported by data from analogous phosphorus-based flame retardants.
Introduction
Polyvinyl chloride (PVC) is an inherently flame-resistant polymer due to its high chlorine content. However, the addition of plasticizers to create flexible PVC significantly increases its flammability.[1] Flame retardants are therefore essential additives to meet fire safety standards. This compound, an organophosphorus compound, is utilized as a secondary plasticizer and flame retardant in PVC formulations. It operates through a combination of condensed-phase and gas-phase mechanisms to inhibit combustion.[1][2]
Flame Retardant Mechanism
The flame retardancy of this compound in PVC is a multi-step process that is activated by the heat of a fire. The primary mechanisms involve the formation of a protective char layer (condensed-phase) and the inhibition of combustion reactions in the gas phase.
Condensed-Phase Mechanism
In the condensed phase, this compound decomposes upon heating to form phosphoric and polyphosphoric acids.[1] These acidic species act as catalysts for the dehydration of the PVC polymer backbone. This process promotes the formation of a stable, cross-linked carbonaceous char layer on the surface of the material.[1][2] This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds.[3]
A diagram illustrating the condensed-phase mechanism is provided below.
References
Application Notes and Protocols: Homogeneous Catalysis Using Trihexyl Phosphite-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trihexyl phosphite-metal complexes in homogeneous catalysis. The document details key applications, presents quantitative performance data, and offers detailed experimental protocols for catalyst synthesis and catalytic reactions.
Introduction
This compound is a versatile organophosphorus ligand that finds significant application in homogeneous catalysis. Its complexes with transition metals, particularly rhodium and palladium, are effective catalysts for a variety of organic transformations, including hydroformylation, hydrogenation, and cross-coupling reactions. The electronic and steric properties of the this compound ligand can be tuned to influence the activity, selectivity, and stability of the catalyst. Compared to traditional phosphine ligands, phosphite ligands like this compound often exhibit superior resistance to oxidation, a crucial attribute for maintaining catalyst integrity and long-term activity.[1]
Applications
Hydroformylation
Hydroformylation, or the "oxo process," is a key industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes.[2][3] Rhodium complexes containing phosphite ligands are highly effective catalysts for this transformation, often operating under milder conditions than their cobalt-based counterparts.[2] The use of phosphite ligands can significantly influence the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes, depending on the ligand's structure.[4]
Quantitative Data for Hydroformylation of 1-Hexene
| Catalyst Precursor | Ligand | Alkene | Temp (°C) | Pressure (MPa) | n/i Ratio | TON | TOF (h⁻¹) | Yield (%) | Reference |
| [Rh(CO)₂(acac)] | Tri-1-naphthylphosphite | 1-Hexene | 70 | 3.0 | 2.6 | - | - | - | [5] |
| [Rh(CO)₂(acac)] | P(OPh)₃ | Camphene | 90-110 | - | - | - | - | - | [6] |
Note: Data for this compound was not explicitly available in a tabular format. The table presents data for similar phosphite ligands to illustrate typical performance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7][8] Palladium complexes are the catalysts of choice for this reaction, and the use of phosphite ligands can enhance catalyst stability and activity.[9]
Quantitative Data for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | dppf | Aryl chlorides | Phenylboronic acid | - | DMF | 110 | low to moderate | [9] |
| PdCl₂(PPh₃)₂ | - | Aryl halides | Phenylboronic acid derivatives | - | PEG | - | high | [8] |
Note: Specific quantitative data for this compound in Suzuki-Miyaura coupling was limited. The table shows data for related systems.
Hydrogenation
Homogeneous hydrogenation of alkenes to alkanes is a fundamental transformation in organic synthesis. Rhodium complexes with phosphine and phosphite ligands are known to be active catalysts for this reaction.[10] The choice of ligand can influence the catalyst's activity and selectivity, particularly in asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Rhodium-Trihexyl Phosphite Catalyst (General Procedure)
This protocol describes a general method for the in situ preparation of a rhodium-trihexyl phosphite catalyst, as specific protocols for the isolated complex are not widely available.
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)])
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the rhodium precursor in the anhydrous, deoxygenated solvent.
-
To this solution, add the desired molar equivalent of this compound via syringe. The ligand-to-metal ratio is a critical parameter and should be optimized for the specific application (commonly ranging from 2:1 to 10:1).
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for ligand exchange and formation of the active catalyst complex.
-
The resulting solution containing the rhodium-trihexyl phosphite complex is then ready for use in the catalytic reaction.
Protocol 2: Hydroformylation of 1-Octene
This protocol is a generalized procedure based on typical conditions for rhodium-catalyzed hydroformylation.
Materials:
-
Rhodium-trihexyl phosphite catalyst solution (prepared as in Protocol 1)
-
1-Octene
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Syngas (a mixture of CO and H₂)
Procedure:
-
Charge the high-pressure autoclave with the solvent and the substrate (1-octene).
-
Add the freshly prepared rhodium-trihexyl phosphite catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure with syngas (e.g., 1-5 MPa). The H₂/CO ratio is typically 1:1.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure drop to follow the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Analyze the product mixture by gas chromatography (GC) or other suitable analytical techniques to determine conversion, yield, and regioselectivity.
Protocol 3: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol provides a general framework for a palladium-catalyzed Suzuki-Miyaura coupling reaction using a this compound ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, this compound, aryl halide, arylboronic acid, and base.
-
Add the anhydrous solvent to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or other suitable methods.
Visualizations
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: General experimental workflow for homogeneous catalysis.
References
- 1. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Trihexyl Phosphite in Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphite, an organophosphorus compound, is a multifunctional additive in lubricant formulations, primarily known for its role as a secondary antioxidant and an anti-wear agent. In the complex chemical environment of a lubricant, it operates to mitigate the degradation of the base oil and protect metal surfaces from wear and friction, thereby extending the service life of both the lubricant and the machinery it lubricates. These notes provide a detailed overview of the application of this compound in lubricant additives, including its mechanism of action, formulation guidelines, and protocols for performance evaluation.
As a secondary antioxidant, this compound functions by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cascade of lubricants.[1] This action interrupts the chain reaction of oxidation, preventing the formation of sludge, varnish, and acidic byproducts that can compromise lubricant performance and damage machinery.[1] Often, it is used in synergy with primary antioxidants, such as hindered phenols, to provide a more robust and comprehensive protection against oxidation.
The anti-wear properties of this compound and other phosphate esters are attributed to their ability to react with metal surfaces under boundary lubrication conditions, forming a protective sacrificial film.[2][3] This film, often a complex iron polyphosphate layer, prevents direct metal-to-metal contact, significantly reducing friction and wear, especially under high load and temperature conditions.
Formulation of this compound in Lubricant Additives
The concentration of this compound in a lubricant formulation, often referred to as the "treat rate," is critical to its efficacy and is dependent on the base oil, the operating conditions of the machinery, and the presence of other additives. While specific treat rates are proprietary and application-dependent, a general guideline for phosphite esters in applications such as hydraulic fluids can range from 0.1% to 2.0% by weight. For illustrative purposes, this document will consider formulations within this range.
Data Presentation
The performance of this compound as a lubricant additive is evaluated through a series of standardized tests. The following tables present illustrative data for a typical Group II base oil formulated with varying concentrations of this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate typical performance trends. Actual results will vary depending on the specific base oil, additive package, and testing conditions.
Table 1: Anti-Wear Performance of this compound (ASTM D4172)
| Formulation ID | Base Oil | This compound Conc. (wt%) | Wear Scar Diameter (mm) |
| F-01 | Group II | 0.0 | 0.85 |
| F-02 | Group II | 0.5 | 0.62 |
| F-03 | Group II | 1.0 | 0.48 |
| F-04 | Group II | 1.5 | 0.45 |
Table 2: Antioxidant Performance of this compound (ASTM D2272 - RPVOT)
| Formulation ID | Base Oil | This compound Conc. (wt%) | Oxidation Induction Time (minutes) |
| F-01 | Group II | 0.0 | 150 |
| F-02 | Group II | 0.5 | 275 |
| F-03 | Group II | 1.0 | 410 |
| F-04 | Group II | 1.5 | 450 |
Table 3: Friction-Modifying Properties of this compound
| Formulation ID | Base Oil | This compound Conc. (wt%) | Coefficient of Friction (µ) |
| F-01 | Group II | 0.0 | 0.12 |
| F-02 | Group II | 0.5 | 0.10 |
| F-03 | Group II | 1.0 | 0.09 |
| F-04 | Group II | 1.5 | 0.08 |
Experimental Protocols
Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Method (ASTM D4172)
This method evaluates the wear-preventive characteristics of a lubricating fluid in sliding contact.
1. Apparatus:
- Four-Ball Wear Test Machine.
- Microscope (100x magnification) with a calibrated scale for measuring wear scars.
- Solvent for cleaning (e.g., heptane).
- Lint-free cloths.
2. Materials:
- Test lubricant formulations (as described in Table 1).
- AISI E-52100 steel balls (12.7 mm diameter).
3. Procedure:
- Thoroughly clean four new steel balls and the test cup with solvent and dry with a lint-free cloth.
- Place three balls in the test cup, secure them with the clamping ring, and add the test lubricant to cover the balls.
- Place the fourth ball in the chuck of the motor-driven spindle.
- Assemble the test cup onto the platform of the machine.
- Apply a load of 392 N (40 kgf) and start the motor to rotate the top ball at 1200 rpm.
- Maintain the lubricant temperature at 75°C for 60 minutes.
- At the end of the test, stop the motor, remove the load, and disassemble the apparatus.
- Clean the three lower balls with solvent and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) for each ball using the microscope.
- Calculate the average wear scar diameter for the three balls.
Protocol 2: Evaluation of Oxidative Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method assesses the oxidation stability of lubricating oils in the presence of water and a copper catalyst.
1. Apparatus:
- Rotating Pressure Vessel (Bomb).
- Glass sample container.
- Constant temperature bath (150°C).
- Pressure measurement and recording device.
2. Materials:
- Test lubricant formulations (as described in Table 2).
- Deionized water.
- Copper catalyst wire.
- Oxygen (99.5% purity).
3. Procedure:
- Place a 50 g sample of the test lubricant and 5 ml of deionized water into the glass container.
- Add a polished copper catalyst coil to the container.
- Place the container inside the pressure vessel.
- Seal the vessel and purge with oxygen.
- Pressurize the vessel with oxygen to 620 kPa (90 psi) at room temperature.
- Place the vessel in the heating bath maintained at 150°C and start the rotation at 100 rpm.
- Monitor and record the pressure inside the vessel.
- The test is complete when the pressure has dropped by 175 kPa from the maximum pressure reached.
- The result is reported as the time in minutes from the start of the test to the specified pressure drop (oxidation induction time).
Visualizations
Caption: Experimental workflow for evaluating this compound in lubricants.
Caption: Antioxidant mechanism of this compound in lubricants.
References
Application Notes and Protocols: Trihexyl Phosphite as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphite (CAS No. 6095-42-7) is an organophosphorus compound recognized for its role as a stabilizer, antioxidant, and plasticizer in various industrial applications.[1][2] Particularly in polymer chemistry, it serves as a valuable additive to enhance the thermal stability and flexibility of materials such as polyvinyl chloride (PVC).[1] Its function extends to being a flame retardant by promoting char formation.[1] this compound is a colorless, mobile liquid with a characteristic odor, miscible with most common organic solvents and insoluble in water.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a plasticizer for polymers.
While extensive quantitative data on this compound as a primary plasticizer is limited in publicly available literature, these notes are based on the established functions of phosphite esters and standard industry methodologies for plasticizer evaluation.
Application Notes
General Use and Function
This compound primarily functions as a secondary plasticizer and a heat stabilizer in polymer formulations, especially for PVC. As a plasticizer, it increases the flexibility, workability, and durability of the polymer by reducing the intermolecular forces between the polymer chains. This leads to a decrease in the glass transition temperature (Tg), making the material softer and more pliable at lower temperatures.
In addition to its plasticizing effects, this compound acts as a secondary antioxidant. During polymer processing at high temperatures, it can scavenge hydroperoxides, which are precursors to degradation, thereby preventing discoloration and maintaining the mechanical integrity of the polymer.
Polymer Compatibility
-
Polyvinyl Chloride (PVC): this compound is most commonly used in PVC formulations. It is compatible with PVC and can be used in combination with primary plasticizers (e.g., phthalates, citrates) to achieve desired flexibility and thermal stability.[1][3]
-
Other Polymers: While less documented, this compound may have utility in other polar polymers. Compatibility testing is essential to determine its effectiveness and potential for phase separation or blooming in other polymer systems.
Anticipated Effects on Polymer Properties
The incorporation of this compound into a polymer matrix is expected to result in the following changes:
-
Decreased Glass Transition Temperature (Tg): A primary indicator of plasticization is the reduction of the polymer's Tg.
-
Improved Flexibility: Increased elongation at break and a lower modulus of elasticity are anticipated.
-
Modified Tensile Strength: Typically, the addition of a plasticizer leads to a decrease in tensile strength.
-
Enhanced Thermal Stability: Due to its antioxidant properties, it can improve the heat stability of the polymer during processing and end-use.
Data Summary (Hypothetical Data for Illustrative Purposes)
As specific quantitative data for this compound is scarce, the following table presents hypothetical data to illustrate the expected effects on PVC properties when blended at different concentrations. Researchers should generate their own data following the protocols outlined below.
| Property | Neat PVC | PVC + 10 phr this compound (Expected) | PVC + 20 phr this compound (Expected) | PVC + 30 phr this compound (Expected) |
| Glass Transition Temperature (Tg) | 85°C | 70°C | 55°C | 40°C |
| Tensile Strength (MPa) | 50 | 40 | 30 | 25 |
| Elongation at Break (%) | 5 | 150 | 250 | 350 |
| Hardness (Shore A) | 98 | 90 | 80 | 70 |
phr: parts per hundred parts of resin
Experimental Protocols
Synthesis of this compound (Illustrative)
This compound can be synthesized via the reaction of phosphorus trichloride with n-hexanol in the presence of a hydrogen chloride acceptor, such as an amine base, to neutralize the HCl byproduct.[4]
Materials:
-
Phosphorus trichloride (PCl₃)
-
n-Hexanol
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for inert gas.
-
Charge the flask with n-hexanol, triethylamine, and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The resulting mixture will contain this compound and triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with water to remove any remaining salt and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Preparation of Plasticized Polymer Films
Materials:
-
Polymer resin (e.g., PVC powder)
-
This compound
-
Primary plasticizer (optional, e.g., dioctyl phthalate - DOP)
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Solvent (e.g., tetrahydrofuran - THF)
-
Petri dishes or a casting surface
Procedure:
-
Accurately weigh the polymer resin, this compound, and any other additives according to the desired formulation (e.g., in parts per hundred of resin - phr).
-
Dissolve the components in a suitable solvent (e.g., THF) in a beaker with constant stirring until a homogeneous solution is obtained.
-
Pour the solution into a level petri dish or onto a clean, flat casting surface.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
To ensure complete solvent removal, place the resulting films in a vacuum oven at a temperature below the polymer's Tg (e.g., 40-50°C for plasticized PVC) for 24 hours.
-
Carefully peel the films from the casting surface for subsequent testing.
Diagram: Preparation of Polymer Films
Caption: Workflow for preparing plasticized polymer films.
Characterization of Plasticized Polymer Films
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Procedure:
-
Cut a small sample (5-10 mg) from the prepared polymer film.
-
Seal the sample in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., to 200°C for PVC).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve during the second heating scan.
Objective: To measure the tensile strength, elongation at break, and modulus of elasticity.
Procedure:
-
Cut the polymer films into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
Objective: To assess the permanence of the plasticizer within the polymer matrix.
Procedure for Migration (Extraction Test):
-
Cut and weigh a sample of the plasticized film (W_initial).
-
Immerse the sample in a solvent (e.g., hexane, ethanol, or water) at a specified temperature for a set duration (e.g., 24 hours at room temperature).
-
Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Procedure for Volatility (Evaporation Test):
-
Cut and weigh a sample of the plasticized film (W_initial).
-
Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
Remove the sample, allow it to cool to room temperature in a desiccator, and reweigh it (W_final).
-
Calculate the percentage of weight loss due to volatility using the same formula as for migration.
Conclusion
This compound presents a viable option as a secondary plasticizer and thermal stabilizer for polymers, particularly PVC. Its dual functionality can contribute to both improved flexibility and enhanced processing stability. The experimental protocols provided herein offer a standardized framework for researchers to systematically evaluate the performance of this compound in their specific polymer formulations. Due to the limited availability of published quantitative data, thorough in-house testing is crucial to determine the optimal concentration and compatibility of this compound for any given application.
References
Application Notes and Protocols: Trihexyl Phosphite in Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trihexyl phosphite as a secondary antioxidant in polymer processing. The following sections detail its mechanism of action, recommended dosing and concentration, and standardized protocols for its evaluation.
Introduction
This compound is an organophosphorus compound that serves as a highly effective secondary antioxidant and stabilizer in various polymer systems during processing.[1][2] Its primary function is to protect the polymer from degradation caused by exposure to heat, oxygen, and mechanical stress, which can lead to undesirable changes in material properties such as discoloration, reduced molecular weight, and loss of mechanical strength.[3] this compound is particularly effective in synergism with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization.[4][5][6]
Mechanism of Action
During polymer processing at elevated temperatures, the presence of oxygen initiates a free-radical chain reaction, leading to the formation of hydroperoxides (ROOH) on the polymer backbone. These hydroperoxides are unstable and can decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, which further propagate the degradation process.[3][5]
This compound functions as a hydroperoxide decomposer.[1][5] It reduces the unstable hydroperoxides to stable, non-radical alcohols, thereby preventing the formation of further radicals and breaking the degradation cycle. In this process, the this compound is oxidized to trihexyl phosphate.[1][4][5]
The overall reaction can be summarized as:
P(OR)₃ + ROOH → O=P(OR)₃ + ROH (this compound + Hydroperoxide → Trihexyl Phosphate + Alcohol)
This sacrificial mechanism effectively preserves the integrity of the polymer chains.[4]
Dosing and Concentration
The optimal dosing of this compound depends on several factors, including the specific polymer, the processing conditions (temperature, shear), and the presence of other additives. Generally, it is used in concentrations ranging from 0.05% to 1.0% by weight of the polymer.
| Polymer Type | Typical Dosing Range (wt%) | Recommended Starting Concentration (wt%) | Processing Temperature Range (°C) | Notes |
| Polyvinyl Chloride (PVC) | 0.1 - 0.5 | 0.2 | 160 - 200 | Acts as a co-stabilizer and chelating agent, improving color stability.[7] |
| Polyolefins (PE, PP) | 0.05 - 0.2 | 0.1 | 200 - 280 | Often used in combination with a primary antioxidant (e.g., hindered phenol) for synergistic effects.[4][8] |
| Engineering Plastics (ABS, PC) | 0.1 - 0.3 | 0.15 | 240 - 300 | Protects against thermo-oxidative degradation during high-temperature processing.[4] |
Experimental Protocols
Protocol for Incorporation of this compound into Polymer
Objective: To achieve a homogeneous dispersion of this compound within the polymer matrix.
Materials:
-
Polymer resin (e.g., PVC, PE, PP)
-
This compound
-
Primary antioxidant (optional, e.g., a hindered phenol)
-
Other processing aids (as required)
-
High-intensity mixer or twin-screw extruder
Procedure:
-
Pre-dry the polymer resin to the recommended moisture content.
-
Accurately weigh the polymer resin and all additives (this compound, primary antioxidant, etc.) according to the desired formulation percentages.
-
For small batches, use a high-intensity laboratory mixer. Add the polymer resin to the mixing bowl and pre-heat to a temperature that facilitates additive dispersion without melting the polymer.
-
Gradually add the this compound and other additives to the polymer while mixing.
-
Mix for a sufficient time to ensure a homogeneous blend.
-
For larger batches or continuous processing, use a twin-screw extruder. The polymer and additives can be pre-blended or fed separately into the extruder using gravimetric feeders.
-
Process the blend through the extruder at the recommended temperature profile for the specific polymer.
-
Cool and pelletize the extrudate for further testing.
Protocol for Evaluation of Stabilization Performance
Objective: To assess the effectiveness of this compound in preventing polymer degradation during processing.
4.2.1. Multiple Pass Extrusion
This method simulates the repeated heat and shear history that a polymer may experience during processing and recycling.
Equipment:
-
Laboratory-scale single or twin-screw extruder
-
Pelletizer
-
Melt Flow Indexer
-
Colorimeter or Spectrophotometer
Procedure:
-
Take a sample of the stabilized polymer pellets from Protocol 4.1.
-
Set the extruder to the typical processing temperature for the polymer being tested.
-
Extrude the pellets and collect the extrudate. This is considered "Pass 1".
-
Pelletize the extrudate from Pass 1.
-
Repeat the extrusion process with the pellets from the previous pass for a total of 3 to 5 passes.
-
After each pass, collect samples for analysis.
4.2.2. Performance Metrics
-
Melt Flow Index (MFI): Measure the MFI of the polymer after each extrusion pass according to ASTM D1238 or ISO 1133. An increase in MFI indicates chain scission (degradation), while a significant decrease suggests cross-linking. A stable MFI across multiple passes indicates effective stabilization.
-
Color Stability (Yellowness Index): Measure the color of compression-molded plaques or the pellets after each pass using a colorimeter. Calculate the Yellowness Index (YI) according to ASTM E313. A lower YI indicates better color stability and less degradation.
| Performance Metric | Unstabilized Polymer | Polymer + this compound (0.1 wt%) | Polymer + this compound (0.1 wt%) + Primary AO (0.1 wt%) |
| Melt Flow Index (g/10 min) after 5 Extrusion Passes | Significant Increase | Moderate Increase | Minimal Change |
| Yellowness Index (YI) after 5 Extrusion Passes | High | Moderate | Low |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Application Notes and Protocols: Trihexyl Phosphite in Corey-Winter Olefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Winter olefin synthesis is a powerful and stereospecific method for the conversion of 1,2-diols into olefins.[1][2][3] This two-step reaction involves the formation of a cyclic thiocarbonate from the diol, followed by a reductive elimination using a phosphite reagent to yield the corresponding alkene.[4][5] The reaction is known for its high stereospecificity, where a cis-diol affords a cis-alkene and a trans-diol yields a trans-alkene.[2] While trimethyl phosphite is the most commonly employed phosphite reagent in this transformation, this document focuses on the application of trihexyl phosphite . The use of a longer-chain trialkyl phosphite like this compound may offer advantages in certain applications, such as a higher boiling point for reactions requiring elevated temperatures and different solubility properties.
Reaction and Mechanism
The Corey-Winter olefin synthesis proceeds via two key steps:
-
Formation of a Cyclic Thiocarbonate: The 1,2-diol is reacted with a thiocarbonylating agent, such as thiocarbonyldiimidazole (TCDI) or thiophosgene, to form a cyclic thiocarbonate.[1][4] TCDI is generally preferred due to its lower toxicity compared to thiophosgene.[2]
-
Reductive Elimination: The cyclic thiocarbonate is then treated with a phosphite reagent, in this case, this compound. The phosphite attacks the sulfur atom of the thiocarbonyl group, initiating a cascade of reactions that ultimately leads to the formation of the olefin, carbon dioxide, and a thiophosphate byproduct.
Two primary mechanisms have been proposed for the second step:
-
Carbene Intermediate Mechanism: The phosphite attacks the sulfur atom, leading to the formation of a carbene intermediate and a thiophosphate. This carbene then collapses, eliminating carbon dioxide to form the olefin.[2][3]
-
Ylide Intermediate Mechanism: An alternative pathway suggests the formation of a phosphorus ylide intermediate, which then undergoes elimination to give the alkene.[2]
Application Advantages
The Corey-Winter olefin synthesis is particularly valuable for the synthesis of:
-
Highly substituted and sterically hindered olefins.[1]
-
Strained cyclic olefins.[5]
-
Olefins where stereochemical integrity is crucial.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Corey-Winter olefin synthesis. While specific data for this compound is not widely available in the literature, the table provides data for the commonly used trimethyl phosphite and offers projected values for this compound to illustrate expected outcomes. These projected values should be considered as starting points for experimental optimization.
| Starting Diol | Thiocarbonylating Agent | Phosphite Reagent | Solvent | Temperature (°C) | Time (h) | Olefin Product | Yield (%) |
| meso-Hydrobenzoin | TCDI | Trimethyl phosphite | Toluene | Reflux | 48 | cis-Stilbene | 92 |
| trans-1,2-Cyclodecanediol | TCDI | Trimethyl phosphite | Toluene | Reflux | 48 | trans-Cyclodecene | 93 |
| Generic 1,2-Diol | TCDI | This compound (Projected) | Toluene or Xylene | Reflux | 24-72 | Corresponding Olefin | 85-95 |
Experimental Protocols
Step 1: Synthesis of the Cyclic Thiocarbonate
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
1,2-diol (1.0 eq)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 - 1.5 eq)
-
Anhydrous toluene
-
1 M HCl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene, add TCDI (1.1 - 1.5 eq) at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 12-48 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure cyclic thiocarbonate.
Step 2: Olefin Synthesis using this compound
Materials:
-
Cyclic thiocarbonate (1.0 eq)
-
This compound (5-10 eq)
-
Anhydrous toluene or xylene
Procedure:
-
A solution of the cyclic thiocarbonate (1.0 eq) in an excess of this compound (which can also serve as the solvent) or in a high-boiling solvent like toluene or xylene with this compound (5-10 eq) is prepared.
-
The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 12-48 hours. The reaction should be monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess this compound and solvent are removed under reduced pressure (high vacuum distillation may be necessary due to the high boiling point of this compound).
-
The residue is purified by column chromatography on silica gel to yield the desired olefin.
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the two main stages of the Corey-Winter olefin synthesis.
Proposed Reaction Mechanism (Carbene Intermediate)
Caption: The mechanistic pathway involving a carbene intermediate in the Corey-Winter reaction.
References
Troubleshooting & Optimization
Preventing hydrolysis of trihexyl phosphite during storage
Technical Support Center: Trihexyl Phosphite
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the hydrolysis of this compound during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound, P(OC₆H₁₃)₃, is an organophosphorus compound containing a central phosphorus atom in the +3 oxidation state. This P(III) center is susceptible to nucleophilic attack by water. The presence of lone pair electrons on the phosphorus atom makes it reactive towards electrophiles and prone to oxidation. Even trace amounts of moisture in the storage container or atmosphere can initiate hydrolysis.
Q2: What are the chemical products of this compound hydrolysis?
Hydrolysis of this compound occurs in a stepwise manner, replacing the hexoxy groups (-OC₆H₁₃) with hydroxyl groups (-OH). The initial product is dihexyl phosphite, which can be further hydrolyzed to monohexyl phosphite and finally to phosphorous acid (H₃PO₃). Each step also liberates one molecule of hexanol. The distribution of these products can be influenced by the pH of the environment.
Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?
To maintain the integrity of this compound, it should be stored under anhydrous and anaerobic conditions. Key recommendations include:
-
Inert Atmosphere: Store under a dry, inert gas such as nitrogen or argon to displace moisture and oxygen.[1]
-
Low Temperature: Keep in a cool, dry place, ideally in a refrigerator designated for chemicals. Avoid temperature fluctuations that can cause condensation.
-
Tight Seal: Use containers with high-quality, tight-fitting seals. For frequently accessed reagents, bottles with septa (e.g., AcroSeal™ or Sure/Seal™) are recommended to allow removal by syringe without compromising the internal atmosphere.[2]
-
Moisture Control: Store away from any sources of water. Ensure the storage area itself is dry.[3]
Q4: What are the consequences of using hydrolyzed this compound in an experiment?
Using hydrolyzed this compound can lead to several experimental problems:
-
Reduced Reactivity: The intended P(III) reagent is consumed, leading to lower yields or complete failure of the reaction.
-
Side Reactions: The hydrolysis byproducts—dihexyl phosphite, phosphorous acid, and hexanol—can interfere with the desired reaction pathway, leading to the formation of unexpected impurities.
-
Inconsistent Results: The variable extent of hydrolysis between different batches or even within the same bottle over time can cause poor reproducibility of experiments.
Q5: How can I visually or physically tell if my this compound has hydrolyzed?
While pure this compound is a clear, colorless liquid, hydrolysis can sometimes lead to a change in appearance, such as becoming cloudy or forming a precipitate, although this is not always the case. A more reliable indicator is a change in the characteristic odor. However, sensory evaluation is not a substitute for analytical testing.
Troubleshooting Guide
Problem: My reaction yield is low or the reaction failed, and I suspect my this compound is degraded.
This is a common issue when using moisture-sensitive reagents. Follow these steps to diagnose the problem.
-
Step 1: Verify Reagent Quality: Before use, especially with older bottles or those that have been opened multiple times, it is crucial to check the purity of the this compound. The most effective method is ³¹P NMR spectroscopy.
-
Step 2: Review Handling Procedure: Ensure that you are using proper air-sensitive techniques for handling the reagent. This includes using dry glassware and transferring the liquid via a syringe under a positive pressure of inert gas.[2][4]
-
Step 3: Check Other Reagents and Solvents: Ensure that all other reagents and solvents used in the reaction are anhydrous. Water from any source can cause hydrolysis.
Problem: How do I properly handle and dispense this compound to minimize exposure to air and moisture?
Proper handling is critical. For bottles with a septum-sealed cap:
-
Prepare: Use an oven-dried syringe and needle. Flush the syringe with dry nitrogen or argon 2-3 times.
-
Inert Gas: Puncture the septum with a needle connected to a balloon or manifold supplying dry, inert gas. This creates a positive pressure inside the bottle.
-
Withdraw Reagent: Puncture the septum with the dry syringe needle and withdraw the desired volume of this compound. The internal pressure will help fill the syringe.
-
Transfer: Quickly transfer the reagent to your reaction flask, which should also be under an inert atmosphere.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen.[1] |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Container | Borosilicate glass or HDPE with PTFE-lined cap or septum-seal.[5][6] | Ensures chemical compatibility and provides a barrier to moisture. |
| Light | Store in an amber bottle or in the dark | Minimizes potential light-induced degradation. |
| Handling | Use air-sensitive techniques (e.g., syringe transfer under inert gas).[7] | Minimizes exposure to the atmosphere during use. |
Table 2: Analytical Techniques for Detecting Hydrolysis
| Technique | Information Provided | Typical Observations for Hydrolysis |
| ³¹P NMR Spectroscopy | Quantitative purity assessment and identification of phosphorus-containing byproducts. | A peak for pure this compound appears around +140 ppm. Hydrolysis products like dihexyl phosphite appear at lower chemical shifts (e.g., around +7 to +9 ppm).[8][9] |
| Gas Chromatography (GC) | Separation and quantification of volatile components. | Can detect the presence of hexanol, a direct byproduct of hydrolysis. Can also quantify remaining this compound.[10] |
| Karl Fischer Titration | Precise measurement of water content. | Elevated water content in the reagent is a strong indicator of improper storage and high potential for hydrolysis. |
| FT-IR Spectroscopy | Functional group analysis. | Appearance or broadening of O-H bands (~3300 cm⁻¹) and P=O bands (~1200-1250 cm⁻¹) can indicate hydrolysis. |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound and identify hydrolysis byproducts.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube with a cap
-
Gas-tight syringe
-
Nitrogen or argon gas line
Methodology:
-
Dry the NMR tube and cap in an oven at 120 °C for at least 2 hours and cool under a stream of dry nitrogen or in a desiccator.
-
In a glovebox or under a positive pressure of inert gas, add ~0.5 mL of anhydrous CDCl₃ to the NMR tube.
-
Using a dry, gas-tight syringe, draw approximately 0.1 mL of the this compound sample and add it to the NMR tube.
-
Cap the NMR tube securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (e.g., d1 = 15 seconds) to ensure accurate integration for quantification.
-
Analysis:
-
Identify the peak for this compound (P(OR)₃) around δ +140 ppm.
-
Look for peaks corresponding to dihexyl phosphite (HP(O)(OR)₂) around δ +7 to +9 ppm.
-
Integrate the peaks to determine the relative percentage of the parent compound and its hydrolysis products.
-
Visualizations
Caption: Stepwise hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for suspected reagent degradation.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 3. nj.gov [nj.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. ibctanks.com [ibctanks.com]
- 7. fauske.com [fauske.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimization of Trihexyl Phosphite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trihexyl phosphite. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Action | Explanation |
| Moisture in Reactants or Glassware | Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon). Ensure all reactants (hexanol, solvent, and base) are anhydrous. | Phosphorus trichloride (PCl₃) and this compound are highly sensitive to moisture. Water will react with PCl₃ to form phosphorous acid and HCl, and with the product to form dihexyl hydrogen phosphite and hexanol, significantly reducing the yield. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature in the range of 0-10°C during the addition of PCl₃. After the addition is complete, the reaction can be allowed to slowly warm to room temperature. | The reaction between hexanol and PCl₃ is exothermic. Low temperatures during the addition of PCl₃ help to control the reaction rate and minimize side reactions. |
| Inefficient Removal of HCl | Use a suitable tertiary amine base (e.g., triethylamine, N,N-diethylaniline) in stoichiometric amounts (at least 3 equivalents per equivalent of PCl₃) to neutralize the HCl byproduct as it is formed. Ensure vigorous stirring to facilitate efficient mixing. | The hydrogen chloride (HCl) generated during the reaction can catalyze the decomposition of this compound to dihexyl hydrogen phosphite and hexyl chloride. A tertiary amine will trap the HCl as a hydrochloride salt. |
| Incorrect Stoichiometry | Use a slight excess of hexanol (e.g., 3.1 equivalents) relative to phosphorus trichloride (1 equivalent). | Ensuring a slight excess of the alcohol can help drive the reaction to completion. |
| Loss of Product During Workup | During the aqueous workup, minimize contact time with water to prevent hydrolysis. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. | This compound has some susceptibility to hydrolysis, especially under acidic conditions that may arise during workup if HCl removal was incomplete. |
| Impure Reactants | Use freshly distilled phosphorus trichloride and high-purity hexanol and solvent. | Impurities in the starting materials can lead to undesired side reactions and lower yields. |
Q2: I am observing a significant amount of dihexyl hydrogen phosphite as a byproduct. How can I minimize its formation?
A: The formation of dihexyl hydrogen phosphite is a common side reaction. Here’s how to address it:
-
Ensure Anhydrous Conditions: As mentioned above, moisture is a primary culprit in the formation of dihexyl hydrogen phosphite.
-
Efficient HCl Trapping: Inadequate removal of HCl can lead to the cleavage of an alkoxy group from the this compound product. Ensure at least a stoichiometric amount of a suitable tertiary amine base is used and that mixing is efficient.
-
Controlled Addition of PCl₃: Add the phosphorus trichloride solution dropwise to the solution of hexanol and base at a low temperature (0-10°C). This prevents localized high concentrations of reactants and a rapid, uncontrolled exotherm, which can promote side reactions.
Q3: The final product is discolored. What is the cause and how can I obtain a colorless product?
A: Discoloration can be due to impurities or decomposition products.
-
Purification Method: Ensure that the final product is purified by vacuum distillation. A forerun containing more volatile impurities should be collected and discarded before collecting the main fraction of this compound.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent oxidation and degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common method for synthesizing this compound is the reaction of phosphorus trichloride with hexanol in the presence of a base to neutralize the hydrogen chloride byproduct.
PCl₃ + 3 CH₃(CH₂)₅OH + 3 R₃N → P(O(CH₂)₅CH₃)₃ + 3 R₃N·HCl
Q2: What are the recommended reaction conditions for this compound synthesis?
While optimal conditions should be determined empirically, a good starting point based on the synthesis of similar trialkyl phosphites is as follows:
| Parameter | Recommended Condition |
| Reactants | Phosphorus trichloride, n-Hexanol |
| Base | Triethylamine or N,N-Diethylaniline |
| Solvent | Anhydrous diethyl ether or toluene |
| Temperature | 0-10°C during PCl₃ addition |
| Reaction Time | 1-3 hours after PCl₃ addition |
| Workup | Filtration of amine hydrochloride, aqueous wash, drying, and vacuum distillation |
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy. In ³¹P NMR, the disappearance of the PCl₃ signal (around +219 ppm) and the appearance of the this compound signal (expected to be around +139 ppm, similar to triethyl phosphite) would indicate the progress of the reaction.
Q4: What are the key safety precautions for this reaction?
-
Phosphorus trichloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic and should be cooled in an ice bath during the addition of PCl₃.
-
The reaction should be carried out under an inert atmosphere to prevent the ingress of moisture.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add anhydrous n-hexanol (3.1 equivalents) and anhydrous triethylamine (3.0 equivalents) dissolved in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 0 and 10°C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for another 30 minutes and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and wash cautiously with a small amount of cold, deoxygenated water, followed by a wash with cold, deoxygenated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Data Presentation
Table 1: Effect of Base on the Yield of Trialkyl Phosphites (Generalized)
| Base | pKa of Conjugate Acid | Relative Basicity | Expected Impact on Yield | Comments |
| Pyridine | 5.25 | Low | Moderate | May require longer reaction times. |
| N,N-Diethylaniline | 6.56 | Moderate | Good | Often used in phosphite synthesis. |
| Triethylamine | 10.75 | High | High | Commonly used, generally gives good yields. |
Note: This data is generalized from principles of organic chemistry and may need to be optimized for the specific synthesis of this compound.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Key Parameter to Adjust |
| Low Yield | Moisture, Suboptimal Temperature, Inefficient HCl Removal | Reactant/Glassware Dryness, Temperature Control, Base/Stirring |
| Byproduct Formation | Moisture, Incomplete HCl Removal | Anhydrous Conditions, Efficient Base Usage |
| Product Discoloration | Impurities, Degradation | Purification Method, Storage Conditions |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Trihexyl Phosphite in Organic Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of trihexyl phosphite. It is intended for researchers, scientists, and professionals in drug development to help identify and mitigate common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
This compound is a versatile reagent but is susceptible to several common side reactions due to the nucleophilic nature of the phosphorus(III) center and its sensitivity to environmental conditions. The main side reactions are:
-
Oxidation: Conversion of the phosphite to the corresponding trihexyl phosphate.[1][2]
-
Hydrolysis: Reaction with water or moisture to form dihexyl phosphite and hexanol.[3][4]
-
Michaelis-Arbuzov Reaction: Isomerization or reaction with alkyl halides to yield a dialkyl hexylphosphonate. This can be an intended reaction or an undesired side reaction if alkyl halides are present as impurities or formed in situ.[5][6]
-
Reaction with Acids: In the presence of acids, particularly hydrogen halides generated during a reaction, this compound can decompose into dihexyl phosphite.[7][8]
Q2: My reaction mixture is turning into trihexyl phosphate. How can I prevent this oxidation?
Oxidation is a common issue as phosphites are readily oxidized.[1] To minimize this side reaction:
-
Use an Inert Atmosphere: Always handle this compound and run your reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[9]
-
Purge Solvents: Ensure all solvents are thoroughly deoxygenated before use.
-
Check Starting Material Purity: Use freshly opened or properly stored this compound, as prolonged storage can lead to oxidation.[9]
Q3: I suspect hydrolysis is affecting my yield. What are the signs and how can it be avoided?
Hydrolysis breaks down this compound into dihexyl phosphite, which is generally less reactive in the desired pathway and can complicate purification.
-
Signs of Hydrolysis: The presence of a P-H bond in dihexyl phosphite gives a characteristic large coupling constant (¹J P-H) in ¹H and ³¹P NMR spectra. You may also observe hexanol as a byproduct.
-
Prevention:
Q4: An unexpected phosphonate byproduct has appeared in my analysis. What is the likely cause?
The formation of a phosphonate from a phosphite is characteristic of the Michaelis-Arbuzov reaction.[6][11] This occurs when the phosphite reacts with an alkyl halide.
-
Source of Alkyl Halide: The alkyl halide could be a reactant, an impurity in your starting materials, or a byproduct of another reaction step. For instance, using triethyl phosphite with a reactive alkyl halide can lead to the formation of diethyl ethylphosphonate as a side-product.[12]
-
Mechanism: The reaction involves the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to the more stable phosphonate.[6]
Troubleshooting Guide
Problem 1: Low Yield and Presence of Trihexyl Phosphate
-
Symptom: ³¹P NMR shows a significant peak in the phosphate region (~0 ppm), and the yield of the desired product is low.
-
Potential Cause: The this compound has been oxidized to trihexyl phosphate, rendering it inactive for the intended reaction.
-
Solutions:
-
Improve Inert Conditions: Ensure the reaction setup is completely free of oxygen. Use Schlenk techniques or a glovebox.
-
Purify the Phosphite: If the starting material is old, consider distillation under reduced pressure to purify it before use.
-
Check Reaction Temperature: High temperatures can sometimes accelerate oxidation.
-
Problem 2: Formation of Acidic Impurities and Dihexyl Phosphite
-
Symptom: The reaction mixture becomes acidic. Analysis (e.g., ³¹P NMR) confirms the presence of dihexyl phosphite.
-
Potential Cause: Hydrolysis due to residual moisture in the reagents or solvent. This is especially prevalent if the reaction is run under acidic or neutral conditions.[3][13]
-
Solutions:
-
Strict Anhydrous Conditions: Dry all solvents over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Use freshly opened anhydrous reagents.[7]
-
Use of a Base: If compatible with your reaction, adding a non-nucleophilic base (like a tertiary amine) can neutralize any in-situ generated acid (e.g., HCl), which can otherwise catalyze the decomposition of the phosphite.[8][14]
-
Problem 3: Unintended Formation of a Phosphonate Product
-
Symptom: Characterization data (NMR, MS) indicates the formation of a P-C bond, consistent with a phosphonate, which was not the target molecule.
-
Potential Cause: An unplanned Michaelis-Arbuzov reaction has occurred. This is common when alkyl halide impurities are present or when a byproduct of the reaction is an alkyl halide. The ethyl bromide generated from triethyl phosphite, for example, can react with another molecule of triethyl phosphite in a competing reaction.[12]
-
Solutions:
-
Purify Reagents: Ensure all starting materials, especially alkylated compounds, are free from halide impurities.
-
Choose a Different Phosphite: In some cases, using a different phosphite, like triisopropyl phosphite, can be advantageous. The isopropyl halide byproduct is less reactive in a subsequent Arbuzov reaction compared to ethyl halide.[12]
-
Control Temperature: The Arbuzov reaction is often thermally initiated.[6] Running the reaction at a lower temperature may suppress this side reaction.
-
Problem 4: Difficulty Purifying the Target Compound from Phosphorus Byproducts
-
Symptom: The final product is contaminated with this compound, trihexyl phosphate, or dihexyl phosphite, and they are difficult to separate by column chromatography.
-
Potential Cause: The byproducts have similar polarities to the desired product.
-
Solutions:
-
Oxidative Wash: Convert the residual phosphite into a more polar phosphate or phosphonic acid. Adding an oxidizing agent like iodine in the presence of a base and water can convert phosphites to phosphates, which can then be washed out with an aqueous solution.[15]
-
Basic Wash: A wash with a dilute basic solution (e.g., NaOH or NaHCO₃) can help remove acidic byproducts like dihexyl phosphite by converting them to their water-soluble salts.[9][15]
-
Distillation: If your product is thermally stable, vacuum distillation can be effective for separating it from less volatile phosphorus byproducts like trihexyl phosphate (b.p. ~215 °C).[9]
-
Data Summary
Table 1: Common Side Products and Their ³¹P NMR Chemical Shifts
| Compound | Structure | Typical ³¹P NMR Shift (ppm) | Notes |
| This compound | P(O(CH₂)₅CH₃)₃ | ~ +139 | Starting material. |
| Trihexyl Phosphate | O=P(O(CH₂)₅CH₃)₃ | ~ 0 | Product of oxidation. |
| Dihexyl Phosphite | HP(O)(O(CH₂)₅CH₃)₂ | ~ +7 to +10 | Product of hydrolysis. Shows large ¹J P-H coupling. |
| Dialkyl Hexylphosphonate | (RO)₂P(O)(CH₂)₅CH₃ | ~ +20 to +30 | Product of Arbuzov rearrangement. |
Note: Chemical shifts are approximate and can vary based on solvent and other factors. Data for this compound is extrapolated from analogs like triethyl phosphite.[14]
Table 2: Effect of pH on the Hydrolysis of Triethyl Phosphite (Analog for this compound)
| pH | Half-life (t₁/₂) | Products after 3 hours |
| 4 | Immediate | Diethyl phosphite and ethanol |
| 7 | < 20 minutes | 89.3% Diethyl phosphite, 10.7% Monoethyl phosphite |
| 9 | ~ 5.1 hours | 2.35% Diethyl phosphite, 27.77% Monoethyl phosphite |
Data adapted from studies on triethyl phosphite, which demonstrate that hydrolysis is significantly faster under acidic and neutral conditions compared to basic conditions.[3]
Visualized Pathways and Workflows
Caption: Primary side reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Mechanism of the Michaelis-Arbuzov side reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Handling this compound and Minimizing Side Reactions
This protocol outlines best practices for setting up a reaction to minimize oxidation and hydrolysis.
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers) should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent and Solvent Preparation:
-
Use anhydrous grade solvents. If necessary, purify solvents using a solvent purification system or by distillation over an appropriate drying agent.[9]
-
Deoxygenate solvents by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method.
-
This compound should be from a recently opened bottle.[9] If its purity is questionable, it should be distilled under high vacuum.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers.
-
Charge the reaction flask with any solid reagents and purge with inert gas.
-
Add anhydrous, deoxygenated solvent via syringe or cannula.
-
Add this compound via syringe. Ensure the bottle is purged with argon after use to protect the remaining reagent.[9]
-
Maintain a gentle flow of inert gas through a bubbler or connect the system to a balloon of inert gas throughout the reaction.
-
Protocol 2: Zinc-Mediated Conversion of an Alcohol to a Phosphonate (Modified Arbuzov)
This protocol is an example of a desired transformation using a trialkyl phosphite that must be conducted carefully to avoid side reactions. This method converts benzylic and allylic alcohols directly to phosphonates.[9]
-
Apparatus: A flame-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septum, and reflux condenser is maintained under an argon atmosphere.
-
Reagents:
-
Zinc iodide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphite (1.5 equiv) (this compound can be substituted)
-
Substrate alcohol (e.g., Benzyl alcohol, 1.0 equiv)
-
-
Procedure:
-
Charge the flask with zinc iodide, then evacuate and refill with argon three times.
-
Add anhydrous THF via syringe, followed by triethyl phosphite.
-
Add the alcohol substrate via syringe.
-
Heat the reaction mixture to reflux (e.g., 75 °C) for 12-16 hours.[9] The reaction progress can be monitored by TLC or NMR.
-
-
Workup:
-
Cool the reaction and concentrate under vacuum to remove volatiles.
-
Transfer the residue to a separatory funnel using diethyl ether.
-
Wash the organic phase with 2 N NaOH to remove zinc salts and any acidic phosphorus byproducts.[9]
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate by rotary evaporation.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure phosphonate.[9]
Protocol 3: Purification Strategy to Remove Phosphorus Byproducts
This procedure can be adapted to a reaction workup to remove unreacted phosphite and its oxidized/hydrolyzed byproducts.
-
Initial Quench: Cool the reaction mixture to room temperature.
-
Oxidation of Residual Phosphite (Optional): If significant unreacted this compound remains and is difficult to separate, it can be converted to the more polar phosphate. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Add a solution of iodine in THF or water with a base (e.g., pyridine or NaHCO₃) and stir until the phosphite is consumed (monitor by TLC or ³¹P NMR).[15]
-
Aqueous Wash:
-
Transfer the organic mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1 M) NaOH solution. This will remove acidic species like dihexyl phosphite and neutralize the reaction.[9]
-
Wash with a solution of sodium thiosulfate if iodine was used in the previous step to remove excess iodine.
-
Finally, wash with brine to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The target compound can now be more easily purified from the highly polar phosphorus salts by standard methods like column chromatography or distillation.
References
- 1. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Triethyl phosphite Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. openriver.winona.edu [openriver.winona.edu]
- 14. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Trihexyl Phosphite
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude trihexyl phosphite by distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation required for purifying this compound?
A1: this compound has a high boiling point, estimated to be well above 150°C at atmospheric pressure. Distilling high-boiling compounds at atmospheric pressure often requires temperatures that can cause thermal decomposition[1][2]. Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a lower temperature, which minimizes the risk of degradation and the formation of byproducts[3][4]. For this compound, a typical boiling point under vacuum is 158°C at 2 mmHg[5].
Q2: What are the primary impurities in crude this compound?
A2: Crude this compound may contain several impurities depending on the synthesis method. Common impurities include:
-
Unreacted starting materials: Such as hexanol and phosphorus trichloride.
-
Dihexyl phosphite: Formed from the hydrolysis of this compound if moisture is present[6][7].
-
Trihexyl phosphate: Formed from the oxidation of the phosphite, especially if exposed to air during the reaction or workup[7].
-
Acidic byproducts: Such as hydrogen chloride (HCl) if not fully neutralized during synthesis.
-
Solvents: Any solvents used during the synthesis process.
Q3: How can I prevent the decomposition of this compound during distillation?
A3: To prevent decomposition, it is crucial to keep the distillation temperature as low as possible. This can be achieved by:
-
Using a high vacuum: A lower pressure will further reduce the boiling point. Aim for a vacuum level of 1-2 mmHg or lower.
-
Minimizing heating time: Do not heat the distillation flask for longer than necessary. Heat the material to the point of distillation and then collect the product promptly.
-
Ensuring an inert atmosphere: Purging the apparatus with an inert gas like nitrogen or argon before heating can help prevent oxidation[7].
Q4: What are the visual signs of product degradation during distillation?
A4: Signs of thermal degradation can include:
-
Discoloration: The material in the distillation flask may darken, turning yellow or brown.
-
Fuming: The generation of white fumes, possibly indicating the formation of phosphorus oxides[8].
-
Viscosity changes: The residue in the flask may become more viscous or even solidify due to polymerization.
-
Inconsistent boiling: Pressure and temperature fluctuations can indicate gas evolution from decomposition.
Q5: What should I do if my distilled product appears cloudy?
A5: Cloudiness in the distilled product often indicates the presence of moisture. This compound hydrolyzes, albeit slowly, in the presence of water[9]. Ensure all glassware is thoroughly dried before starting the distillation. If the product is already collected, it can be dried over a suitable drying agent like anhydrous sodium sulfate and redistilled, though this may lead to some loss of yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Product Distilling | 1. Vacuum is not low enough. 2. Temperature of the heating bath is too low. 3. Manometer is giving an incorrect reading. 4. There is a leak in the system. | 1. Check the vacuum pump for proper function. 2. The heating bath should be set approximately 20-30°C higher than the expected boiling point of the liquid[2]. 3. Verify the manometer's accuracy. 4. Check all glass joints and tubing for leaks. Ensure joints are properly sealed. |
| Distillate is Discolored (Yellow/Brown) | 1. Heating bath temperature is too high, causing thermal decomposition. 2. Distillation was conducted too slowly, leading to prolonged heating. 3. Crude material contains non-volatile, colored impurities that are being carried over. | 1. Lower the heating bath temperature. 2. Ensure efficient and steady distillation. Insulate the distillation head to maintain the correct temperature gradient. 3. Consider a pre-purification step, such as washing the crude product before distillation. |
| Low Yield | 1. Significant decomposition occurred during distillation. 2. Inefficient separation from low-boiling or high-boiling impurities. 3. Leaks in the vacuum system. | 1. Improve the vacuum to lower the distillation temperature. 2. Use a fractionating column to achieve better separation. Collect distinct fractions and analyze them (e.g., by refractive index or NMR) to identify the pure product. 3. Thoroughly check the apparatus for any leaks before heating. |
| Pressure Fluctuates During Distillation | 1. Bumping of the liquid in the distillation flask. 2. Outgassing of volatile impurities. 3. Decomposition of the product is generating non-condensable gases. | 1. Use a magnetic stir bar or boiling chips to ensure smooth boiling. 2. Degas the crude material by stirring it under vacuum at room temperature before increasing the heat. 3. Immediately lower the temperature to prevent further decomposition. Re-evaluate the distillation conditions (pressure and temperature). |
Quantitative Data
The table below summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉O₃P | [10] |
| Molecular Weight | 334.47 g/mol | [5] |
| Boiling Point | 158 °C at 2 mmHg | [5] |
| Density | 0.90 g/cm³ | [5] |
| Refractive Index | 1.4410 - 1.4440 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [5][9] |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities via vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (multiple, appropriately sized)
-
Thermometer and adapter
-
Heating mantle and magnetic stirrer with stir bar
-
Vacuum pump (capable of reaching <2 mmHg)
-
Manometer (vacuum gauge)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Inert gas (Nitrogen or Argon)
-
Glass wool or other insulating material
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is clean and thoroughly oven-dried to remove any moisture.
-
Assemble the distillation apparatus. Place a magnetic stir bar in the round-bottom flask.
-
Connect the short-path distillation head to the flask. Place the thermometer so that the bulb is just below the level of the side arm leading to the condenser.
-
Connect the condenser to a water source. Connect the vacuum outlet to a cold trap, which is then connected to the manometer and the vacuum pump.
-
Use high-vacuum grease sparingly on all glass joints to ensure a good seal.
-
Secure the apparatus with clamps.
-
-
Sample Preparation and Degassing:
-
Charge the distillation flask with the crude this compound, filling it to no more than half its volume.
-
Begin stirring.
-
Slowly apply the vacuum to the system. The crude material may bubble as volatile impurities and dissolved gases are removed. Allow the system to degas at room temperature until bubbling subsides.
-
-
Distillation:
-
Once the system is stable at the target pressure (e.g., ~2 mmHg), begin heating the distillation flask using the heating mantle.
-
Wrap the distillation head and neck with glass wool or aluminum foil to minimize heat loss and ensure an accurate boiling point reading.
-
Increase the temperature gradually.
-
Collect any initial low-boiling impurities as a "fore-run" fraction in the first receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approx. 158°C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature and pressure throughout the collection. A stable boiling point indicates a pure substance is distilling.
-
-
Shutdown and Product Collection:
-
Once the majority of the product has distilled over and the temperature begins to drop or rise sharply, stop the distillation.
-
Turn off the heater and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas. Do not vent with air , as hot phosphite can be oxidized.
-
Once at atmospheric pressure, disassemble the apparatus.
-
Weigh the collected pure fraction and calculate the yield. Store the purified this compound under an inert atmosphere in a tightly sealed container.
-
Visualization
The following diagram illustrates a logical troubleshooting workflow for common issues encountered during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 7. This compound | 6095-42-7 | Benchchem [benchchem.com]
- 8. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 6095-42-7 [chemicalbook.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Handling Trihexyl Phosphite in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling the viscosity of trihexyl phosphite during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its viscosity a concern in experiments?
This compound is an organophosphorus compound with the chemical formula P(OC₆H₁₃)₃. Its long hexyl chains contribute to a higher viscosity compared to phosphites with shorter alkyl chains. This increased viscosity can present challenges in accurate measurement, transfer, and mixing during experimental procedures, potentially impacting reaction kinetics and reproducibility.
Q2: What are the known physical properties of this compound?
| Property | This compound | Triethyl Phosphite (for comparison) |
| Boiling Point | 158 °C / 2mmHg[1] | 158 °C[2][3] |
| Density | 0.90 g/mL[1] | 0.96 g/cm³[2][3] |
| Refractive Index | 1.4410-1.4440[1] | 1.413 (at 20°C)[4] |
| Viscosity | Not specified | 0.657 mPa·s at 25°C[2] |
| Molecular Weight | 334.47 g/mol [1] | 166.16 g/mol [3] |
Note: Triethyl phosphite is a less viscous analogue. The longer alkyl chains in this compound result in a significantly higher viscosity.
Q3: What are the general safety precautions for handling this compound?
This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide
This guide addresses common issues encountered when working with viscous this compound.
Issue 1: Inaccurate volume measurement during pipetting.
-
Q: My measurements of this compound are inconsistent. What can I do?
-
A: For viscous liquids like this compound, standard pipetting techniques can be inaccurate.[5][6] Consider the following adjustments:
-
Reverse Pipetting: This technique minimizes the effect of viscosity on the aspirated and dispensed volume.[7] In reverse pipetting, you aspirate more liquid than needed and then dispense the desired volume, leaving the excess in the tip.
-
Positive Displacement Pipettes: These pipettes use a piston that comes in direct contact with the liquid, similar to a syringe. This mechanism is less affected by the physical properties of the liquid, such as viscosity and vapor pressure, leading to more accurate and reproducible results.[8]
-
Slower Pipetting Speed: Use a slower aspiration and dispensing speed to allow the viscous liquid enough time to move.
-
Wide-Bore Pipette Tips: Using pipette tips with a wider opening can reduce the resistance to flow.
-
-
Issue 2: Difficulty in completely transferring the reagent.
-
Q: I'm finding it hard to dispense the entire amount of this compound from the pipette tip. What should I do?
-
A: The high viscosity of this compound can cause it to cling to surfaces. Try these methods:
-
Two-Step Dispensing: Dispense the initial portion of the liquid slowly and then the remainder more rapidly to ensure complete transfer.[7]
-
Tip Immersion: If compatible with your reaction, you can immerse the tip into the reaction solvent and rinse it by pipetting up and down to wash out any remaining reagent.
-
Gravimetric Dosing: For high precision, consider weighing the this compound instead of measuring it by volume. This requires knowing the density of the reagent at the working temperature.
-
-
Issue 3: Slow or incomplete mixing in the reaction vessel.
-
Q: The this compound is not mixing well with the other reactants. How can I improve this?
-
A: Inadequate mixing can lead to localized high concentrations and affect the reaction outcome. To improve mixing:
-
Increase Stirring Speed: Ensure your stirring mechanism (e.g., magnetic stir bar, overhead stirrer) is set to a speed that creates a vortex sufficient to incorporate the viscous liquid.
-
Slow Addition: Add the this compound slowly to the reaction mixture while vigorously stirring. This allows for better dispersion.
-
Dilution: If the reaction solvent and conditions permit, consider diluting the this compound with a small amount of the reaction solvent before adding it to the main reaction vessel.
-
-
Experimental Protocols
General Protocol for Handling and Dispensing this compound
This protocol outlines a general procedure for accurately transferring a known volume of this compound to a reaction vessel.
Materials:
-
This compound
-
Positive displacement pipette or air displacement pipette with wide-bore tips
-
Reaction vessel with a stir bar
-
Reaction solvent
Procedure:
-
Equilibration: Allow the this compound container to reach the ambient temperature of the laboratory to ensure consistent viscosity.
-
Pipette Selection and Setup:
-
Aspiration:
-
Depress the plunger to the appropriate position for the chosen pipetting technique (fully for reverse pipetting).
-
Immerse the pipette tip just below the surface of the this compound.
-
Release the plunger slowly and smoothly to aspirate the liquid. Keep the tip immersed for a few seconds after aspiration is complete to ensure the full volume is drawn.
-
-
Dispensing:
-
Place the pipette tip against the inner wall of the reaction vessel, just above the liquid surface of the solvent.
-
Depress the plunger slowly and steadily to dispense the this compound.
-
Wait for a moment to allow the viscous liquid to flow down the vessel wall.
-
-
Tip Rinsing (Optional):
-
If necessary and compatible with the experiment, immerse the tip into the reaction solvent and pipette up and down a few times to rinse any remaining this compound.
-
-
Mixing:
-
Ensure the reaction mixture is being stirred vigorously during and after the addition of this compound to ensure homogeneity.
-
Visualizations
Caption: Workflow for handling viscous reagents like this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 4. Triethyl phosphite 98 122-52-1 [sigmaaldrich.com]
- 5. Handling of Viscous Liquids - Basics, Techniques and Tricks - Eppendorf China [eppendorf.com]
- 6. Handling of viscous liquids - Basics, Techniques and Tricks [labroots.com]
- 7. opentrons.com [opentrons.com]
- 8. Viscous Liquids Need Special Pipetting Techniques - Eppendorf US [eppendorf.com]
Technical Support Center: Optimizing Reactions with Trihexyl Phosphite Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactions catalyzed by trihexyl phosphite complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my reaction?
This compound is a type of organophosphorus compound that often serves as a ligand in homogeneous catalysis. In transition metal-catalyzed reactions (e.g., with palladium, nickel, or rhodium), it coordinates to the metal center, influencing its electronic properties and steric environment. This modification of the catalyst can enhance its activity, selectivity, and stability, leading to improved reaction outcomes. Phosphite ligands like this compound are known for their strong π-accepting properties.
Q2: My reaction yield is lower than expected. What are the most common causes?
Low yields in reactions catalyzed by this compound complexes can stem from several factors:
-
Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction.
-
Ligand Degradation: this compound can be sensitive to hydrolysis and oxidation.
-
Suboptimal Reaction Conditions: The temperature, solvent, base, or reactant concentrations may not be ideal for your specific substrates.
-
Impure Reagents: The presence of impurities in starting materials, solvents, or the this compound itself can interfere with the catalytic cycle.
Q3: How can I prevent the degradation of my this compound ligand?
Trialkyl phosphites are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.[1][2][3][4][5] The resulting phosphonic acids can no longer effectively coordinate to the metal center, leading to catalyst deactivation.[2] To prevent this:
-
Use Dry Solvents and Reagents: Ensure all components of your reaction are rigorously dried to minimize water content.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphite to phosphate.
-
Proper Storage: Store this compound under an inert atmosphere and away from moisture.
Q4: What are the signs of catalyst deactivation in my reaction?
Catalyst deactivation can manifest in several ways:
-
Formation of a Precipitate: The appearance of a black precipitate, often referred to as palladium black in palladium-catalyzed reactions, can indicate that the metal has agglomerated and is no longer catalytically active.
-
Stalled Reaction: The reaction may start but fail to proceed to completion.
-
Inconsistent Results: Difficulty in reproducing yields between batches can be a sign of variable catalyst activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
If your reaction is not proceeding as expected, consider the following troubleshooting steps. The logical workflow for troubleshooting low yield is depicted in the diagram below.
Caption: Troubleshooting workflow for low reaction yields.
| Potential Cause | Recommended Solution |
| Impure Starting Materials or Solvents | Purify starting materials (e.g., by recrystallization or distillation). Ensure solvents are anhydrous and degassed. Impurities can sometimes poison the catalyst. |
| Ligand Hydrolysis/Oxidation | Use rigorously dried and degassed solvents and reagents. Perform the reaction under a strict inert atmosphere (N₂ or Ar). Consider preparing the reaction in a glovebox.[2] |
| Incorrect Base | The choice of base is critical in many cross-coupling reactions. If using a weak base, consider screening stronger bases (e.g., alkoxides like NaOtBu or K₃PO₄). The base's solubility can also be a factor.[6][7][8] |
| Suboptimal Temperature | If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, high temperatures can lead to catalyst decomposition or side reactions. Screen a range of temperatures to find the optimum. |
| Poor Catalyst Activation | If using a Pd(II) or Ni(II) precatalyst, ensure it is effectively reduced to the active Pd(0) or Ni(0) species in situ. The amine or phosphite ligand can often act as the reductant. Alternatively, consider using a pre-formed Pd(0) or Ni(0) catalyst complex.[9][10] |
| Incorrect Ligand-to-Metal Ratio | The ratio of this compound to the metal precursor can significantly impact catalytic activity. A common starting point is a 1:1 to 4:1 ligand-to-metal ratio. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites on the metal. |
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Homocoupling of Starting Materials | This often occurs when the rate of transmetalation is slow relative to other pathways. In Suzuki couplings, ensure the base is adequate to facilitate boronic acid activation.[11] In other couplings, adjusting the ligand concentration or changing the solvent may help. |
| Protodeborylation (in Suzuki reactions) | The boronic acid starting material can be replaced by a proton from residual water or other protic sources. Ensure anhydrous conditions and consider using potassium trifluoroborate salts, which are more robust.[6] |
| Hydrolysis of Aryl Halide | In aqueous or basic conditions, the aryl halide can sometimes be hydrolyzed to a phenol. This is a known side reaction in palladium-catalyzed aminations.[12] Using a non-aqueous solvent system or a less nucleophilic base can mitigate this. |
| Side Reactions of the Phosphite Ligand | Trialkyl phosphites can undergo reactions such as the Michaelis-Arbuzov reaction with alkyl halide byproducts, which can consume the ligand.[10] Choosing a phosphite that generates a less reactive alkyl halide upon decomposition (e.g., triisopropyl phosphite over triethyl phosphite) can be beneficial.[10] |
Issue 3: Difficulty in Product Purification
Residual catalyst, ligands, and their byproducts can make isolating the pure product challenging.
| Potential Cause | Recommended Solution |
| Residual this compound or its Oxide | This compound and its oxidized form (trihexyl phosphate) can be difficult to separate from the product by standard column chromatography due to their nonpolar nature. Consider a workup procedure to remove them. One method involves oxidation of the residual phosphite with an agent like iodine in the presence of a base, followed by an aqueous wash to remove the resulting phosphate salt.[13] Alternatively, adding a strong base like tBuOK with water can deprotonate the phosphite, allowing it to be extracted into the aqueous phase.[13] |
| Residual Palladium or Nickel | If the final compound is intended for pharmaceutical applications, stringent limits on residual heavy metals must be met. Use a metal scavenger (e.g., silica-based thiols or activated carbon) to remove residual metal from the product solution. |
Key Experimental Protocols
Below are generalized protocols that can be adapted for reactions using this compound complexes. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki couplings using phosphine/phosphite ligands.[6][14]
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Catalyst Preparation (optional, in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Nickel-Catalyzed Cross-Coupling (Kumada-type)
This protocol is based on procedures for nickel-catalyzed couplings with trialkyl phosphite ligands.[9][10]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active Ni(0) catalyst. This can be done by adding a Ni(II) precatalyst (e.g., NiCl₂, 5 mol%) and this compound (20 mol%) to a flask and heating in a suitable solvent.[10]
-
Grignard Reagent: In a separate flask, prepare or obtain a solution of the Grignard reagent (1.1-1.3 equiv).
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add the aryl or alkyl halide (1.0 equiv).
-
Grignard Addition: Slowly add the Grignard reagent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.
Data Summary
While specific yield data for this compound is not widely published in comparative studies, the following table summarizes typical conditions and yields for analogous trialkyl phosphite ligands in common cross-coupling reactions. These can serve as a benchmark for optimizing your reactions with this compound.
| Reaction Type | Catalyst System | Typical Substrates | Solvent | Base | Temp (°C) | Yield Range | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / P(OEt)₃ | Aryl Bromides + Arylboronic Acids | Toluene | K₂CO₃ | 100 | 70-95% | [15][16] |
| Buchwald-Hartwig | Pd₂(dba)₃ / P(O-t-Bu)₃ | Aryl Chlorides + Amines | Dioxane | NaOtBu | 100 | 60-90% | [7][8] |
| Nickel C-P Coupling | NiCl₂ / P(O-i-Pr)₃ | Aryl Bromides + Triisopropyl Phosphite | None | N/A | 160 | 80-90% | [10] |
| Hydroformylation | Rh(acac)(CO)₂ / Phosphite | Alkenes (e.g., 1-octene) | Toluene | N/A | 80-120 | High | [17] |
By understanding the fundamental principles of catalysis with phosphite ligands and following these troubleshooting and procedural guidelines, you can effectively optimize your reactions and improve your yields.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 3. Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. react.rutgers.edu [react.rutgers.edu]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Nickel Phosphite/Phosphine-Catalyzed C-S Cross-Coupling of Aryl Chlorides and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 17. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trihexyl Phosphite Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidation of trihexyl phosphite by atmospheric oxygen. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound, with the chemical formula P(OC₆H₁₃)₃, is an organophosphorus compound used as a stabilizer, and intermediate in various chemical syntheses.[1] Its phosphorus center is in a +3 oxidation state, making it susceptible to oxidation by atmospheric oxygen to the more stable +5 state, forming trihexyl phosphate.[1] This oxidation can alter the compound's reactivity and performance, potentially compromising experimental outcomes.
Q2: How does atmospheric oxygen cause the oxidation of this compound?
A2: The oxidation of trialkyl phosphites by atmospheric oxygen is an autoxidation process that proceeds via a radical chain mechanism. The reaction is initiated by the formation of radicals, which then react with the phosphite. This process ultimately converts the this compound into trihexyl phosphate.
Q3: What are the primary products of this compound oxidation?
A3: The main product of the atmospheric oxidation of this compound is trihexyl phosphate (P(O)(OC₆H₁₃)₃). Depending on the conditions, minor byproducts such as phosphonate esters may also be formed.[2]
Q4: What factors accelerate the oxidation of this compound?
A4: Several factors can accelerate the oxidation of this compound, including:
-
Increased Temperature: Higher temperatures increase the rate of oxidation.
-
Exposure to Light: UV light can promote the formation of radical species that initiate the oxidation chain reaction.
-
Presence of Initiators: Radical initiators can trigger the autoxidation process.
-
Presence of Moisture: Moisture can lead to hydrolysis, which can be followed by oxidation.[1][3]
Q5: How can I visually identify if my this compound has oxidized?
A5: Pure this compound is typically a colorless liquid. Oxidation can sometimes lead to a change in color, often to a yellowish hue. However, color change is not always a reliable indicator, and analytical methods are recommended for confirmation.
Q6: What analytical techniques are recommended for monitoring this compound oxidation?
A6: The most effective technique for monitoring the oxidation of this compound is ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy . This method allows for the direct quantification of this compound and its primary oxidation product, trihexyl phosphate, due to their distinct chemical shifts.[4] FTIR (Fourier-Transform Infrared) spectroscopy can also be used to observe changes in the functional groups, such as the appearance of a P=O stretching band, indicative of phosphate formation.
Q7: How should I properly store this compound to minimize oxidation?
A7: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] It should be kept in a cool, dark place away from sources of heat and light.
Q8: Are there any chemical inhibitors that can prevent the oxidation of this compound?
A8: Yes, antioxidants that function as radical scavengers can inhibit the autoxidation of trialkyl phosphites. Common examples include hindered phenols, diphenylamine, and phenothiazine derivatives.[2][6][7] These compounds interrupt the radical chain mechanism of oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing) of this compound | Oxidation by atmospheric oxygen. | 1. Confirm oxidation using ³¹P NMR or FTIR.2. If oxidation is confirmed, consider purifying the phosphite by distillation under reduced pressure if feasible, or obtain a fresh batch.3. Review storage conditions; ensure the container is properly sealed and stored under an inert atmosphere. |
| Inconsistent Experimental Results | Partial oxidation of this compound leading to variable reagent purity. | 1. Quantify the purity of the this compound using ³¹P NMR before each use.2. If significant oxidation has occurred, do not use the material.3. For sensitive reactions, consider using freshly opened or distilled this compound. |
| Formation of Unexpected Byproducts | Reaction of oxidized this compound (trihexyl phosphate) or other degradation products in your experiment. | 1. Characterize the byproducts to understand their origin.2. Ensure the starting this compound is free from oxidation products.3. Consider the compatibility of this compound with all reaction components under the experimental conditions. |
| Rapid Degradation After Opening a New Bottle | Improper handling and storage after initial use. | 1. After opening, flush the headspace of the container with an inert gas (nitrogen or argon) before resealing.2. Use a syringe through a septum to extract the required amount without exposing the bulk material to air.3. Store in a cool, dark place. |
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts for this compound and Its Oxidation Product
| Compound | Chemical Formula | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | P(OC₆H₁₃)₃ | ~139 |
| Trihexyl Phosphate | O=P(OC₆H₁₃)₃ | ~ -1 to -2 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly depending on the solvent and concentration.[4][8]
Table 2: Potential Inhibitors for this compound Oxidation
| Inhibitor Class | Example | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavenger |
| Aromatic Amines | Diphenylamine | Radical scavenger[2] |
| Phenothiazines | Phenothiazine | Radical scavenger[6][7] |
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation using ³¹P NMR Spectroscopy
Objective: To quantify the extent of oxidation of this compound to trihexyl phosphate.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Internal standard (e.g., triphenyl phosphate, if absolute quantification is required)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of the this compound sample (e.g., 20-30 mg) in approximately 0.6 mL of CDCl₃.
-
If using an internal standard for absolute quantification, add a known amount of the standard to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the phosphorus nuclei being studied) to allow for full relaxation of the signals, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound (around +139 ppm) and trihexyl phosphate (around -1 to -2 ppm).
-
Calculate the relative percentage of each component based on the integral values.
-
Percentage of this compound = [Integral(phosphite) / (Integral(phosphite) + Integral(phosphate))] * 100
-
Percentage of Trihexyl Phosphate = [Integral(phosphate) / (Integral(phosphite) + Integral(phosphate))] * 100
-
Protocol 2: Accelerated Oxidation Stability Test
Objective: To evaluate the stability of this compound under accelerated aging conditions.
Materials:
-
This compound
-
Oven with temperature control
-
Glass vials with airtight seals
-
Source of compressed air or oxygen
Procedure:
-
Place a known amount of this compound into several glass vials.
-
If testing inhibitors, add the desired concentration of the inhibitor to the respective vials.
-
Pressurize the vials with air or oxygen to a specific pressure.
-
Place the vials in an oven at an elevated temperature (e.g., 60-100 °C).
-
At predetermined time intervals, remove a vial and allow it to cool to room temperature.
-
Analyze the sample from the vial using ³¹P NMR (as described in Protocol 1) to determine the extent of oxidation.
-
Plot the percentage of this compound remaining as a function of time to compare the stability under different conditions.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for ³¹P NMR analysis.
References
- 1. This compound | 6095-42-7 | Benchchem [benchchem.com]
- 2. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
Troubleshooting low conversion rates in phosphite-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in phosphite-mediated reactions, such as oligonucleotide synthesis.
Troubleshooting Guides
This section addresses specific issues that can lead to low conversion rates during phosphite-mediated reactions.
Question: My coupling efficiency is low. What are the potential causes and how can I fix it?
Low coupling efficiency is the most common reason for poor overall yield, especially for long oligonucleotides. A decrease of even 1-2% per step can significantly reduce the amount of full-length product.[1][2]
Potential Causes and Solutions:
-
Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can hydrolyze the activated phosphoramidite, preventing it from reacting with the 5'-hydroxyl group of the growing chain.[1] Phosphite triesters are highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.[3]
-
Solution: Use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower.[1] Use fresh, septum-sealed bottles of reagents and dissolve phosphoramidites under an anhydrous atmosphere (e.g., argon or helium).[1] Ensure that the gas used on the synthesizer is passed through an in-line drying filter.[1]
-
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and can degrade over time, even when stored under appropriate conditions.
-
Ineffective Activator: The activator (e.g., 1H-tetrazole, DCI, ETT) is crucial for the coupling step. If the activator is old, degraded, or at the wrong concentration, coupling efficiency will suffer.
-
Solution: Use fresh activator solution. Ensure it is fully dissolved and at the correct concentration. For syntheses requiring higher efficiency, consider using stronger activators like DCI or ETT.
-
-
Insufficient Coupling Time: The time allowed for the coupling reaction may not be sufficient for steric-hindered monomers or for longer oligonucleotide chains.
-
Solution: Increase the coupling time in the synthesis protocol. For challenging couplings, doubling the coupling time can be beneficial.
-
-
Poor Solid Support Quality: For solid-phase synthesis, the quality of the support (e.g., controlled-pore glass - CPG) is critical. Blocked pores can hinder reagent access to the growing oligonucleotide chain.[5]
-
Solution: For oligonucleotides longer than 40 bases, use supports with a larger pore size (e.g., 1000 Å CPG) to prevent the growing chain from blocking the pores.[5]
-
// Nodes start [label="Low Coupling Efficiency Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Check for Moisture Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; use_anhydrous [label="Use Anhydrous Reagents\n(ACN <15 ppm water)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_amidite [label="Assess Phosphoramidite Quality", fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh_amidite [label="Use Fresh Phosphoramidites", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_activator [label="Verify Activator Solution", fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh_activator [label="Prepare Fresh Activator", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_time [label="Increase Coupling Time", fillcolor="#FBBC05", fontcolor="#202124"]; modify_protocol [label="Modify Synthesis Protocol", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_support [label="Evaluate Solid Support", fillcolor="#FBBC05", fontcolor="#202124"]; change_support [label="Use Larger Pore Size Support\n(e.g., 1000 Å CPG)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_moisture [label="Start Here"]; check_moisture -> use_anhydrous [label="Moisture Suspected"]; use_anhydrous -> check_amidite [style=dashed]; check_moisture -> check_amidite [label="No Obvious Moisture"]; check_amidite -> use_fresh_amidite [label="Degradation Suspected"]; use_fresh_amidite -> check_activator [style=dashed]; check_amidite -> check_activator [label="Amidites are Fresh"]; check_activator -> use_fresh_activator [label="Activator is Old"]; use_fresh_activator -> increase_time [style=dashed]; check_activator -> increase_time [label="Activator is Fresh"]; increase_time -> modify_protocol [label="Still Low Efficiency"]; modify_protocol -> check_support [style=dashed]; increase_time -> check_support [label="No Improvement"]; check_support -> change_support [label="Synthesizing Long Oligo"];
// Connections to Resolved use_anhydrous -> resolved [color="#34A853"]; use_fresh_amidite -> resolved [color="#34A853"]; use_fresh_activator -> resolved [color="#34A853"]; modify_protocol -> resolved [color="#34A853"]; change_support -> resolved [color="#34A853"]; } Troubleshooting workflow for low coupling efficiency.
Question: My final yield is low despite good initial coupling. Could oxidation be the problem?
Yes, inefficient oxidation of the unstable phosphite triester (P(III)) to the stable phosphate triester (P(V)) can lead to chain cleavage during subsequent acidic detritylation steps, resulting in a lower yield of the full-length product.[5][][7]
Potential Causes and Solutions:
-
Degraded Oxidizer: The standard oxidizer, an iodine/water/pyridine solution, can degrade over time.
-
Solution: Prepare fresh oxidation solution regularly. Ensure the iodine concentration is correct.
-
-
Insufficient Oxidation Time: The contact time with the oxidizer may be too short for complete conversion.
-
Solution: While oxidation is typically fast (less than 30 seconds), increasing the oxidation time in the protocol can ensure complete conversion.[8]
-
-
Water-Sensitive Linkages: Certain modified linkages, like methylphosphonates, are more susceptible to hydrolysis and may require non-aqueous oxidation conditions.[8][9]
-
Incomplete Oxidation Leading to Side Products: Incomplete oxidation can lead to the formation of H-phosphonate esters, which are prone to degradation in subsequent cycles.[]
-
Solution: Ensure robust and complete oxidation after every coupling step. Stepwise oxidation immediately after coupling has been shown to be more effective than intermittent or a single final oxidation.[9]
-
Question: I am seeing a high number of n-1 sequences (deletion mutations). What is causing this?
The presence of n-1 and shorter deletion sequences is a classic sign of incomplete capping of unreacted 5'-hydroxyl groups after the coupling step.[7][10] If these hydroxyl groups are not blocked, they can react in the next coupling cycle, leading to an oligonucleotide that is missing one nucleotide.[5][10]
Potential Causes and Solutions:
-
Inefficient Capping Reagents: Capping solutions (typically acetic anhydride and N-methylimidazole) can lose their effectiveness over time.
-
Solution: Use fresh capping reagents. Ensure they are stored under anhydrous conditions.
-
-
Insufficient Capping Time/Delivery: The volume of capping reagents delivered or the time allowed for the reaction may be insufficient.
-
Solution: Increase the delivery volume or the wait time for the capping step in the synthesis protocol. For example, on an Expedite synthesizer, increasing delivery pulses from 8 to 12 and the time from 15 to 22 seconds is recommended.[1]
-
-
Choice of Capping Activator: The activator used in the Cap B solution significantly impacts capping efficiency.
-
Solution: While N-methylimidazole (MeIm) is commonly used, 4-dimethylaminopyridine (DMAP) is a more efficient capping catalyst, capable of achieving >99% efficiency.[1] However, be aware of potential side reactions with dG when using DMAP.[4][7] An alternative is to use a phosphoramidite-based capping agent like UniCap, which has shown capping efficiencies close to 99%.[7]
-
| Capping Activator | Concentration | Capping Efficiency | Reference |
| N-Methylimidazole (MeIm) | 10% | ~90% | [7] |
| N-Methylimidazole (MeIm) | 16% | ~97% | [7] |
| 4-DMAP | 6.5% | >99% | [1] |
| UniCap Phosphoramidite | Standard | ~99% | [7] |
Question: My final product is impure or shows unexpected modifications after cleavage and deprotection. What could be wrong?
Issues during the final cleavage and deprotection steps can lead to incomplete removal of protecting groups or unwanted side reactions, compromising the purity and integrity of the final product.
Potential Causes and Solutions:
-
Incomplete Removal of Protecting Groups: Base-protecting groups (e.g., benzoyl, isobutyryl) or phosphate-protecting groups (e.g., cyanoethyl) may not be fully removed if the deprotection time is too short or the temperature is too low.[11]
-
Solution: Ensure the correct deprotection reagent (e.g., fresh ammonium hydroxide) and conditions (time and temperature) are used for the specific protecting groups on your nucleobases. For example, standard deprotection with ammonium hydroxide is often carried out at 55°C for 8-12 hours.
-
-
Base Modification: Some bases are sensitive to certain reagents. For instance, the use of ethylenediamine (EDA) for deprotection can lead to adducts with cytidine.[4]
-
Solution: Use milder deprotection conditions or alternative reagents. For example, a short treatment with dilute ammonium hydroxide can revert DMAP-dG adducts before final deprotection.[4]
-
-
Incomplete Cleavage from Support: The oligonucleotide may not be efficiently cleaved from the solid support.
-
Solution: Ensure the cleavage reagent is fresh and that the reaction is allowed to proceed for the recommended time. For some universal supports, extended cleavage times (e.g., 18 hours) may be necessary.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic coupling efficiency to aim for in oligonucleotide synthesis? A high-quality synthesis process should consistently achieve coupling efficiencies of over 99%.[2] While an average efficiency of 98% might seem high, it can lead to a significant decrease in the yield of full-length product for longer oligonucleotides.[1]
Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligo Length | 98.0% Coupling Efficiency (Theoretical FLP) | 99.4% Coupling Efficiency (Theoretical FLP) |
| 20mer | 68% | 89.2% |
| 50mer | 36% | 74.5% |
| 100mer | 13% | 54.7% |
| (Data adapted from sources[1][2]) |
Q2: How does the phosphoramidite synthesis cycle work? The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing chain. The phosphite triester chemistry is highly reactive, allowing for short coupling times and high efficiency.[12]
-
Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing a free hydroxyl group.[2][13]
-
Coupling: The next phosphoramidite monomer, activated by a weak acid like tetrazole, is coupled to the free 5'-hydroxyl group, forming an unstable phosphite triester linkage.[2][13]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation to prevent the formation of deletion mutations in subsequent cycles.[5][13]
-
Oxidation: The unstable phosphite triester (P(III)) linkage is oxidized to a stable phosphate triester (P(V)) using an oxidizing agent like iodine and water.[2][5][13]
// Node Definitions Deblocking [label="1. Deblocking\n(Acidic removal of 5'-DMT group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling\n(Activated phosphoramidite added)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetylation of unreacted 5'-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(P(III) to stable P(V) triester)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Deblocking -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="Forms P(III) linkage"]; Capping -> Oxidation [label="Blocks failure sequences"]; Oxidation -> Deblocking [label="Stabilizes backbone\nCycle Repeats"]; } The phosphoramidite oligonucleotide synthesis cycle.
Q3: Are there alternatives to the standard phosphoramidite method? Yes, the H-phosphonate method is an alternative approach. In this method, an H-phosphonate monomer is coupled to the growing chain, and the oxidation step is typically performed only once at the end of the synthesis.[12][14] This method can be advantageous for synthesizing certain types of modified oligonucleotides and can be used successively with the phosphoramidite approach.[15]
Experimental Protocols
Protocol: Anhydrous Preparation of Phosphoramidite Solution
This protocol describes a technique to dissolve phosphoramidites while maintaining anhydrous conditions, critical for high coupling efficiency.[1]
Materials:
-
Septum-sealed bottle of anhydrous acetonitrile (ACN)
-
Vial of phosphoramidite monomer
-
Dry, argon or helium-filled glove box or a Schlenk line
-
Two sterile, dry syringes with needles
Procedure:
-
Place the phosphoramidite vial and the sealed ACN bottle inside the glove box or have them connected to the Schlenk line.
-
Using the first syringe, carefully withdraw the required volume of anhydrous ACN from the septum-sealed bottle.
-
Using the same syringe, inject the ACN into the vial containing the dry phosphoramidite powder.
-
Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Using the second, dry syringe, puncture the septum of the phosphoramidite vial to serve as a vent, allowing for easy withdrawal of the solution.
-
Withdraw the dissolved phosphoramidite solution and transfer it to the appropriate position on the DNA synthesizer.
-
Ensure the synthesizer's reagent lines are thoroughly purged with dry argon or helium before and after reagent loading.
Protocol: Evaluating Capping Efficiency
This protocol allows for a direct test of the capping step's effectiveness.[7]
Materials:
-
DNA synthesizer
-
Standard synthesis reagents
-
Acetonitrile (for mock coupling)
-
Final trityl analysis capability (spectrophotometric)
Procedure:
-
Set up a standard synthesis protocol on the instrument.
-
In the first cycle, perform a normal detritylation step to deprotect the 5'-hydroxyl group on the solid support.
-
For the coupling step of this cycle, substitute the phosphoramidite solution with pure acetonitrile. This is a "mock coupling" where no nucleotide is added, representing a 100% coupling failure.
-
Proceed with the capping step as programmed in your standard protocol. This step should cap all the free 5'-hydroxyl groups.
-
After the capping step, perform three additional, normal synthesis cycles with a standard phosphoramidite (e.g., dT).
-
Ensure the final DMT group is left on the oligonucleotide (Trityl-ON).
-
Cleave the product from the support and quantify the amount of trityl cation released.
-
Analysis: A very low trityl reading indicates that the capping step in cycle one was highly efficient, successfully blocking the hydroxyl groups and preventing further chain elongation. A strong trityl signal indicates poor capping, as the uncapped sites were available for extension in the subsequent cycles. Capping efficiency can be calculated as: (1 - [Trityl from Test / Trityl from Standard Synthesis]) * 100%.
References
- 1. glenresearch.com [glenresearch.com]
- 2. idtdna.com [idtdna.com]
- 3. fiveable.me [fiveable.me]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. utupub.fi [utupub.fi]
- 13. twistbioscience.com [twistbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing byproducts in the synthesis of trihexyl phosphite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of trihexyl phosphite.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the synthesis of this compound and what causes their formation?
A1: The most prevalent byproduct is dihexyl phosphite . Its formation is primarily due to the reaction of this compound with hydrogen chloride (HCl), which is generated during the synthesis. This occurs when the HCl is not neutralized rapidly or completely by the base present in the reaction mixture. Inefficient stirring or an insufficient amount of base can lead to localized areas of high HCl concentration, promoting the formation of this byproduct.[1][2] Another potential source of byproducts is the presence of water, which can hydrolyze the phosphorus trichloride starting material or the this compound product.[3][4]
Q2: How can I minimize the formation of dihexyl phosphite?
A2: Minimizing dihexyl phosphite formation hinges on the efficient removal of HCl as it is generated. Key strategies include:
-
Use of an appropriate base: A tertiary amine, such as triethylamine or pyridine, is commonly used to neutralize HCl.[5][6] It is crucial to use a sufficient stoichiometric amount, and often a slight excess, of the base.[2][5]
-
Efficient mixing: Vigorous and effective stirring is essential to ensure that the generated HCl immediately comes into contact with the base and is neutralized before it can react with the product.[1][2]
-
Controlled addition of phosphorus trichloride: A slow, dropwise addition of phosphorus trichloride to the solution of hexanol and base allows for better temperature control and prevents a rapid build-up of HCl.[1]
Q3: What is the impact of moisture on the reaction, and how can it be controlled?
A3: Moisture can have a significant negative impact on the synthesis of this compound. Water can react with the starting material, phosphorus trichloride, to form phosphorous acid and HCl. It can also hydrolyze the final product, this compound, to form dihexyl phosphite and hexanol.[3][4] To control moisture:
-
Use anhydrous reagents: Ensure that the hexanol, solvent, and base are thoroughly dried before use.[1]
-
Inert atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q4: What are the recommended reaction conditions (temperature, solvent) for synthesizing this compound?
A4: While specific conditions can be optimized, general guidelines include:
-
Temperature: The reaction is exothermic, so it is typically carried out at low temperatures, often starting at 0°C or below, with cooling to manage the heat generated.[7][8] After the addition of phosphorus trichloride, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[1]
-
Solvent: A dry, inert solvent such as petroleum ether, toluene, or hexane is commonly used to facilitate stirring and control the reaction temperature.[1]
Q5: How can I effectively purify the crude this compound?
A5: Purification typically involves a multi-step process:
-
Filtration: The first step is to remove the precipitated amine hydrochloride salt by filtration.[1]
-
Washing: The filtrate can be washed with water or a mild aqueous base to remove any remaining water-soluble impurities. However, this must be done carefully to avoid hydrolysis of the product.[4][9] Using an aqueous solution of ammonium carbamate has been suggested to improve washing efficiency and minimize hydrolysis.[4]
-
Drying: The organic layer should be thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Distillation: The final purification is achieved by vacuum distillation to separate the this compound from the solvent and any less volatile byproducts.[1][3][10]
Data Presentation
Table 1: Influence of Base on Byproduct Formation (Qualitative)
| Base Type | Key Advantages | Potential Issues | Citation |
| Tertiary Amines (e.g., Triethylamine, Pyridine) | Effective HCl scavengers, leading to higher yields of trialkyl phosphite. | Can sometimes be difficult to remove completely during purification. | [5][6] |
| Ammonia | Inexpensive. | Can lead to the formation of other nitrogen-containing byproducts and can be less efficient in preventing dialkyl phosphite formation. | [4][7] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or gently heat after PCl₃ addition. |
| Loss of product during workup. | Ensure efficient extraction and careful distillation. | |
| Presence of moisture. | Use anhydrous reagents and an inert atmosphere. | |
| High Levels of Dihexyl Phosphite | Inefficient HCl neutralization. | Improve stirring, use a slight excess of base, and ensure slow PCl₃ addition.[1] |
| Product is cloudy or contains solid particles after distillation | Incomplete removal of amine salts. | Ensure thorough filtration and washing before distillation. |
| Thermal decomposition during distillation. | Use a lower distillation pressure to reduce the boiling point. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous trialkyl phosphites and should be adapted and optimized for specific laboratory conditions.[1]
-
Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Anhydrous hexanol (3.0 equivalents) and a dry tertiary amine base (e.g., triethylamine, 3.0-3.3 equivalents) are dissolved in a dry, inert solvent (e.g., toluene) in the reaction flask.
-
Cooling: The flask is cooled in an ice-water or dry ice-acetone bath to 0°C or below.
-
Phosphorus Trichloride Addition: Phosphorus trichloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the desired low temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction may be gently heated to ensure completion.
-
Work-up:
-
The precipitated amine hydrochloride salt is removed by filtration.
-
The filter cake is washed with a small amount of the dry solvent.
-
The combined filtrate is concentrated under reduced pressure to remove the solvent.
-
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 5. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 7. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 8. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
- 9. CN1900085A - Trimethyl phosphite production process - Google Patents [patents.google.com]
- 10. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Metal Complexes with Trihexyl Phosphite Ligands
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the stabilization of metal complexes containing trihexyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound metal complexes?
A1: Metal complexes of this compound are susceptible to two main degradation pathways: hydrolysis and oxidation. This compound, an organophosphorus compound with a P(III) center, can react with water, leading to the cleavage of the P-O bond.[1][2] Additionally, the phosphorus center is readily oxidized by atmospheric oxygen to the more stable P(V) state.[1]
Q2: What are the visible signs of complex degradation during my experiment?
A2: Visual indicators of degradation can include a change in the color of the reaction mixture, the formation of a precipitate, or the appearance of turbidity. These changes may signal the decomposition of the desired complex and the formation of insoluble metal oxides or hydroxides resulting from ligand degradation.
Q3: How does degradation of the this compound ligand affect my catalytic reaction?
A3: Degradation of the this compound ligand leads to a change in the coordination sphere of the metal center. This can result in the formation of catalytically less active or completely inactive species.[2] For instance, the oxidation of phosphite to phosphate, which is a poor ligand, can lead to the formation of inactive metal phosphate species or metal carbonyl clusters if CO is present.[2]
Q4: How can I prevent the degradation of my this compound complex?
A4: To prevent degradation, it is crucial to handle the complexes under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[3] This minimizes exposure to both oxygen and moisture. Additionally, using anhydrous, degassed solvents is essential. For storage, keeping the neat ligand and the metal complex in a desiccator can help prevent hydrolysis.[4][5]
Q5: Are there any chemical additives that can help stabilize my complex?
A5: Yes, certain additives can enhance stability. The use of acid scavengers, such as non-coordinating bases or materials like hydrotalcite, can neutralize any acidic impurities that might catalyze hydrolysis.[6][7] While more common in polymer stabilization, the addition of primary antioxidants (e.g., hindered phenols) could also offer protection against oxidation, though their compatibility with the catalytic system must be verified.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Catalytic Activity | Ligand degradation (hydrolysis or oxidation). | Monitor the reaction mixture using ³¹P NMR to check for the presence of phosphite, phosphate, and hydrolyzed species. Ensure rigorous inert atmosphere and anhydrous conditions. |
| Unexpected Color Change | Decomposition of the metal complex. | Stop the reaction and analyze a sample by ³¹P NMR and other relevant spectroscopic techniques to identify the species present. Review handling procedures to eliminate sources of air and water. |
| Precipitate Formation | Formation of insoluble metal oxides/hydroxides or degraded ligand byproducts. | Filter the precipitate and analyze both the solid and the filtrate. The solid may be an inorganic metal salt, and the filtrate will show the state of the phosphorus ligand via ³¹P NMR. |
| Inconsistent Results | Variable purity or degradation of the this compound ligand stock. | Purify the this compound ligand by distillation under reduced pressure before use. Store the purified ligand under an inert atmosphere and in a desiccator. |
Data Presentation
Table 1: Hydrolysis of Triethyl Phosphite (Analogue for this compound) at 20°C
| pH | Time | % Triethyl Phosphite Remaining | % Diethyl Phosphite | % Monoethyl Phosphite |
| 4 | Immediate | 0 | 100 | 0 |
| 7 | 20 minutes | 0 | 89.3 | 10.7 |
| 9 | 3 hours | 69.9 | 2.4 | 27.8 |
| 9 | 19 hours | Not reported | Not reported | 93.4 |
Data sourced from a study on triethyl phosphite and provides a general indication of the pH-dependent hydrolysis of trialkyl phosphites.[8][9]
Table 2: Characteristic ³¹P NMR Chemical Shifts
| Compound Type | Example | Typical Chemical Shift (δ, ppm) |
| Trialkyl Phosphite | P(OEt)₃ | ~ +139 |
| Coordinated Trialkyl Phosphite | [Ni(P(OEt)₃)₄] | Varies with metal and other ligands |
| Dialkyl Phosphite (Hydrolysis Product) | (EtO)₂P(O)H | +7 to +10 (with large ¹JP-H) |
| Trialkyl Phosphate (Oxidation Product) | OP(OEt)₃ | ~ -1 |
| Phosphoric Acid (Final Hydrolysis Product) | H₃PO₄ | ~ 0 |
These are approximate values; the exact chemical shift will depend on the solvent and the specific complex. Data inferred from multiple sources.[10][11][12]
Mandatory Visualizations
Caption: Degradation pathways of this compound complexes.
Caption: Experimental workflow for handling air-sensitive complexes.
Caption: Troubleshooting logic for ³¹P NMR analysis.
Experimental Protocols
Protocol 1: General Synthesis of a Metal-Trihexyl Phosphite Complex under Inert Atmosphere
This protocol provides a general guideline for the synthesis of a nickel(0) complex as an example. It should be adapted based on the specific metal precursor and stoichiometry.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel) must be oven-dried for at least 4 hours at 120°C and assembled on a Schlenk line while still hot.
-
Inert Atmosphere: The assembled apparatus should be subjected to at least three cycles of evacuating under high vacuum and refilling with high-purity argon or nitrogen.
-
Solvent Preparation: Use anhydrous grade solvent (e.g., toluene, THF). The solvent must be degassed prior to use by either the freeze-pump-thaw method (three cycles) or by sparging with an inert gas for at least 30 minutes.
-
Reagent Addition:
-
Under a positive flow of inert gas, add the metal precursor (e.g., Ni(COD)₂) to the Schlenk flask.
-
Add the required volume of degassed solvent via a cannula or a gas-tight syringe.
-
Slowly add the this compound ligand via a gas-tight syringe while stirring. The addition should be done at a controlled temperature (e.g., 0°C) if the reaction is exothermic.
-
-
Reaction and Monitoring: Allow the reaction to stir at the desired temperature. Monitor the reaction's progress by taking aliquots for ³¹P NMR analysis using an air-tight syringe and preparing the sample in a glovebox or using a J. Young NMR tube.[13]
Protocol 2: Monitoring Complex Degradation by ³¹P NMR Spectroscopy
-
Sample Preparation (Air-Sensitive):
-
Inside a glovebox, transfer ~0.5 mL of the reaction mixture into an NMR tube and cap it.
-
Alternatively, use a J. Young NMR tube. Attach the tube to the Schlenk line via an adapter, evacuate and refill with inert gas.[13] Transfer the sample via cannula or syringe under a positive flow of inert gas and seal the tube.[13]
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard (e.g., external H₃PO₄) can be used for accurate chemical shift determination.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) if quantitative data is desired.
-
-
Data Analysis:
-
Identify the signal for the coordinated this compound.
-
Look for the appearance of new signals. A peak near 0 ppm is indicative of the formation of a phosphate species due to oxidation.[11]
-
Signals in the range of +7 to +10 ppm, often appearing as a doublet due to P-H coupling, suggest the formation of dialkyl phosphite, a product of hydrolysis.
-
The relative integration of these peaks can be used to quantify the extent of degradation.
-
References
- 1. Synthesis of Highly Monodisperse Nickel and Nickel Phosphide Nanoparticles [mdpi.com]
- 2. life-trialkyl.eu [life-trialkyl.eu]
- 3. [PDF] Antioxidants in Organophosphorus Compounds Poisoning | Semantic Scholar [semanticscholar.org]
- 4. terrauniversal.com [terrauniversal.com]
- 5. agmcontainer.com [agmcontainer.com]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. e-space [e-space.mmu.ac.uk]
- 8. benthamdirect.com [benthamdirect.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Antioxidants in organophosphorus compounds poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Techniques for removing acidic impurities from trihexyl phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trihexyl phosphite. The focus is on practical techniques for removing acidic impurities that can arise during synthesis or storage.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in this compound?
A1: The most common acidic impurities in this compound are byproducts of hydrolysis or incomplete synthesis. These include:
-
Dihexyl phosphite ((C₆H₁₃O)₂P(O)H): Formed from the hydrolysis of this compound.
-
Monohexyl phosphite (C₆H₁₃OP(O)(OH)H): A further hydrolysis product.
-
Phosphorous acid (H₃PO₃): Can be present from the reaction of water with the phosphorus trichloride precursor.
-
Hydrogen Halides (e.g., HCl): Residual acid from synthesis using phosphorus trichloride, especially if the acid scavenger (like an amine) is not used in sufficient quantity or if mixing is inefficient.[1]
Q2: What are the primary methods for removing acidic impurities from this compound?
A2: The two main strategies are vacuum distillation and neutralization with a mild base, often followed by drying.
-
Vacuum Distillation: This is the most common and effective method for separating this compound from less volatile acidic impurities like dihexyl phosphite and phosphorous acid.[1][2][3] It is crucial to perform this under reduced pressure to prevent thermal decomposition.[3]
-
Mild Alkaline Wash: A dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) can be used to neutralize and extract acidic impurities into an aqueous phase.[4][5] This method requires rigorous drying of the organic phase post-wash to prevent hydrolysis of the product.
-
Solvent Extraction: This technique can separate the desired trialkyl phosphite from amine hydrohalide salts and other byproducts formed during synthesis.[6]
Q3: How can I determine the level of acidic impurities in my this compound sample?
A3: The level of acidic impurities is typically quantified by measuring the "acid value" or "acid number." This is determined by titrating a known weight of the this compound sample with a standardized solution of a base, such as potassium hydroxide (KOH).[7][8] The endpoint can be detected using a colorimetric indicator like phenolphthalein or potentiometrically.[9] A lower acid value indicates a purer product.
Q4: What are the signs of degradation in this compound?
A4: Degradation is primarily due to hydrolysis and oxidation. Signs of degradation include:
-
Increased Acidity: A rising acid value over time indicates hydrolysis.
-
Cloudiness or Phase Separation: The formation of insoluble hydrolysis products can make the liquid appear hazy or form a separate layer.
-
Change in Viscosity: The formation of higher molecular weight phosphorous species can lead to an increase in viscosity.
-
Yellowing: While pure this compound is a colorless liquid, discoloration can indicate the presence of impurities or degradation products.
Troubleshooting Guide
Q1: My this compound appears cloudy or has formed a precipitate after synthesis. What is the cause and how can I fix it?
A1: Cloudiness is often due to the precipitation of amine hydrohalide salts if an amine was used as an acid scavenger during synthesis.[1] It can also be caused by insoluble hydrolysis products.
-
Solution: Filter the crude product to remove any solid precipitates before proceeding with further purification, such as vacuum distillation. If an amine salt is the cause, washing the crude product with a solvent like dry petroleum ether can help remove it.[1]
Q2: I performed a vacuum distillation, but the acid value of my this compound is still high. What could be the reason?
A2: There are a few possibilities:
-
Co-distillation: If the boiling points of the impurities are very close to that of this compound under the vacuum conditions used, they may co-distill. This is less likely for dihexyl phosphite but can be a factor.
-
Inefficient Fractionation: Your distillation setup may not have enough theoretical plates for a clean separation. Using a fractionating column (e.g., a Vigreux column) can improve separation efficiency.[1]
-
Degradation During Distillation: If the distillation temperature is too high or the residence time in the heated flask is too long, the this compound itself can decompose, forming new acidic impurities. Ensure the vacuum is sufficiently deep to keep the boiling temperature as low as possible.
Q3: I washed my this compound with a basic solution, but now my NMR spectrum shows new, unexpected peaks. What happened?
A3: The most likely cause is hydrolysis of the this compound due to residual water. Trialkyl phosphites are sensitive to moisture, and even trace amounts of water after an aqueous wash can cause degradation.
-
Solution: Always thoroughly dry the organic phase after any aqueous wash. Use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and ensure it is completely removed by filtration before any final distillation step.
Q4: My purified this compound turned yellow during storage. Is it still usable?
A4: Yellowing can be a sign of oxidation or the presence of minor impurities. The product may still be usable depending on your application's sensitivity.
-
Recommendation: First, re-measure the acid value to check for hydrolysis. If the acid value is still within an acceptable range for your experiment, the product may be fine. For high-purity applications, re-distillation may be necessary. To prevent this, store purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₈H₃₉O₃P | 334.47 | 158 °C @ 2 mmHg | ~0.90 |
| Dihexyl Phosphite | C₁₂H₂₇O₃P | 250.31 | Higher than this compound | Higher than this compound |
| Phosphorous Acid | H₃PO₃ | 82.00 | Decomposes > 200 °C | 1.65 |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Separation based on boiling point differences. | Highly effective for removing non-volatile or high-boiling impurities. Yields very pure product. | Requires vacuum setup. Risk of thermal decomposition if not controlled properly. | Removing hydrolysis products (dihexyl phosphite, phosphorous acid) and salts.[1][2] |
| Mild Alkaline Wash | Neutralization of acidic impurities into water-soluble salts. | Good for removing acidic compounds without high-temperature distillation. | Risk of product hydrolysis if not dried thoroughly.[10] May not remove non-acidic impurities. | Neutralizing residual acidic catalysts or hydrolysis products.[4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound from less volatile acidic impurities.
Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. A short-path distillation head or a Vigreux column (20-30 cm) is recommended.[1] Use a magnetic stirrer in the boiling flask.
-
Charging the Flask: Add the crude this compound to the round-bottom distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump. It is advisable to use a cold trap between the apparatus and the pump. Aim for a pressure of 1-2 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collecting Fractions:
-
Collect any low-boiling solvent or volatile impurities as a "forerun" fraction and discard.
-
Slowly increase the temperature until the this compound begins to distill. Collect the main fraction at the expected boiling point (approx. 158 °C at 2 mmHg).
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product under an inert atmosphere.
Protocol 2: Purification by Mild Alkaline Wash
This protocol is for neutralizing and removing acidic impurities. Extreme care must be taken to exclude moisture.
Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which it is highly soluble and which can be easily dried and removed (e.g., diethyl ether or hexanes).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake gently, frequently venting to release any pressure from CO₂ evolution. Allow the layers to separate completely.
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time.
-
Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove residual water.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for at least 30 minutes.
-
Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound. For highest purity, this product can then be subjected to vacuum distillation (Protocol 1).
Protocol 3: Determination of Acid Value
This protocol determines the quantity of acidic impurities.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL conical flask.
-
Solvent Addition: Add 50 mL of a neutralized solvent mixture (e.g., a 1:1 v/v mixture of ethanol and diethyl ether).[7] To neutralize the solvent, add a few drops of phenolphthalein indicator and titrate with the KOH solution until a faint pink color persists.
-
Dissolution: Swirl the flask to completely dissolve the sample.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with a standardized 0.1 M potassium hydroxide (KOH) solution, swirling the flask constantly, until a stable, faint pink endpoint is reached (persisting for at least 30 seconds).
-
Calculation: Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the this compound sample (g)
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 3. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutralization & Washing | K-TEK [ktekprocess.com]
- 6. US3235629A - Selective trialkylphosphite extraction process - Google Patents [patents.google.com]
- 7. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 8. fssai.gov.in [fssai.gov.in]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
Addressing poor solubility of trihexyl phosphite in polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of trihexyl phosphite in polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in polar solvents?
A1: this compound is a nonpolar molecule due to the presence of three long hexyl (C6H13) alkyl chains. Polar solvents, such as water, methanol, and ethanol, preferentially dissolve polar molecules and ions through dipole-dipole interactions and hydrogen bonding. The hydrophobic nature of the hexyl chains in this compound prevents effective interaction with polar solvent molecules, leading to poor solubility. The principle of "like dissolves like" governs this behavior; nonpolar solutes dissolve best in nonpolar solvents. The increased hydrophobicity from the long alkyl chains makes this compound less soluble in water compared to shorter-chain analogs like triethyl phosphite.[1][2]
Q2: I'm observing a chemical reaction when trying to dissolve this compound in water. What is happening?
A2: Trialkyl phosphites can undergo hydrolysis in the presence of water, especially under acidic or neutral conditions.[3] This reaction breaks down the this compound into dihexyl phosphite and hexanol. The rate of hydrolysis is pH-dependent, being faster in acidic and neutral solutions and slower in basic solutions.[3] Therefore, if you are using an unbuffered aqueous system, the perceived insolubility might be complicated by this degradation reaction.
Q3: Are there any general strategies to improve the solubility of this compound in a polar solvent system?
A3: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods for laboratory-scale applications include:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to the polar solvent can increase the solubility of nonpolar compounds.[4][5][6][7]
-
Micellar Solubilization: Using a surfactant to form micelles in the polar solvent can encapsulate the this compound within the hydrophobic micelle cores, effectively dispersing it in the aqueous phase.[8][9]
Q4: Which co-solvents are recommended for improving this compound solubility?
A4: Common water-miscible organic solvents that can act as co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[8][10][11] The choice of co-solvent will depend on the specific requirements of your experiment, including downstream applications and potential interactions with other components.
Q5: How do I choose a suitable surfactant for micellar solubilization?
A5: Surfactants are molecules with a polar head and a nonpolar tail. For solubilizing a nonpolar compound like this compound, you would typically choose a surfactant that forms micelles with a hydrophobic core. The selection depends on factors like the desired concentration, ionic strength, and temperature of your system. Common laboratory surfactants include sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and non-ionic surfactants like Tween® and Triton™ X-100. For pharmaceutical applications, non-ionic surfactants are often preferred due to their lower toxicity.[8]
Solubility Data Summary
| Solvent System | Expected Solubility of this compound | Rationale |
| Water | Very Low / Insoluble | This compound is highly nonpolar and will not readily dissolve in the highly polar water. Hydrolysis may also occur.[3] |
| Ethanol | Low to Moderate | As a less polar solvent than water, ethanol will have a greater capacity to dissolve this compound, but high concentrations may not be achievable. |
| Methanol | Low | Methanol is more polar than ethanol, so the solubility of this compound is expected to be lower than in ethanol. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent with a good capacity for dissolving a wide range of nonpolar and polar compounds. |
| Water with Co-solvent (e.g., Ethanol, DMSO) | Moderate to High (concentration dependent) | The co-solvent reduces the overall polarity of the solvent system, allowing for greater solubilization of the nonpolar this compound.[4][6] |
| Aqueous Surfactant Solution (above CMC) | Moderate to High (concentration dependent) | The this compound is encapsulated in the hydrophobic cores of the micelles, leading to apparent solubilization.[8][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol-Water System)
This protocol provides a general method for attempting to dissolve this compound in a mixed polar solvent system.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
Methodology:
-
Initial Dissolution in Co-solvent: In a clean, dry glass vial, add a known volume of this compound. To this, add a small volume of ethanol (e.g., 10 times the volume of the phosphite) and a magnetic stir bar.
-
Mixing: Cap the vial and place it on a magnetic stirrer. Stir the mixture at room temperature until the this compound is fully dissolved in the ethanol. Gentle warming (e.g., to 30-40°C) may be applied if necessary, but be cautious of potential hydrolysis if any water is present.
-
Titration with Polar Solvent: While stirring, slowly add deionized water to the ethanol-phosphite solution dropwise.
-
Observation: Continue adding water and observe the solution for any signs of precipitation or cloudiness, which would indicate that the solubility limit has been exceeded.
-
Final Formulation: Once the desired final concentration and solvent ratio are achieved without precipitation, the solution is ready for use. If precipitation occurs, you will need to adjust the final solvent ratio to have a higher proportion of the co-solvent.
-
Stability Check: It is advisable to let the final solution stand for a period (e.g., 1-2 hours) to ensure it remains stable and that the this compound does not precipitate out over time.
Protocol 2: Micellar Solubilization
This protocol outlines a general procedure for solubilizing this compound in an aqueous solution using a surfactant.
Materials:
-
This compound
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Deionized water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
Vortex mixer or sonicator
Methodology:
-
Prepare Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in deionized water at a concentration well above its critical micelle concentration (CMC). For SDS, the CMC is approximately 8.2 mM. A 100 mM stock solution is a reasonable starting point.
-
Combine Phosphite and Surfactant Solution: In a glass vial, add a known amount of this compound. Then, add the surfactant stock solution to achieve the desired final concentration of the phosphite.
-
Energy Input for Encapsulation: Cap the vial tightly and agitate the mixture vigorously. This can be done using a vortex mixer for several minutes or by using a bath sonicator. The mechanical energy helps to break down the this compound into smaller droplets and facilitates their encapsulation within the surfactant micelles.
-
Equilibration: After initial agitation, place the vial on a magnetic stirrer and allow it to stir for an extended period (e.g., 1-2 hours) at a constant temperature to ensure the system reaches equilibrium.
-
Observation: A successful solubilization will result in a clear or slightly opalescent solution with no visible phase separation or large droplets of this compound.
Visual Troubleshooting and Methodologies
Caption: Troubleshooting workflow for poor solubility.
Caption: Co-solvent mechanism of solubilization.
Caption: Micellar encapsulation of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Optimizing Trihexyl Phosphite-Mediated Reductions
Welcome to the technical support center for trihexyl phosphite-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes. The following sections offer detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific problems that may be encountered during this compound-mediated reduction reactions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Temperature Optimization: The reaction temperature is a critical parameter. While higher temperatures generally increase reaction rates, excessively high temperatures can lead to the decomposition of the phosphite reagent or the desired product. Conversely, a temperature that is too low may result in an impractically slow reaction rate. It is crucial to find the optimal temperature range for your specific substrate.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by techniques like TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. If side product formation is observed, consider lowering the temperature. The bulky hexyl groups on this compound can necessitate higher temperatures compared to smaller trialkyl phosphites to overcome steric hindrance.
-
-
Reagent Quality and Stoichiometry:
-
The purity of this compound is important. Impurities can interfere with the reaction. Ensure you are using a high-purity grade of the reagent.
-
An insufficient amount of this compound will result in incomplete conversion. Typically, a stoichiometric amount or a slight excess of the phosphite is used. The optimal ratio should be determined empirically.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the phosphite. High-boiling aromatic solvents like toluene or xylene are often suitable for these reactions, as they allow for a wider range of reaction temperatures.
-
Reaction Time: Reduction reactions can sometimes be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction over time to determine the point of maximum conversion.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound-mediated reductions.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity of the reduction?
Answer:
The formation of side products is often related to the reaction conditions being too harsh or the presence of reactive functional groups in the substrate.
-
Temperature Control: As mentioned previously, high temperatures can promote side reactions. Reducing the reaction temperature may improve selectivity, even if it requires a longer reaction time. The bulky nature of this compound can sometimes lead to different side-product profiles compared to less sterically hindered phosphites.
-
Substrate Purity: Impurities in the starting material can lead to the formation of byproducts. Ensure your substrate is of high purity before starting the reaction.
-
Inert Atmosphere: Some phosphite-mediated reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Rate of Addition: In some cases, slow addition of the this compound to the reaction mixture can help to control the reaction rate and minimize the formation of side products.
Issue 3: Difficult Product Purification
Question: I am having trouble separating my product from the trihexyl phosphate byproduct. What purification strategies are effective?
Answer:
The primary byproduct of a this compound-mediated reduction is trihexyl phosphate. Due to its high boiling point and relatively nonpolar nature, it can sometimes be challenging to separate from the desired product.
-
Chromatography: Column chromatography is often the most effective method for separating the product from trihexyl phosphate. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradual increase in eluent polarity can often effectively separate the less polar product from the more polar phosphate byproduct.
-
Distillation: If the desired product has a significantly lower boiling point than trihexyl phosphate (Boiling Point of this compound: 158 °C at 2 mmHg), fractional distillation under reduced pressure can be a viable purification method.[1]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective way to remove the liquid trihexyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound-mediated reduction?
A1: this compound acts as an oxygen acceptor. The phosphorus(III) center is nucleophilic and attacks an oxygen atom in the substrate (e.g., a nitro group, sulfoxide, or ozonide). This results in the formation of a phosphonium intermediate, which then collapses to form the deoxygenated product and the stable trihexyl phosphate (P(V)) byproduct. The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the phosphate.
Mechanism of Deoxygenation
Caption: General mechanism of deoxygenation using this compound.
Q2: How does the steric bulk of the hexyl groups affect the reaction?
A2: The long hexyl chains in this compound introduce significant steric hindrance around the phosphorus atom. This can influence the reaction in several ways:
-
Reaction Rate: The steric bulk can slow down the rate of reaction compared to less hindered phosphites like trimethyl or triethyl phosphite. Higher temperatures may be required to achieve a reasonable reaction rate.
-
Selectivity: In some cases, the steric hindrance can lead to increased selectivity for less sterically accessible functional groups in the substrate.
-
Side Reactions: The bulkiness may suppress certain side reactions that are more prevalent with smaller phosphites.
Q3: Are there any safety precautions I should be aware of when working with this compound?
A3: Yes, it is important to handle this compound with care.
-
Toxicity: While specific toxicity data for this compound is limited, related trialkyl phosphites can be harmful if swallowed or inhaled.[2][3] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]
-
Flammability: this compound is a combustible liquid.[6] Keep it away from open flames and heat sources.
-
Hydrolysis: It hydrolyzes slowly in the presence of water.[6] Store it in a tightly sealed container in a dry place.
Data Presentation
While specific quantitative data for the effect of temperature on this compound-mediated reductions is not widely available in the literature, the following table provides a general guideline based on the principles of chemical kinetics and the properties of similar phosphites. The values presented are illustrative and should be optimized for each specific reaction.
Table 1: Illustrative Effect of Temperature on a Hypothetical this compound-Mediated Deoxygenation
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Side Product Formation |
| 80 | 24 | 45 | Low |
| 100 | 12 | 75 | Moderate |
| 120 | 6 | 90 | Moderate to High |
| 140 | 3 | 85 | High |
| 160 | 1.5 | 70 | Very High |
Note: This data is hypothetical and intended for illustrative purposes only. Actual results will vary depending on the substrate, solvent, and other reaction conditions.
Experimental Protocols
General Protocol for the Deoxygenation of a Sulfoxide using this compound
This protocol provides a general starting point for performing a deoxygenation reaction. The specific conditions should be optimized for the particular substrate.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfoxide (1.0 mmol).
-
Add an appropriate anhydrous solvent (e.g., toluene, xylene, 10 mL).
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
-
Reaction:
-
Add this compound (1.1 mmol, 1.1 equivalents) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the sulfide product from the trihexyl phosphate byproduct.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
References
Technical Support Center: Monitoring Trihexyl Phosphite Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of reactions involving trihexyl phosphite using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs) for TLC
Q1: Why is TLC a good method for monitoring my this compound reaction? A: TLC is a rapid, inexpensive, and simple technique that allows for the qualitative monitoring of a reaction's progress. It helps you quickly visualize the consumption of the starting material (this compound) and the formation of new products, enabling you to determine the optimal reaction time.[1][2]
Q2: How do I choose the right solvent system (eluent)? A: The ideal solvent system will provide good separation between your starting material and product(s). A general guideline is to find a system where the starting material has an Rf value of approximately 0.3-0.5.[3] Since this compound is relatively nonpolar, start with a high ratio of a nonpolar solvent (like hexanes or petroleum ether) to a polar solvent (like ethyl acetate) and gradually increase the polarity.
Q3: My spots are not visible under UV light. What should I do? A: Not all compounds are UV-active. If you cannot see spots under a UV lamp, you must use a chemical stain. For phosphorus compounds, potassium permanganate stain or iodine vapor are effective visualization methods.[4]
Q4: What is a "cospot" and why is it important? A: A cospot is a single lane on the TLC plate where you apply both the starting material and a sample of the reaction mixture.[3][5] This is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product's Rf is very close to the reactant's Rf.[2][3][5]
Experimental Protocol: TLC Monitoring
-
Plate Preparation : Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes for your samples: "SM" (Starting Material), "Co" (Cospot), and "RXN" (Reaction Mixture).
-
Sample Preparation :
-
Dissolve a small amount of your pure this compound in a volatile solvent (e.g., ethyl acetate) to create the "SM" reference solution.
-
Carefully withdraw a small aliquot (a few drops) from your reaction vessel using a capillary tube.[2] Dilute this aliquot with a volatile solvent.
-
-
Spotting the Plate :
-
Using a clean capillary tube, spot the "SM" solution onto the leftmost lane.
-
Spot the diluted reaction mixture onto the rightmost "RXN" lane.
-
Spot the "SM" solution and then the reaction mixture on top of the same spot in the central "Co" lane.[3] Ensure spots are small and concentrated.
-
-
Development : Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line.[4][6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization :
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if applicable) and circle them with a pencil.
-
If spots are not UV-visible, dip the plate in a potassium permanganate stain or place it in a chamber with iodine crystals until spots appear.[4]
-
-
Analysis : The reaction is progressing if the spot corresponding to the starting material in the "RXN" lane diminishes in intensity while a new spot (the product) appears. The reaction is likely complete when the starting material spot is no longer visible in the "RXN" lane.[2]
Data Presentation: Expected TLC Behavior
| Compound Type | Expected Polarity | Expected Rf Value |
| This compound (P(III)) | Less Polar | Higher |
| Trihexyl Phosphate (P(V)=O) | More Polar | Lower |
| Other Polar Products | More Polar | Lower |
Note: Rf values are relative and highly dependent on the eluent system used.
Troubleshooting Guide for TLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots [4][7] | The sample is too concentrated (overloaded). | Dilute your sample solution and re-spot the plate.[4][7] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent (0.1-1%).[4] | |
| No Spots are Visible [4][6] | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][6] |
| The compound is not UV-active. | Use a chemical stain like potassium permanganate or iodine vapor for visualization.[4] | |
| The compound is volatile and evaporated. | This method may be unsuitable; consider NMR. | |
| Spots Remain on the Baseline | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system.[4] |
| Spots Run at the Solvent Front | The eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[4] |
Visualization: TLC Experimental Workflow
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. wyzant.com [wyzant.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to Trihexyl Phosphite and Triphenyl Phosphite as Ligands in Homogeneous Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides an objective, data-driven comparison of two common phosphite ligands: trihexyl phosphite, an aliphatic phosphite, and triphenyl phosphite, an aromatic phosphite. Understanding their distinct steric and electronic properties is key to optimizing catalytic systems.
Phosphite ligands are a class of organophosphorus compounds that have found extensive use in homogeneous catalysis, particularly in processes like hydroformylation and cross-coupling reactions.[1][2] Their utility stems from their unique electronic properties, being weaker σ-donors and stronger π-acceptors compared to traditional phosphine ligands.[3] This electronic profile can significantly influence the reactivity and stability of the metal catalyst.
Comparative Analysis of Physicochemical Properties
The fundamental differences between this compound and triphenyl phosphite arise from the nature of the organic groups attached to the phosphorus atom—aliphatic hexyl groups versus aromatic phenyl groups. These differences manifest in their steric bulk and electronic character, which are crucial parameters in ligand design.
Two key metrics are used to quantify these properties:
-
Tolman Cone Angle (θ): This is a measure of the steric bulk of a ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate accessibility and the stability of the catalytic complex.[4]
-
Tolman Electronic Parameter (ν): Often evaluated by measuring the C-O stretching frequency of a reference metal carbonyl complex, this parameter quantifies the ligand's electron-donating or -withdrawing nature. A higher frequency indicates a more electron-withdrawing (π-accepting) ligand.
Below is a summary of these key properties for the two ligands.
| Property | This compound (Aliphatic) | Triphenyl Phosphite (Aromatic) | Reference |
| Formula | P(O(CH₂)₅CH₃)₃ | P(OC₆H₅)₃ | |
| Molar Mass | 434.6 g/mol | 310.28 g/mol | [5] |
| Appearance | Colorless liquid | Colorless viscous liquid | [5] |
| Tolman Cone Angle (θ) | ~135° | ~128°-140° | [6][7] |
| Electronic Character | Stronger σ-donor, Weaker π-acceptor | Weaker σ-donor, Stronger π-acceptor | [8] |
Note: The cone angle for triphenyl phosphite can vary depending on the conformation and the metal center it is coordinated to.[6]
Performance in Catalytic Applications
The distinct steric and electronic profiles of trihexyl and triphenyl phosphite lead to different performance characteristics in catalytic reactions. The choice between them often depends on the specific requirements of the transformation, such as desired regioselectivity or catalyst stability.
Rhodium-Catalyzed Hydroformylation
Hydroformylation is a key industrial process for the synthesis of aldehydes from alkenes. The ligand plays a crucial role in controlling the activity and regioselectivity (linear vs. branched aldehyde).[9]
| Catalyst System | Substrate | Conversion (%) | Linear:Branched Ratio | Reference |
| Rh(acac)(CO)₂ / This compound | 1-Octene | >95% | ~9:1 | [2][10] |
| Rh(acac)(CO)₂ / Triphenyl Phosphite | 1-Octene | >95% | ~3:1 | [9] |
Generally, more electron-donating aliphatic phosphites like this compound tend to favor the formation of the linear aldehyde, which is often the desired product. In contrast, the more π-accepting nature of triphenyl phosphite can lead to higher proportions of the branched isomer.[9]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki-Miyaura coupling, the ligand stabilizes the active Pd(0) species and facilitates key steps in the catalytic cycle like oxidative addition and reductive elimination.[11][12]
| Catalyst System | Reaction | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / This compound | Suzuki: 4-bromotoluene + Phenylboronic acid | ~85% | 1 | [13][14] |
| Pd(OAc)₂ / Triphenyl Phosphite | Suzuki: 4-bromotoluene + Phenylboronic acid | >90% | 1 | [13][14] |
In many cross-coupling applications, the stability and reactivity afforded by aryl phosphites like triphenyl phosphite can be advantageous.[13] However, the specific choice of ligand is highly substrate-dependent, and optimization is often necessary.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of a phosphite ligand and its application in a catalytic reaction.
Synthesis of Triphenyl Phosphite
Triphenyl phosphite can be prepared from the reaction of phosphorus trichloride with phenol.[5][15]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Phenol (C₆H₅OH)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous toluene
Procedure:
-
A solution of phenol (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous toluene is prepared in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield triphenyl phosphite as a colorless liquid.[15]
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction using a phosphite ligand.[11]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphite ligand (trihexyl or triphenyl phosphite, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
Procedure:
-
To a Schlenk tube are added the aryl halide, arylboronic acid, palladium(II) acetate, the phosphite ligand, and the base.
-
The tube is evacuated and backfilled with nitrogen three times.
-
The solvent mixture is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Ligand Effects and Workflows
Diagrams can effectively illustrate complex relationships and experimental processes.
Caption: Relationship between ligand properties and catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. Triphenyl phosphite - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Trihexyl Phosphite and Triethyl Phosphite in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, precise control over polymer architecture is paramount for tailoring material properties to specific applications, from drug delivery systems to advanced materials. Trialkyl phosphites are versatile reagents that can function as stabilizers, antioxidants, and, notably, as chain transfer agents in radical polymerization, offering a means to regulate polymer molecular weight and distribution. This guide provides a comparative analysis of two such agents: trihexyl phosphite and triethyl phosphite. While direct, comprehensive experimental comparisons in the literature are scarce, this document synthesizes established principles of polymer chemistry to predict their relative performance and provides a detailed experimental protocol for their direct comparison.
Structural and Functional Overview
Trialkyl phosphites, with the general structure P(OR)₃, participate in radical polymerization primarily through a chain transfer mechanism. A growing polymer radical can abstract an atom from the phosphite, terminating the polymer chain and generating a new radical on the phosphite molecule. This new radical can then initiate the polymerization of a new monomer, thereby controlling the overall molecular weight of the resulting polymer.
The key difference between this compound and triethyl phosphite lies in the length of their respective alkyl chains:
-
Triethyl Phosphite: P(OCH₂CH₃)₃
-
This compound: P(OCH₂CH₂CH₂CH₂CH₂CH₃)₃
This structural variance is expected to influence their steric hindrance and hydrophobicity, which in turn will affect their reactivity and efficiency as chain transfer agents.
Predicted Performance in Polymerization
Based on fundamental principles of radical polymerization kinetics, the following differences in performance between this compound and triethyl phosphite can be anticipated:
-
Chain Transfer Activity: The steric bulk of the hexyl groups in this compound is significantly greater than that of the ethyl groups in triethyl phosphite. This increased steric hindrance around the phosphorus center in this compound may reduce its reactivity towards the growing polymer radical. Consequently, triethyl phosphite is expected to be a more efficient chain transfer agent, leading to a greater reduction in polymer molecular weight for a given concentration.
-
Monomer Conversion: The rate of polymerization can be influenced by the efficiency of the chain transfer agent. A highly efficient chain transfer agent can, in some systems, lead to a momentary decrease in the concentration of propagating radicals, potentially slowing the overall rate of monomer conversion. However, if the re-initiation step by the phosphite radical is fast, this effect may be minimal.
-
Polymer Molecular Weight (Mₙ and Mₙ): As a more efficient chain transfer agent, triethyl phosphite is predicted to produce polymers with a lower number-average (Mₙ) and weight-average (Mₙ) molecular weight compared to this compound at the same molar concentration.
-
Polydispersity Index (PDI): The PDI (Mₙ/Mₙ) is a measure of the breadth of the molecular weight distribution. Effective chain transfer agents can help to narrow the PDI by promoting a more uniform chain growth process. The relative effect of trihexyl and triethyl phosphite on PDI would depend on the kinetics of the transfer and re-initiation steps.
Illustrative Comparative Data
The following table presents hypothetical data for the free radical polymerization of methyl methacrylate (MMA) in the presence of this compound and triethyl phosphite. This data is intended to be illustrative of the expected trends based on the chemical principles discussed above and should be confirmed by experimental investigation.
| Parameter | No Chain Transfer Agent | With Triethyl Phosphite (0.1 mol%) | With this compound (0.1 mol%) |
| Monomer Conversion (%) | 95 | 92 | 94 |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 150,000 | 80,000 | 120,000 |
| Weight-Average Molecular Weight (Mₙ, g/mol ) | 300,000 | 150,000 | 230,000 |
| Polydispersity Index (PDI) | 2.0 | 1.88 | 1.92 |
Experimental Protocols
To empirically validate the predicted differences in performance, the following experimental protocol for the bulk polymerization of methyl methacrylate (MMA) is provided.
Objective: To compare the effect of this compound and triethyl phosphite as chain transfer agents on the kinetics and molecular weight properties of poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), initiator
-
Triethyl phosphite
-
This compound
-
Toluene, solvent
-
Methanol, non-solvent for precipitation
-
Standard laboratory glassware and equipment (Schlenk flasks, syringes, magnetic stirrer, heating mantle)
-
Analytical instruments: Gas Chromatography (GC) for monomer conversion, Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.
Procedure:
-
Monomer and Reagent Purification: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol.
-
Reaction Setup: In a series of Schlenk flasks, add the desired amount of MMA and AIBN (e.g., 0.1 mol% relative to monomer).
-
Addition of Chain Transfer Agent: To separate flasks, add the calculated amount of either triethyl phosphite or this compound (e.g., 0.1, 0.2, 0.5 mol% relative to monomer). Include a control reaction with no chain transfer agent.
-
Degassing: Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flasks in a preheated oil bath at a constant temperature (e.g., 60 °C) and stir the contents.
-
Sampling and Analysis: At regular time intervals, withdraw aliquots from each reaction mixture using a nitrogen-purged syringe.
-
Monomer Conversion: Analyze a portion of the aliquot by GC to determine the remaining monomer concentration.
-
Polymer Characterization: Precipitate the polymer from the remaining aliquot by adding it to an excess of cold methanol. Filter and dry the polymer under vacuum. Analyze the dried polymer by GPC to determine Mₙ, Mₙ, and PDI.
-
-
Data Analysis: Plot monomer conversion versus time to determine the polymerization kinetics. Plot Mₙ and PDI as a function of monomer conversion and as a function of the initial concentration of the chain transfer agent.
Visualizing the Mechanism
The following diagram illustrates the general mechanism of chain transfer in radical polymerization involving a trialkyl phosphite.
Caption: Chain transfer mechanism in radical polymerization.
Conclusion
The choice between this compound and triethyl phosphite as a chain transfer agent will depend on the desired polymer properties and processing conditions. Triethyl phosphite is anticipated to be a more potent molecular weight modifier due to lower steric hindrance. Conversely, this compound may offer advantages in systems where a less pronounced effect on molecular weight is desired or where its higher boiling point and lower volatility are beneficial. The provided experimental protocol offers a clear pathway for researchers to directly compare these two additives and select the optimal agent for their specific polymerization system. This systematic approach will enable the rational design and synthesis of polymers with tailored properties for a wide range of scientific and industrial applications.
A Comparative Guide to Analytical Methods for Determining Trihexyl Phosphite Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of trihexyl phosphite, a critical intermediate in various chemical syntheses. The selection of an appropriate analytical technique is paramount for ensuring product quality, process control, and the safety and efficacy of final products. This document outlines the principles, experimental protocols, and performance characteristics of key analytical methods, supported by experimental data from related organophosphorus compounds.
Key Analytical Techniques for Purity Assessment
The determination of this compound purity and the identification of potential impurities can be effectively achieved through several analytical techniques. The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and various titration methods. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Common impurities in trialkyl phosphites arise from synthesis side-reactions, degradation, or oxidation. For this compound, key potential impurities include:
-
Dihexyl phosphite: Formed from the hydrolysis of this compound.
-
Trihexyl phosphate: The oxidation product of this compound.
-
Hexanol: Residual starting material.
-
Other phosphite or phosphate esters: Arising from impurities in the starting materials.
Below is a comparative summary of the most effective analytical methods for the quality control of this compound.
Quantitative Data Summary
The following table summarizes the typical performance of each analytical method for the analysis of organophosphorus compounds, providing a basis for selecting the most appropriate technique for a given analytical challenge.
| Analytical Method | Analyte(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Typical Precision (%RSD) | Key Advantages |
| Gas Chromatography (GC-FID) | This compound, Hexanol | 0.2 µg/mL[1] | 0.7 µg/mL[1] | < 2%[1][2] | High resolution for volatile compounds, robust, cost-effective. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | This compound, Dihexyl phosphite, Trihexyl phosphate | Compound specific, typically in the low mg range | Compound specific, typically in the low mg range | < 1%[3] | Absolute quantification without a specific reference standard for the analyte, provides structural information, distinguishes P(III) and P(V) species. |
| High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Phosphites and Phosphates (as impurities) | 0.76 µg/mL (phosphite)[4] | 2.29 µg/mL (phosphite)[4] | < 5% | Suitable for non-volatile impurities, can separate ionic species. |
| Karl Fischer Titration | Water | ppm levels | ppm levels | < 1% (coulometric)[5] | Specific for water content, highly accurate and precise. |
| Acid-Base Titration | Acidic Impurities | Dependent on titrant concentration | Dependent on titrant concentration | < 2% | Simple, rapid, and inexpensive for determining acidic content. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar organophosphorus compounds and can be adapted for this compound analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the primary assay of this compound and the quantification of volatile impurities like residual hexanol.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like a DB-Wax for better separation of certain impurities.[2]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as isopropanol or hexane.
-
An internal standard (e.g., dodecane) can be added for improved quantitative accuracy.
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy
³¹P NMR is a powerful tool for the unambiguous identification and quantification of phosphorus-containing compounds, including this compound and its phosphate and phosphite impurities.[6][7] The chemical shifts are highly sensitive to the oxidation state and coordination environment of the phosphorus atom.
Instrumentation:
-
NMR spectrometer with a broadband probe tunable to the ³¹P frequency (e.g., 162 MHz on a 400 MHz spectrometer).
Acquisition Parameters for Quantitative Analysis:
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the phosphorus nuclei being quantified (a value of 30-60 seconds is often sufficient for phosphites and phosphates).
-
Acquisition Time: Sufficient to resolve peaks and obtain good signal-to-noise.
-
Number of Scans: Dependent on sample concentration, typically 16-64 scans.
-
Referencing: External 85% H₃PO₄ at 0 ppm.
Sample Preparation:
-
Accurately weigh 50-100 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
A known amount of an internal standard (e.g., triphenyl phosphate) can be added for absolute quantification.
Expected Chemical Shifts:
-
Trialkyl phosphites (P(III)): ~ +138 ppm
-
Trialkyl phosphates (P(V)): ~ 0 ppm
-
Dialkyl phosphites (P(III)-H): ~ +7 to +10 ppm (with P-H coupling)
Karl Fischer Titration for Water Content
This method is specific for the determination of water content, a critical parameter for the stability of this compound, which is susceptible to hydrolysis.[8][9]
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (one-component or two-component).
-
Anhydrous methanol or a specialized solvent for aldehydes and ketones if interferences are present.
Procedure (Volumetric):
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[10]
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize the solvent.
-
Accurately weigh and inject a suitable amount of the this compound sample into the vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
Acid-Base Titration for Acidic Impurities
This simple titrimetric method is used to determine the acid number, which is an indicator of the presence of acidic impurities such as dihexyl phosphite.[11][12]
Instrumentation:
-
Automatic potentiometric titrator or a manual titration setup with a burette and pH meter/indicator.
Reagents:
-
Titrant: Standardized 0.1 M potassium hydroxide (KOH) in isopropanol.
-
Solvent: A mixture of toluene and isopropanol (e.g., 1:1 v/v).
-
Indicator (for manual titration): p-Naphtholbenzein or phenolphthalein.
Procedure (Potentiometric):
-
Accurately weigh a suitable amount of the this compound sample into a beaker.
-
Dissolve the sample in the titration solvent.
-
Titrate with the standardized KOH solution, recording the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve.
-
A blank titration is performed on the solvent mixture, and the sample result is corrected.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting an analytical method and the signaling pathways relevant to the analysis of this compound.
Caption: Workflow for selecting an analytical method.
Caption: Degradation and oxidation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. mcckf.com [mcckf.com]
- 10. scribd.com [scribd.com]
- 11. ppapco.ir [ppapco.ir]
- 12. azom.com [azom.com]
Performance comparison of trihexyl phosphite as a polymer stabilizer
A Comparative Guide for Researchers and Formulation Scientists
In the realm of polymer manufacturing, the selection of an appropriate stabilizer is paramount to ensure the longevity and performance of the final product. Trihexyl phosphite, an organophosphorus compound, has emerged as a noteworthy secondary antioxidant, tasked with protecting polymers from degradation during high-temperature processing and throughout their service life. This guide provides a comprehensive comparison of this compound's performance against other commonly used phosphite stabilizers, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a competitive performance profile as a polymer stabilizer, particularly in polyolefins such as polypropylene and polyethylene. Its efficacy is most evident in its ability to maintain melt flow properties and enhance color stability during processing. While aryl phosphites like tris(2,4-di-tert-butylphenyl)phosphite (commonly known as Antioxidant 168) often exhibit superior hydrolytic stability, alkyl phosphites such as this compound can offer advantages in terms of compatibility and cost-effectiveness in certain applications. The selection of the optimal phosphite stabilizer is ultimately dependent on the specific polymer, processing conditions, and end-use requirements.
Mechanism of Action: The Role of Phosphite Stabilizers
Phosphite stabilizers function as secondary antioxidants by decomposing hydroperoxides, which are unstable byproducts formed during the oxidation of polymers. This action prevents the propagation of chain reactions that lead to polymer degradation, manifesting as discoloration, embrittlement, and a decline in mechanical properties. This protective mechanism is particularly crucial during melt processing at elevated temperatures.
A Comparative Analysis of Alkyl Phosphites in Antioxidant Blends for Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Alkyl phosphites are a critical class of secondary antioxidants extensively used in the stabilization of polymeric materials. They function primarily by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thus preventing chain scission and degradation.[1] When used in combination with primary antioxidants, such as hindered phenols, phosphites exhibit a powerful synergistic effect, enhancing processing stability, color retention, and the long-term service life of the polymer.[2][3] This guide provides an objective comparison of the performance of various commercial alkyl phosphites, supported by experimental data and detailed methodologies.
Performance Comparison of Commercial Alkyl Phosphites
The efficacy of an alkyl phosphite antioxidant is determined by several key performance indicators, including its hydrolytic stability, its ability to maintain the polymer's melt flow characteristics, prevent discoloration, and prolong resistance to oxidation.
Hydrolytic Stability
One of the most significant challenges for phosphite antioxidants is their susceptibility to hydrolysis, which can compromise their performance and cause handling issues.[4] The stability of different phosphites varies significantly based on the steric hindrance around the phosphorus atom.[4]
Table 1: Comparative Hydrolytic Stability of Commercial Phosphites (Data sourced from a study where phosphites were exposed to 60°C and 75% relative humidity, with degradation measured by HPLC.[4])
| Phosphite Antioxidant | Time to Complete Hydrolysis (hours) | Relative Stability Ranking |
| Alkanox 28 | >2000 (only 20% hydrolyzed) | Very High |
| Alkanox 240 | ~2000 | High |
| ADK STAB HP-10 | 144 | Moderate |
| ADK STAB PEP-36 | 40 | Low |
| Ultranox 641 | 20 | Very Low |
| Alkanox P-24 | <10 | Very Low |
Processing Stability: Melt Flow Rate and Yellowness Index
Processing stability is crucial for polymers subjected to high temperatures during manufacturing steps like extrusion.[5] Antioxidant blends are evaluated by their ability to maintain the Melt Flow Rate (MFR) and minimize the Yellowness Index (YI) after multiple processing passes. A stable MFR indicates minimal change in polymer molecular weight, while a low YI signifies better color protection.[6][7]
Table 2: Performance in Polypropylene (PP) after Multiple Extrusions (Data synthesized from studies evaluating antioxidant performance in PP. Conditions: 230°C, 2.16 kg load for MFI.)
| Antioxidant System (0.1% concentration) | Melt Flow Index (g/10 min) after 5 Extrusions | Yellowness Index (YI) after 5 Extrusions | Oxidative Induction Time (OIT, mins) at 200°C |
| Unstabilized PP | > 30 (significant degradation) | High (>10) | < 5 |
| PP + Irganox 1010 / Irgafos 168 (1:1) | ~8.5[8] | ~2.5[9] | ~13[8] |
| PP + Vitamin E / Irgafos 168 (1:1) | ~12.0 (lower cross-link density noted)[6] | Not Reported | Not Reported |
Note: Direct comparative data for all phosphites under identical conditions is limited. Performance can vary based on the specific polymer, co-additives, and processing parameters.
Antioxidant Mechanism and Experimental Workflow
Mechanism of Action
Alkyl phosphites function as secondary antioxidants by interrupting the oxidative cycle. Primary antioxidants, like hindered phenols (A-H), donate a hydrogen atom to scavenge peroxy radicals (ROO•), forming hydroperoxides (ROOH). The phosphite ester (P(OR)₃) then decomposes these hydroperoxides into stable alcohols (ROH), preventing them from breaking down into more radicals that would accelerate polymer degradation. The phosphite itself is oxidized into a stable phosphate.[1]
Caption: General mechanism of synergistic polymer stabilization.
Experimental Evaluation Workflow
The comparative evaluation of antioxidant blends follows a structured workflow, from material preparation to performance testing after simulated aging through processing.
Caption: Standard workflow for evaluating antioxidant performance.
Experimental Protocols
Melt Flow Rate (MFR) Testing
-
Standard: ASTM D1238[10]
-
Objective: To measure the rate of extrusion of a molten thermoplastic material through a die of a specified length and diameter under prescribed conditions of temperature and load.[11] It indicates the polymer's viscosity and average molecular weight.
-
Procedure:
-
Approximately 7 grams of the polymer sample (in pellet or powder form) is loaded into the heated barrel of a melt flow indexer at a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).[2][12]
-
A piston with a specified weight (e.g., 2.16 kg) is placed in the barrel, forcing the molten polymer through a standardized die.[12]
-
The extrudate is collected over a fixed period.
-
The collected samples are weighed, and the MFR is calculated and expressed in grams per 10 minutes (g/10 min).[11]
-
Yellowness Index (YI) Measurement
-
Standard: ASTM E313[13]
-
Objective: To quantify the change in color of a material from clear or white toward yellow, often as a result of degradation.[14][15]
-
Procedure:
-
A spectrophotometer is calibrated using a standard white reference tile.
-
The polymer sample, typically a compression-molded plaque of a specific thickness, is placed in the instrument's specimen holder.[16]
-
The instrument measures the light reflected or transmitted by the sample across the visible spectrum.
-
The Yellowness Index is calculated from the CIE tristimulus values (X, Y, Z) based on the equations defined in the standard.[15] The test should be performed on specimens of similar gloss and texture for accurate comparison.[16]
-
Oxidative Induction Time (OIT)
-
Standard: ASTM D3895[17]
-
Objective: To assess the thermal oxidative stability of a stabilized material by measuring the time until the onset of rapid, exothermic oxidation.[18]
-
Procedure:
-
A small sample (5-10 mg) of the material is placed in an open aluminum pan inside a Differential Scanning Calorimetry (DSC) cell.[19]
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under a continuous flow of inert nitrogen gas.[20]
-
Once the temperature stabilizes, the gas is switched from nitrogen to pure oxygen at the same flow rate.[21]
-
The OIT is the time interval from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve.[20] A longer OIT indicates greater oxidative stability.[18]
-
Hydrolytic Stability Assessment
-
Objective: To determine the resistance of a phosphite antioxidant to degradation by moisture.
-
Procedure:
-
A known quantity of the pure phosphite antioxidant is placed in an environmental chamber under controlled conditions of elevated temperature and humidity (e.g., 60°C and 75% relative humidity).[4]
-
Samples are withdrawn at regular time intervals.
-
The remaining concentration of the unhydrolyzed phosphite is quantified using High-Performance Liquid Chromatography (HPLC).[4][22]
-
The rate of depletion is used to determine the hydrolytic stability of the antioxidant.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Melt Flow Index Testing – Associated Polymer Labs, Inc. [testplastic.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. equitechintl.com [equitechintl.com]
- 8. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opus.hs-osnabrueck.de [opus.hs-osnabrueck.de]
- 10. sciteq.com [sciteq.com]
- 11. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Yellowness Index (YI) ASTM E313 [intertek.com]
- 15. Yellowness index measurement – Paul Wu's Blog [materean.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. mt.com [mt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
Characterizing Trihexyl Phosphite Complexes: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone for the structural elucidation and characterization of novel metal-ligand complexes. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of trihexyl phosphite complexes, complete with supporting data from analogous compounds and detailed experimental protocols.
This compound is a versatile ligand in coordination chemistry, known for forming stable complexes with a variety of transition metals. These complexes find applications in catalysis and materials science. Understanding their precise structure and stability is paramount, and mass spectrometry offers a powerful suite of tools for this purpose. This guide will delve into the utility of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry for the characterization of these compounds.
Performance Comparison of Mass Spectrometry Techniques
The choice of ionization technique is critical for the successful analysis of this compound complexes. Each method offers distinct advantages and is suited for different types of complexes and analytical objectives. The following table summarizes the key performance characteristics of ESI-MS, MALDI-MS, and APCI-MS for this application.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Atmospheric Pressure Chemical Ionization (APCI-MS) |
| Principle | Soft ionization of analytes from solution via a charged aerosol. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Ionization of analytes in the gas phase through corona discharge. |
| Sample Type | Soluble, polar to moderately polar complexes. Ideal for charged species. | Solid or liquid samples, suitable for a wide range of polarities and molecular weights. Good for neutral and less soluble complexes. | Volatile and semi-volatile, thermally stable, neutral, and less polar complexes. |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M]⁺˙ | [M+H]⁺, [M]⁺˙ |
| Mass Accuracy | High (<5 ppm with TOF or Orbitrap) | Good to High (typically <10 ppm with TOF) | Good (<10 ppm with TOF or Orbitrap) |
| Resolution | High | Good to High | High |
| Fragmentation | Can be controlled by in-source CID or tandem MS (MS/MS). Often involves sequential ligand loss. | Fragmentation can occur, but often produces intact molecular ions. Post-source decay (PSD) can provide fragmentation information. | In-source fragmentation is common and can be extensive. |
| Advantages | - Soft ionization preserves fragile complexes.- Easily coupled with liquid chromatography (LC-MS).- Provides information about species in solution. | - High sensitivity.- Tolerant to some salts and buffers.- Suitable for high molecular weight complexes.- Can analyze solid samples directly. | - Good for nonpolar compounds.- Less susceptible to ion suppression than ESI. |
| Disadvantages | - Susceptible to ion suppression.- Requires soluble samples.- May not be suitable for very nonpolar complexes. | - Matrix interference can be an issue in the low mass range.- Sample preparation can be critical.- Not easily coupled to LC. | - Requires thermal stability of the analyte.- Can induce significant fragmentation.- Not suitable for non-volatile compounds. |
Fragmentation Pathways of this compound Complexes
Understanding the fragmentation behavior of this compound complexes is crucial for their structural confirmation. While specific data for this compound complexes is scarce in publicly available literature, we can infer likely fragmentation pathways from studies on analogous organophosphorus complexes. For instance, the tandem mass spectrometry of lanthanide complexes with tricyclohexylphosphine oxide, a structurally similar ligand, reveals that the primary fragmentation pathway is the sequential loss of the phosphine oxide ligands[1].
A plausible fragmentation pathway for a generic mononuclear this compound complex, [M(P(OC₆H₁₃)₃)ₙXₘ]⁺ (where M is a metal, X is another ligand, and n and m are integers), when subjected to collision-induced dissociation (CID) in an ESI-MS/MS experiment, would likely involve:
-
Initial Ligand Loss: The most facile fragmentation would be the loss of a neutral this compound ligand, P(OC₆H₁₃)₃.
-
Sequential Ligand Loss: Subsequent fragmentation steps would involve the loss of additional this compound or other ligands.
-
Ligand Fragmentation: At higher collision energies, fragmentation of the this compound ligand itself could occur, likely through the loss of hexene (C₆H₁₂) from the hexoxy side chains.
The following diagram illustrates a potential fragmentation cascade for a hypothetical diphosphite metal complex.
References
A Comparative Guide to the Efficacy of Trihexyl Phosphite and Hindered Phenol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trihexyl phosphite and hindered phenol antioxidants. It is designed to assist researchers, scientists, and professionals in drug development and other fields in selecting the appropriate antioxidant for their specific applications. The information presented is supported by experimental data and detailed methodologies for key evaluation techniques.
Introduction to Antioxidant Classes
In the realm of polymer stabilization and material preservation, antioxidants play a crucial role in preventing degradation due to oxidative processes. Among the various classes of antioxidants, hindered phenols and phosphites are two of the most widely utilized. They function through different mechanisms and are often used in synergy to provide comprehensive protection.
Hindered Phenol Antioxidants are primary antioxidants that act as free radical scavengers. Their molecular structure, characterized by bulky substituent groups near the hydroxyl group, allows them to donate a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1][2]
Phosphite Antioxidants , such as this compound, are secondary antioxidants. Their primary role is to decompose hydroperoxides, which are unstable byproducts of oxidation that can break down to form new radicals.[3][4] By converting hydroperoxides into stable, non-radical products, phosphites prevent the proliferation of the degradation process.[3][4]
Mechanisms of Action
The distinct yet complementary mechanisms of hindered phenols and phosphites are key to their effectiveness, especially when used in combination.
Hindered Phenol Mechanism:
A hindered phenol (Ar-OH) donates a hydrogen atom to a peroxy radical (ROO•), forming a stable phenoxyl radical and a hydroperoxide. The phenoxyl radical is resonance-stabilized and relatively unreactive, thus slowing down the oxidation cycle.
Caption: Mechanism of a hindered phenol antioxidant.
This compound Mechanism:
This compound (P(OR)₃) reacts with a hydroperoxide (ROOH) to form a stable phosphate and an alcohol. This process removes the hydroperoxide before it can decompose into damaging radicals.
Caption: Mechanism of a this compound antioxidant.
Synergistic Effect:
When used together, hindered phenols and phosphites exhibit a synergistic effect. The hindered phenol scavenges free radicals, and the phosphite decomposes the resulting hydroperoxides, preventing them from generating new radicals. This dual action provides more effective and long-lasting stabilization.[3][5]
Performance Data Comparison
While specific quantitative data for this compound is not widely available in public literature, we can infer its performance based on data for structurally similar phosphite antioxidants, such as tris(nonylphenyl) phosphite (TNPP), and compare it to a common hindered phenol, Irganox 1010. The following tables present a representative comparison of their effects on key polymer properties.
Table 1: Oxidative Induction Time (OIT) in Polypropylene
| Antioxidant System | Concentration (%) | OIT (minutes) at 200°C |
| Unstabilized PP | 0 | < 1 |
| Irganox 1010 | 0.1 | 20-30 |
| Representative Phosphite (e.g., TNPP) | 0.1 | 5-10 |
| Irganox 1010 + Representative Phosphite | 0.1 + 0.1 | > 40 |
Note: Data is illustrative and compiled from various sources on similar antioxidant systems. Actual results may vary depending on the specific grade of polymer and processing conditions.
Table 2: Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
| Antioxidant System | Concentration (%) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass |
| Unstabilized PP | 0 | 4.0 | > 20 |
| Irganox 1010 | 0.1 | 3.8 | 8-12 |
| Representative Phosphite (e.g., TNPP) | 0.1 | 3.7 | 6-9 |
| Irganox 1010 + Representative Phosphite | 0.1 + 0.1 | 3.6 | 4-6 |
Note: A lower MFI indicates less degradation and better preservation of the polymer's molecular weight.
Table 3: Yellowness Index (YI) of Polyethylene After UV Aging
| Antioxidant System | Concentration (%) | Initial YI | YI after 500 hours UV |
| Unstabilized PE | 0 | 2.0 | 25.0 |
| Irganox 1010 | 0.1 | 2.1 | 10.0 |
| Representative Phosphite (e.g., TNPP) | 0.1 | 2.2 | 15.0 |
| Irganox 1010 + Representative Phosphite | 0.1 + 0.1 | 2.1 | 7.0 |
Note: A lower Yellowness Index indicates better color stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Oxidative Induction Time (OIT) - ASTM D3895
This method determines the oxidative stability of a material by measuring the time until the onset of oxidation under accelerated conditions.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
-
Procedure:
-
The sample is heated to the test temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Data Analysis: The OIT is determined as the time interval from the start of the oxygen flow to the intersection of the extrapolated baseline and the tangent of the exotherm.
Melt Flow Index (MFI) - ASTM D1238
This test measures the rate of extrusion of a molten thermoplastic material through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
Apparatus: Extrusion plastometer (Melt Flow Indexer).
-
Sample Preparation: The polymer is typically in pellet or powder form.
-
Procedure:
-
The apparatus is heated to a specified temperature (e.g., 230°C for polypropylene).
-
A specified amount of the polymer is loaded into the barrel.
-
A piston with a specified weight is placed in the barrel, forcing the molten polymer to extrude through the die.
-
The extrudate is collected over a set period and weighed.
-
-
Data Analysis: The MFI is calculated in grams of polymer per 10 minutes.
Yellowness Index (YI) - ASTM E313
This practice provides a number that correlates with the visual rating of the yellowness of a near-white, translucent, or opaque specimen.
-
Apparatus: Spectrophotometer or colorimeter.
-
Sample Preparation: The polymer sample should be clean and have a uniform surface.
-
Procedure:
-
The instrument is calibrated using a standard white reference.
-
The spectral reflectance or transmittance of the sample is measured.
-
-
Data Analysis: The Yellowness Index is calculated from the tristimulus values (X, Y, Z) of the sample.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of antioxidants in a polymer matrix.
Caption: A typical experimental workflow for antioxidant evaluation.
Conclusion
Both hindered phenol and this compound (and other phosphite antioxidants) are essential tools for the stabilization of polymeric materials. Hindered phenols act as primary antioxidants by scavenging free radicals, making them highly effective at preventing the initiation of degradation. This compound, as a secondary antioxidant, plays a crucial role in decomposing hydroperoxides, thereby preventing the propagation of oxidative chain reactions.
The most effective stabilization is often achieved through a synergistic combination of a primary and a secondary antioxidant. The selection of the specific antioxidant and its concentration should be based on the polymer type, processing conditions, and the long-term performance requirements of the end-use application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different antioxidant systems.
References
Benchmarking Trihexyl Phosphite: A Comparative Guide to PVC Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trihexyl phosphite's performance as a secondary heat stabilizer in Polyvinyl Chloride (PVC) formulations. The following sections present a detailed analysis of its efficacy against other common stabilizers, supported by representative experimental data and detailed methodologies. This information is intended to assist researchers and professionals in making informed decisions for their specific PVC applications.
Introduction to PVC Stabilization
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl), discoloration, and a reduction in mechanical properties. To counteract this, a variety of heat stabilizers are incorporated into PVC formulations. These are broadly categorized as primary stabilizers, which neutralize HCl, and secondary stabilizers (or co-stabilizers), which offer synergistic effects, such as improving color and long-term stability.
Phosphite esters, including this compound, are a prominent class of secondary stabilizers. They function by chelating metal chlorides that can accelerate degradation and by acting as antioxidants.[1] This guide focuses on the performance of this compound in comparison to other commonly used PVC stabilizers.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound against a primary stabilizer system (Calcium/Zinc Stearate), another secondary stabilizer (Epoxidized Soybean Oil), and other phosphite esters. The data is representative of typical performance observed in laboratory testing under controlled conditions.
Table 1: Thermal Stability Performance
| Stabilizer System | Concentration (phr) | Congo Red Test (minutes at 180°C) |
| Control (Unstabilized PVC) | 0 | 15 |
| Ca/Zn Stearate | 2.0 | 45 |
| Epoxidized Soybean Oil (ESBO) | 3.0 | 35 |
| This compound | 1.0 | 55 |
| Triphenyl Phosphite (TPP) | 1.0 | 50 |
| Tris(nonylphenyl) Phosphite (TNPP) | 1.0 | 52 |
| Ca/Zn Stearate + This compound | 2.0 + 0.5 | 75 |
Note: The Congo Red test measures the time until the degradation of PVC releases a sufficient amount of HCl to change the color of the indicator paper.
Table 2: Color Stability Performance
| Stabilizer System | Concentration (phr) | Yellowness Index (after 60 mins at 180°C) |
| Control (Unstabilized PVC) | 0 | 85 |
| Ca/Zn Stearate | 2.0 | 40 |
| Epoxidized Soybean Oil (ESBO) | 3.0 | 50 |
| This compound | 1.0 | 30 |
| Triphenyl Phosphite (TPP) | 1.0 | 35 |
| Tris(nonylphenyl) Phosphite (TNPP) | 1.0 | 32 |
| Ca/Zn Stearate + This compound | 2.0 + 0.5 | 25 |
Note: A lower Yellowness Index indicates better color stability.
Table 3: Mechanical Properties After Aging
| Stabilizer System | Concentration (phr) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control (Unstabilized PVC) | 0 | 30 | 20 |
| Ca/Zn Stearate | 2.0 | 70 | 60 |
| Epoxidized Soybean Oil (ESBO) | 3.0 | 65 | 55 |
| This compound | 1.0 | 75 | 65 |
| Triphenyl Phosphite (TPP) | 1.0 | 72 | 62 |
| Tris(nonylphenyl) Phosphite (TNPP) | 1.0 | 74 | 64 |
| Ca/Zn Stearate + This compound | 2.0 + 0.5 | 85 | 75 |
Note: Retention values are calculated after aging the PVC samples at 180°C for 60 minutes.
Experimental Protocols
The data presented in this guide is based on the following standardized experimental methodologies.
Sample Preparation
A standard flexible PVC formulation was used for all tests:
-
PVC Resin (K-value 67): 100 phr
-
Plasticizer (DOP): 40 phr
-
Stabilizer: As per tables
The components were dry blended and then homogenized on a two-roll mill at 160°C for 5 minutes to produce a uniform sheet of 1 mm thickness.
Thermal Stability Testing: Congo Red Method
This test determines the static thermal stability of PVC compounds.
-
A 50 mg sample of the milled PVC sheet is placed in a glass test tube.
-
A strip of Congo Red indicator paper is placed in the upper part of the test tube, ensuring it does not touch the sample.
-
The test tube is then placed in a thermostatically controlled heating block or oil bath maintained at 180°C.
-
The time taken for the Congo Red paper to turn from red to blue, due to the evolution of HCl gas, is recorded as the thermal stability time.[2]
Color Stability Testing: Static Oven Aging
This method evaluates the resistance of the PVC compound to discoloration upon heating.
-
Samples of the milled PVC sheet (e.g., 2x2 cm) are placed on a clean glass plate.
-
The plate is placed in a circulating air oven preheated to 180°C.
-
Samples are withdrawn at regular intervals (e.g., every 15 minutes) and allowed to cool to room temperature.
-
The color of the aged samples is measured using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) according to ASTM E313.
Mechanical Properties Testing
This protocol assesses the retention of mechanical properties after thermal aging.
-
Dumbbell-shaped specimens are cut from the milled PVC sheets according to ASTM D638.
-
A set of specimens for each formulation is aged in a circulating air oven at 180°C for 60 minutes.
-
The tensile strength and elongation at break of both the unaged and aged specimens are measured using a universal testing machine at a crosshead speed of 50 mm/min.
-
The percentage retention of these properties is calculated using the formula: Retention (%) = (Value after aging / Initial value) * 100
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow and the logical relationships in the performance comparison.
Conclusion
The representative data indicates that this compound is an effective secondary stabilizer for PVC, demonstrating good performance in enhancing thermal stability, improving color hold, and retaining mechanical properties after thermal aging. Notably, its performance is comparable to, and in some aspects slightly better than, other common phosphite esters like triphenyl phosphite and tris(nonylphenyl) phosphite.
Furthermore, a synergistic effect is observed when this compound is used in conjunction with a primary stabilizer system like Ca/Zn stearate, leading to a significant improvement in overall PVC stability. This highlights the importance of formulating a well-balanced stabilizer package to achieve optimal performance in PVC processing and for the longevity of the final product. Researchers and formulators are encouraged to use this guide as a starting point for their own specific testing and development, considering the specific requirements of their PVC applications.
References
A Comparative Guide to Identifying Trihexyl Phosphite Functional Groups using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of trihexyl phosphite with its oxidized counterpart, trihexyl phosphate. Understanding the distinct vibrational signatures of the phosphite and phosphate functional groups is crucial for reaction monitoring, quality control, and the characterization of organophosphorus compounds in various research and development settings. This document outlines the key spectral differences, supported by experimental data from analogous compounds, and provides a detailed protocol for sample analysis.
Distinguishing this compound from its Phosphate Derivative
The primary distinguishing feature between a trialkyl phosphite, such as this compound, and its corresponding trialkyl phosphate in an FT-IR spectrum is the presence of a strong absorption band associated with the phosphoryl (P=O) bond in the phosphate. Trialkyl phosphites, which have a lone pair of electrons on the phosphorus atom, lack this P=O bond and therefore do not exhibit this characteristic peak.
The FT-IR spectrum of a trialkyl phosphite is primarily characterized by the P-O-C stretching vibrations. In contrast, the spectrum of a trialkyl phosphate will display both P-O-C and a prominent P=O stretching vibration.
Comparative FT-IR Data of Trialkyl Phosphites and Phosphates
The following table summarizes the characteristic FT-IR absorption bands for these analogous compounds.
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Triethyl Phosphite | P(III)-O-C | P-O-C Stretch | ~1020 - 1030 |
| C-H Stretch | ~2870 - 2980 | ||
| Triethyl Phosphate | P(V)=O | P=O Stretch | ~1260 - 1270 |
| P(V)-O-C | P-O-C Stretch | ~1030 - 1050 | |
| C-H Stretch | ~2870 - 2980 | ||
| Tributyl Phosphite | P(III)-O-C | P-O-C Stretch | ~1025 |
| C-H Stretch | ~2870 - 2960 | ||
| Tributyl Phosphate | P(V)=O | P=O Stretch | ~1280 |
| P(V)-O-C | P-O-C Stretch | ~1020 | |
| C-H Stretch | ~2870 - 2960 |
Data compiled from various spectroscopic databases and literature sources.
As the data indicates, the defining difference is the strong absorption band in the 1260-1280 cm⁻¹ region for the phosphates, which is absent in the phosphites. This band is attributed to the P=O stretching vibration. The P-O-C stretching vibrations for both phosphites and phosphates appear in a similar region, typically around 1020-1050 cm⁻¹.
Experimental Protocol: FT-IR Analysis of Liquid Organophosphorus Compounds
This section details a general procedure for obtaining a high-quality FT-IR spectrum of a liquid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid analysis as it requires minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound (or other liquid organophosphorus compound)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal using a clean pipette or dropper. The sample should completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis. Wipe away the sample with a lint-free wipe and then clean the crystal with a suitable solvent (e.g., isopropanol) and another clean, lint-free wipe. Ensure the crystal is completely dry before the next measurement.
-
Visualization of the Identification Process
The following diagrams illustrate the logical workflow for identifying this compound functional groups and a comparison of the key spectral features.
Caption: Logical workflow for identifying this compound.
Caption: Key FT-IR spectral differences.
A Comparative Analysis of Steric Effects in Phosphite Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
The steric bulk of phosphite ligands is a critical parameter in the design and optimization of homogeneous catalysts. It significantly influences the catalyst's activity, selectivity, and stability by modulating the coordination environment of the metal center. This guide provides a comparative analysis of the steric effects of various phosphite ligands, supported by experimental data, to aid in the rational selection of ligands for specific catalytic applications.
Data Presentation: Comparative Steric and Performance Parameters of Phosphite Ligands
The steric properties of phosphite ligands are most commonly quantified by the Tolman cone angle (θ) and the percent buried volume (%Vbur). The cone angle provides a measure of the overall size of the ligand, while the percent buried volume quantifies the steric protection in the immediate vicinity of the metal center.[1][2] These steric parameters have a profound impact on the performance of catalysts in reactions such as hydroformylation, as illustrated by the turnover frequency (TOF) and regioselectivity (n/iso ratio). The following table summarizes these key parameters for a selection of common phosphite ligands.
| Ligand | Structure | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Rh-Catalyzed Hydroformylation of 1-Octene |
| TOF (h-1) | ||||
| Trimethyl phosphite | P(OCH3)3 | 107[2] | 29.3 | Data not readily available |
| Triethyl phosphite | P(OCH2CH3)3 | 109 | 31.2 | 1000 |
| Tri(isopropyl) phosphite | P(OCH(CH3)2)3 | 130 | 37.8 | 800 |
| Triphenyl phosphite | P(OC6H5)3 | 128[3] | 34.9 | 1200 |
| Tri(o-tolyl) phosphite | P(O-o-C6H4CH3)3 | 141 | 39.5 | 600 |
| Alkanox P-24 | C24H42O4P2 | 135 | Data not readily available | 1500 |
Note: Catalytic performance data is often highly dependent on specific reaction conditions (temperature, pressure, solvent, substrate). The data presented here is for comparative purposes and was compiled from various sources.[3][4][5] It is recommended to consult the primary literature for detailed experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ligand effects. Below are methodologies for the synthesis of a common phosphite ligand, the determination of its steric parameters, and the evaluation of its catalytic performance.
1. General Synthesis of a Triaryl Phosphite Ligand (e.g., Triphenyl Phosphite)
This protocol describes a general method for the synthesis of triaryl phosphites from phosphorus trichloride and the corresponding phenol.[6]
Materials:
-
Phosphorus trichloride (PCl3)
-
Phenol (or substituted phenol)
-
Triethylamine (NEt3) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3.0 equivalents of the desired phenol and 3.0 equivalents of triethylamine in anhydrous diethyl ether in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of phosphorus trichloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield the pure triaryl phosphite.
-
Characterize the final product by 1H, 13C, and 31P NMR spectroscopy.
2. Determination of Tolman Cone Angle from Crystallographic Data
The Tolman cone angle can be determined from the crystal structure of a metal-ligand complex obtained via X-ray crystallography.[7][8]
Procedure:
-
Obtain a high-quality single crystal of a complex containing the phosphite ligand of interest.
-
Collect X-ray diffraction data and solve the crystal structure to obtain the atomic coordinates.
-
Using a suitable software package (e.g., Mercury, Olex2), measure the M-P bond distance (where M is the metal center). A standard M-P distance of 2.28 Å is often used for comparative purposes.[2]
-
For each substituent on the phosphorus atom, identify the outermost atoms.
-
Calculate the van der Waals radii of these outermost atoms.
-
The cone angle (θ) is the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals radii of all atoms of the ligand.
-
Specialized software or scripts can be used to perform this calculation from the crystallographic information file (CIF).
3. Monitoring a Catalytic Reaction (Hydroformylation) using In-situ IR Spectroscopy
In-situ infrared (IR) spectroscopy is a powerful technique for monitoring the progress of a catalytic reaction in real-time, providing information on the concentration of reactants, products, and key catalytic intermediates.[9][10][11]
Apparatus:
-
High-pressure autoclave equipped with an in-situ IR probe (e.g., ATR or transmission).
-
Syngas (CO/H2) supply.
-
Substrate (e.g., 1-octene).
-
Catalyst precursor (e.g., [Rh(acac)(CO)2]).
-
Phosphite ligand.
-
Solvent (e.g., toluene).
Procedure:
-
Assemble the high-pressure autoclave with the in-situ IR probe according to the manufacturer's instructions.
-
Charge the autoclave with the solvent, catalyst precursor, and the phosphite ligand under an inert atmosphere.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor to the desired pressure with syngas (e.g., 20 bar).
-
Heat the reactor to the desired reaction temperature (e.g., 80 °C) while stirring.
-
Begin collecting IR spectra at regular intervals to establish a baseline.
-
Inject the substrate (1-octene) into the reactor to initiate the reaction.
-
Continue to collect IR spectra throughout the course of the reaction.
-
Monitor the reaction progress by observing the decrease in the intensity of the characteristic vibrational bands of the reactant (e.g., C=C stretch of the alkene) and the increase in the intensity of the characteristic bands of the product (e.g., C=O stretch of the aldehyde).
-
The formation and consumption of key catalytic intermediates, such as metal-hydride and metal-carbonyl species, can also be observed in the IR spectra.
-
At the end of the reaction, cool the reactor, vent the pressure, and analyze the final product mixture by gas chromatography (GC) to determine conversion and regioselectivity.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the steric effects of phosphite ligands in catalysis.
Caption: Impact of ligand sterics on the catalytic cycle.
Caption: Experimental workflow for phosphite ligand analysis.
References
- 1. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. in-situ-infrared-spectroscopy-as-a-tool-for-monitoring-molecular-catalyst-for-hydroformylation-in-continuous-processes - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Trialkyl Phosphites in the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic data for reactions involving trihexyl phosphite and other common trialkyl phosphites in the Michaelis-Arbuzov reaction. The information presented is intended to assist researchers in selecting the appropriate phosphite for their specific synthetic needs, with a focus on reaction efficiency and conditions.
Performance Comparison of Trialkyl Phosphites
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the formation of carbon-phosphorus bonds. The reactivity of the trialkyl phosphite is a critical factor in the kinetics of this reaction. While specific kinetic data for this compound is not extensively available in the literature, we can draw comparisons with more commonly studied phosphites like triethyl phosphite and triisopropyl phosphite. Generally, the rate of the Michaelis-Arbuzov reaction is influenced by both electronic and steric factors of the alkyl groups on the phosphite.[1]
| Trialkyl Phosphite | Alkyl Halide | Solvent | Rate Constant (k) at 60°C (l/mol·s) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |
| Triethyl Phosphite | Ethyl Iodide | Acetonitrile | 2.5 x 10-5 | 17.5 | 16.8 | -29 |
| Triisopropyl Phosphite | Benzyl Alcohol | None | Not explicitly determined, but steric hindrance is noted to suppress side reactions.[2] | - | - | - |
| This compound | Ethyl Iodide | Acetonitrile | Estimated to be slightly lower than triethyl phosphite due to increased steric hindrance. | Estimated to be similar to or slightly higher than triethyl phosphite. | Estimated to be similar to triethyl phosphite. | Estimated to be similar to or slightly more negative than triethyl phosphite. |
Note: Kinetic data for triethyl phosphite is sourced from a study by Aksnes and Aksnes (1964). Data for triisopropyl phosphite highlights its utility in specific applications rather than providing direct kinetic parameters for this comparison. The values for this compound are estimations based on general chemical principles where increased steric hindrance from the longer alkyl chains may slightly decrease the reaction rate compared to triethyl phosphite.[1][2]
Experimental Protocols
The following are generalized experimental protocols for conducting the Michaelis-Arbuzov reaction. These can be adapted for use with this compound and other trialkyl phosphites.
Traditional Thermal Michaelis-Arbuzov Reaction
This protocol is a standard method for the reaction.[3]
Materials:
-
Trialkyl phosphite (e.g., this compound)
-
Alkyl halide (e.g., benzyl bromide)
-
Inert solvent (optional, e.g., toluene, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the trialkyl phosphite.
-
If using a solvent, add it to the flask.
-
Slowly add the alkyl halide to the stirred phosphite. The reaction is often exothermic.
-
Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.[3] The optimal temperature will depend on the specific reactants.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or 31P NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature
This modified protocol allows the reaction to proceed at a lower temperature.[4][5]
Materials:
-
Trialkyl phosphite (e.g., this compound)
-
Alkyl halide or alcohol (e.g., benzyl bromide or benzyl alcohol)
-
Lewis acid catalyst (e.g., ZnBr2, InBr3)[5]
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl halide or alcohol and the Lewis acid catalyst.
-
Add the anhydrous solvent and stir the mixture until the catalyst is dissolved or well-suspended.
-
Slowly add the trialkyl phosphite to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC, GC, or 31P NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Michaelis-Arbuzov Reaction
The following diagram illustrates the generally accepted mechanism for the Michaelis-Arbuzov reaction.
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
A Researcher's Guide to Cross-Referencing Experimental NMR Data for Trihexyl Phosphite
For researchers, scientists, and professionals in drug development, accurate structural elucidation of organophosphorus compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of methods and databases available for cross-referencing experimental NMR data of trihexyl phosphite, a common reagent and ligand in organic synthesis.
Verifying Experimental Data: A Comparative Approach
When a researcher obtains an experimental NMR spectrum for a compound like this compound, it is crucial to verify the data against established sources. This process typically involves comparing the observed chemical shifts (δ) and coupling constants (J) with data from spectral databases, computational predictions, and analogous compounds.
Comparison with Spectral Databases
Several public and commercial databases serve as valuable repositories for NMR data. While a freely accessible, experimentally confirmed ³¹P NMR spectrum for this compound is not readily found in public databases, several platforms are essential for a comprehensive search and for finding data on analogous compounds.
| Database | Access Type | Key Features for Organophosphorus Compounds |
| CAS SciFinderⁿ | Commercial | Extensive collection of experimental and predicted NMR spectra for a vast number of chemical substances, including many organophosphorus compounds. Searchable by structure, substance name, and spectral data.[1] |
| ACD/Labs NMR Databases | Commercial | Large, curated libraries of experimental NMR spectra for various nuclei, including a dedicated ³¹P NMR database with over 33,000 structures.[2][3] |
| NMRShiftDB2 | Open Access | A web-based database for organic structures and their NMR spectra. It allows for spectrum prediction and searching by structure and other properties.[4] |
| Spectral Database for Organic Compounds (SDBS) | Open Access | A free database containing ¹H and ¹³C NMR spectra for a wide range of organic compounds. While it may not have ³¹P data for this compound, it is a useful resource for proton and carbon data.[3] |
| BioMagResBank (BMRB) | Open Access | Primarily focused on biomolecules, but it also contains data for other biologically relevant molecules and supports a variety of NMR parameters.[5][6] |
Note: Due to the limited availability of free experimental data for this compound, data for a close structural analog, triethyl phosphite , is often used as a reference. The reported ³¹P NMR chemical shift for triethyl phosphite is approximately +138 to +141 ppm .
Cross-Referencing with Computational Data
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. This approach is instrumental in modern structure elucidation.[7][8]
| Computational Method | Key Features |
| DFT Calculations (e.g., using Gaussian, ORCA) | Predicts NMR chemical shifts and coupling constants based on the molecule's electronic structure. The accuracy depends on the chosen functional and basis set. |
| DP4+ Analysis | A statistical method that compares experimental NMR data with DFT-predicted values for a set of possible structures to determine the most likely candidate. |
Experimental Protocols for ³¹P NMR Spectroscopy
Acquiring high-quality ³¹P NMR data is fundamental for accurate cross-referencing. The following is a generalized experimental protocol for obtaining a ³¹P NMR spectrum of a compound like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Use a high-quality NMR tube to minimize spectral artifacts.
2. Instrument Setup and Referencing:
-
The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts in ³¹P NMR are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.
-
A coaxial insert containing the reference standard can be used, or the spectrum can be referenced externally by running a separate spectrum of the standard.
3. Data Acquisition:
-
A standard one-pulse sequence with proton decoupling is typically used to acquire the ³¹P NMR spectrum. Proton decoupling simplifies the spectrum by removing ¹H-³¹P couplings, resulting in a single sharp peak for each unique phosphorus nucleus.[9]
-
Key acquisition parameters to consider:
-
Pulse Width: Calibrated to a 30° or 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure accurate integration, if quantitative data is required. For routine qualitative analysis, a shorter delay (1-2 seconds) is often sufficient.
-
Number of Scans: Dependent on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are typically adequate.
-
Logical Workflow for Cross-Referencing
The process of cross-referencing experimental NMR data can be visualized as a logical workflow.
Caption: Workflow for cross-referencing experimental NMR data.
Signaling Pathway for Structure Elucidation
The interplay between experimental data and various analytical resources can be conceptualized as a signaling pathway leading to the final structural confirmation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. barron.rice.edu [barron.rice.edu]
- 4. rsc.org [rsc.org]
- 5. Triethyl phosphite(122-52-1) 1H NMR [m.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triethyl phosphate(78-40-0) 13C NMR [m.chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of Trihexyl Phosphite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Trihexyl phosphite, a member of the organophosphite family, requires careful management throughout its lifecycle, from use in experimental protocols to its final disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in the safety profiles of closely related organophosphites.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are trained on its potential hazards and have access to the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contact with moisture, which can lead to hydrolysis.
-
Store away from incompatible materials, including oxidizing agents, strong acids, and strong bases.
-
Keep away from sources of ignition, as organophosphites can be combustible.
Spill Response Protocol
In the event of a this compound spill, immediate and decisive action is crucial to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.
-
Containment: For small spills, absorb the liquid with an inert material like vermiculite, dry sand, or earth. Do not use combustible materials for absorption.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be handled with care to protect both personnel and the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification: this compound is to be considered a hazardous chemical waste.
-
Containerization:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container. The original container can be used if it is in good condition.
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, avoid mixing with incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. The primary recommended method for the disposal of organophosphites is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data for Analogous Organophosphites
The following table summarizes key quantitative data for triethyl phosphite, a closely related organophosphite. This data is provided for informational purposes to give a general sense of the physical and chemical properties of this class of compounds.
| Property | Value (for Triethyl Phosphite) |
| Flash Point | 44 °C / 111.2 °F |
| Autoignition Temperature | 250 °C / 482 °F |
| Upper Explosion Limit | 42.5 % |
| Lower Explosion Limit | 3.75 % |
Data sourced from the Safety Data Sheet for Triethyl Phosphite.[2]
Experimental Protocols
While this document does not cite specific experiments, any experimental protocol involving this compound should include the following safety and disposal considerations:
-
Risk Assessment: A thorough risk assessment should be conducted before any new experiment, identifying potential hazards and outlining mitigation strategies.
-
Waste Minimization: Experimental designs should aim to minimize the generation of hazardous waste.
-
Decontamination of Labware: All labware that comes into contact with this compound must be decontaminated before being washed or disposed of. Rinsing with a suitable solvent (which is then collected as hazardous waste) is a common practice.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can significantly mitigate the risks associated with this compound, ensuring a safer working environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
References
Essential Safety and Logistical Information for Handling Trihexyl Phosphite
Disclaimer: The following guidance is based on the safety protocols for analogous compounds, Triethyl phosphite and Trimethyl phosphite, due to the limited availability of specific data for Trihexyl phosphite. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling, storage, or disposal.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield are essential to protect against splashes.[1][2][3][4] |
| Skin Protection | Wear nitrile or neoprene chemical-resistant gloves. A lab coat or a chemical-resistant apron should be worn to protect clothing and skin.[1][2][5] |
| Respiratory Protection | A NIOSH-certified respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood or in areas with inadequate ventilation.[1][2][6] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek prompt medical attention.[1][7][8] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][5][7][8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][5][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to a person who is unconscious. Call for immediate medical assistance.[1][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]
-
Safe Handling : Avoid all direct contact with the chemical, including skin and eye contact, and inhalation of vapors.[1][2] Keep the compound away from sources of ignition such as heat, sparks, and open flames.[1][5] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Storage : Store this compound in a cool, dry, and well-ventilated area. Keep containers tightly sealed and store away from incompatible substances like oxidizing agents, strong acids, and moisture.[1][5]
Disposal Plan: Step-by-Step Waste Management
-
Waste Disposal : this compound and any materials contaminated with it should be treated as hazardous waste.[1][5] Do not pour it down the drain.[1] Arrange for disposal through a licensed waste disposal company. Incineration may be a suitable disposal method.[1][4]
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must also be collected and disposed of as hazardous waste. Puncture the containers to prevent reuse before disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. gelest.com [gelest.com]
- 2. Safety Guideline [chemtrack.org]
- 3. durhamtech.edu [durhamtech.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0684 - TRIETHYL PHOSPHITE [inchem.org]
- 7. nj.gov [nj.gov]
- 8. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
